4-Methylanisole-d7-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-methyl-6-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLICZRVGGXEOD-VVMRUBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])OC([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the deuterated aromatic compound 4-Methoxy-d3-toluene-2,3,5,6-d4. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses, offering high precision and accuracy in complex matrices. This document summarizes its key physical data, outlines standard experimental protocols for property determination, and illustrates its primary application in a typical analytical workflow.
Chemical Identity and Structure
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methoxytoluene (p-methylanisole). The designation indicates that the three hydrogen atoms on the methoxy (B1213986) group are replaced by deuterium (B1214612) (-OCD₃), and four hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 are also replaced by deuterium.
-
IUPAC Name: 1,2,4,5-tetradeuterio-3-(trideuteriomethoxy)-6-methylbenzene
-
Synonyms: 4-Methylanisole-d7, 1-Methoxy-4-methyl(2,3,5,6-d4)benzene-(methoxy-d3)[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Methoxy-d3-toluene-2,3,5,6-d4. The data is compiled from various chemical suppliers and computational databases.
| Property | Value | Source(s) |
| Molecular Formula | CD₃OC₆D₄CH₃ | |
| Molecular Weight | 129.21 g/mol | |
| Exact Mass | 129.117102160 Da | |
| Appearance | Flammable Liquid | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 174.0 ± 0.0 °C at 760 mmHg | |
| Flash Point | 53.3 ± 0.0 °C | |
| Refractive Index | 1.494 | |
| logP (Octanol/Water) | 2.59 | |
| Isotopic Enrichment | ≥ 99 atom % D | |
| Storage Conditions | Store at room temperature. | |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols for Physical Property Determination
While the properties listed above are typically provided by the manufacturer, the following are generalized, standard laboratory protocols for the experimental determination of key physical properties for liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The capillary method is a common microscale technique for determining the boiling point of a liquid.
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame. Place a small amount (a few milliliters) of the liquid sample, 4-Methoxy-d3-toluene-2,3,5,6-d4, into a small test tube or fusion tube.
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid. Attach the fusion tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block). Heat the apparatus slowly and uniformly.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
-
Measurement: Record the temperature (T₁) at which this rapid stream of bubbles begins. Then, remove the heat source and allow the apparatus to cool slowly. The bubbling will stop, and the liquid will begin to enter the capillary tube. Record the temperature (T₂) at the exact moment the liquid enters the capillary. This temperature, T₂, is the boiling point of the liquid.
-
Safety: Always wear safety goggles and perform the procedure in a well-ventilated fume hood.
Determination of Density (Volumetric Method)
This method involves accurately measuring the mass of a known volume of the liquid.
-
Preparation: Ensure a volumetric flask (e.g., 5 or 10 mL) is clean and completely dry.
-
Mass Measurement (Empty): Accurately weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as W₁.
-
Volume Measurement: Carefully fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark.
-
Mass Measurement (Full): Reweigh the filled volumetric flask with its stopper, recording the mass as W₂.
-
Calculation: The mass of the liquid is (W₂ - W₁). The volume is the calibrated volume of the flask (V). The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V
-
Temperature: Record the ambient temperature during the measurement, as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of 4-Methoxy-d3-toluene-2,3,5,6-d4 onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Allow a moment for the sample to thermally equilibrate. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If a colored band is visible, adjust the compensator dial to sharpen the boundary line to a single, sharp black-to-white transition.
-
Reading: Align the boundary line precisely with the center of the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.
-
Cleaning: After the measurement, thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or isopropanol).
Application in Analytical Workflows
As a deuterated compound, 4-Methoxy-d3-toluene-2,3,5,6-d4 is an ideal internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS). It is chemically almost identical to its non-deuterated counterpart (the analyte), ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for sample loss and matrix-induced ionization variability, significantly enhancing method precision and accuracy.
The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard.
References
Technical Guide: Physical Properties of 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the deuterated aromatic compound 4-Methoxy-d3-toluene-2,3,5,6-d4. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative mass spectrometry analyses, offering high precision and accuracy in complex matrices. This document summarizes its key physical data, outlines standard experimental protocols for property determination, and illustrates its primary application in a typical analytical workflow.
Chemical Identity and Structure
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methoxytoluene (p-methylanisole). The designation indicates that the three hydrogen atoms on the methoxy group are replaced by deuterium (-OCD₃), and four hydrogen atoms on the aromatic ring at positions 2, 3, 5, and 6 are also replaced by deuterium.
-
IUPAC Name: 1,2,4,5-tetradeuterio-3-(trideuteriomethoxy)-6-methylbenzene
-
Synonyms: 4-Methylanisole-d7, 1-Methoxy-4-methyl(2,3,5,6-d4)benzene-(methoxy-d3)[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 4-Methoxy-d3-toluene-2,3,5,6-d4. The data is compiled from various chemical suppliers and computational databases.
| Property | Value | Source(s) |
| Molecular Formula | CD₃OC₆D₄CH₃ | |
| Molecular Weight | 129.21 g/mol | |
| Exact Mass | 129.117102160 Da | |
| Appearance | Flammable Liquid | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 174.0 ± 0.0 °C at 760 mmHg | |
| Flash Point | 53.3 ± 0.0 °C | |
| Refractive Index | 1.494 | |
| logP (Octanol/Water) | 2.59 | |
| Isotopic Enrichment | ≥ 99 atom % D | |
| Storage Conditions | Store at room temperature. | |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols for Physical Property Determination
While the properties listed above are typically provided by the manufacturer, the following are generalized, standard laboratory protocols for the experimental determination of key physical properties for liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The capillary method is a common microscale technique for determining the boiling point of a liquid.
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame. Place a small amount (a few milliliters) of the liquid sample, 4-Methoxy-d3-toluene-2,3,5,6-d4, into a small test tube or fusion tube.
-
Assembly: Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid. Attach the fusion tube to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum heating block). Heat the apparatus slowly and uniformly.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.
-
Measurement: Record the temperature (T₁) at which this rapid stream of bubbles begins. Then, remove the heat source and allow the apparatus to cool slowly. The bubbling will stop, and the liquid will begin to enter the capillary tube. Record the temperature (T₂) at the exact moment the liquid enters the capillary. This temperature, T₂, is the boiling point of the liquid.
-
Safety: Always wear safety goggles and perform the procedure in a well-ventilated fume hood.
Determination of Density (Volumetric Method)
This method involves accurately measuring the mass of a known volume of the liquid.
-
Preparation: Ensure a volumetric flask (e.g., 5 or 10 mL) is clean and completely dry.
-
Mass Measurement (Empty): Accurately weigh the empty, dry volumetric flask with its stopper on an analytical balance. Record this mass as W₁.
-
Volume Measurement: Carefully fill the flask with the liquid sample up to the calibration mark. Use a pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark.
-
Mass Measurement (Full): Reweigh the filled volumetric flask with its stopper, recording the mass as W₂.
-
Calculation: The mass of the liquid is (W₂ - W₁). The volume is the calibrated volume of the flask (V). The density (ρ) is calculated using the formula: ρ = (W₂ - W₁) / V
-
Temperature: Record the ambient temperature during the measurement, as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
An Abbe refractometer provides a rapid and precise measurement of the refractive index of a liquid.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of 4-Methoxy-d3-toluene-2,3,5,6-d4 onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Allow a moment for the sample to thermally equilibrate. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If a colored band is visible, adjust the compensator dial to sharpen the boundary line to a single, sharp black-to-white transition.
-
Reading: Align the boundary line precisely with the center of the crosshairs in the eyepiece. Read the refractive index value directly from the instrument's scale.
-
Cleaning: After the measurement, thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol).
Application in Analytical Workflows
As a deuterated compound, 4-Methoxy-d3-toluene-2,3,5,6-d4 is an ideal internal standard for quantitative analysis using mass spectrometry (e.g., LC-MS or GC-MS). It is chemically almost identical to its non-deuterated counterpart (the analyte), ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for sample loss and matrix-induced ionization variability, significantly enhancing method precision and accuracy.
The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard.
References
Chemical structure of 4-Methoxy-d3-toluene-2,3,5,6-d4.
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This stable isotope-labeled compound is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays used in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
4-Methoxy-d3-toluene-2,3,5,6-d4 is a synthetic isotopologue of 4-methoxytoluene (also known as 4-methylanisole) where seven hydrogen atoms have been replaced by deuterium (B1214612). Specifically, the three hydrogen atoms on the methoxy (B1213986) group's methyl are substituted (-OCD3), and four hydrogen atoms on the aromatic ring are substituted at the 2, 3, 5, and 6 positions. The methyl group attached to the toluene (B28343) ring remains non-deuterated.
Caption: Chemical structure of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Physicochemical and Analytical Data
The key properties of 4-Methoxy-d3-toluene-2,3,5,6-d4 are summarized below. This data is essential for its application as an internal standard in analytical methodologies.
| Property | Value | Reference(s) |
| CAS Number | 1219798-94-3 | [1][2] |
| Unlabeled CAS Number | 104-93-8 | |
| Molecular Formula | CD₃OC₆D₄CH₃ | [1] |
| Molecular Weight | 129.21 g/mol | |
| Synonyms | 4-Methylanisole-d7, 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4 | |
| Isotopic Enrichment | ≥ 99 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | Neat (typically a liquid) | |
| Storage Conditions | Room temperature, store under inert gas | |
| Stability | Stable under recommended storage conditions |
Applications in Research and Development
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The use of a SIL-IS is considered the gold standard in bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma or urine can cause ion suppression or enhancement, leading to inaccurate quantification. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.
-
Compensation for Sample Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, and reconstitution are accounted for, as the analyte and the SIL-IS are affected proportionally.
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, a high degree of precision and accuracy is achieved, which is critical for regulated studies in drug development.
This compound is particularly valuable for pharmacokinetic (PK) studies of 4-methoxytoluene or for monitoring it as a metabolite of a parent drug molecule.
Experimental Protocols
While a specific synthesis protocol for this molecule often involves proprietary methods, a general approach for creating deuterated aromatic compounds is through H-D exchange reactions using a deuterium source like heavy water (D₂O) under high temperature and pressure, often with a catalyst.
More relevant to the end-user, the following is a representative experimental protocol for the use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for quantifying its non-labeled analog in human plasma.
Protocol: Quantification of 4-Methoxytoluene in Human Plasma by LC-MS/MS
-
Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-methoxytoluene in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Calibration Standards: Prepare serial dilutions from the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold IS Working Solution (50 ng/mL in acetonitrile) to each tube. The IS solution acts as the protein precipitation agent.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing the analyte and IS separately. For example:
-
4-Methoxytoluene (Analyte): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
4-Methoxy-d7-toluene (IS): Q1 (Precursor Ion + 7 Da) -> Q3 (Product Ion)
-
-
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
-
Caption: Bioanalytical workflow using a deuterated internal standard.
References
Chemical structure of 4-Methoxy-d3-toluene-2,3,5,6-d4.
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This stable isotope-labeled compound is a critical tool in analytical chemistry, particularly for quantitative mass spectrometry-based assays used in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
4-Methoxy-d3-toluene-2,3,5,6-d4 is a synthetic isotopologue of 4-methoxytoluene (also known as 4-methylanisole) where seven hydrogen atoms have been replaced by deuterium. Specifically, the three hydrogen atoms on the methoxy group's methyl are substituted (-OCD3), and four hydrogen atoms on the aromatic ring are substituted at the 2, 3, 5, and 6 positions. The methyl group attached to the toluene ring remains non-deuterated.
Caption: Chemical structure of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Physicochemical and Analytical Data
The key properties of 4-Methoxy-d3-toluene-2,3,5,6-d4 are summarized below. This data is essential for its application as an internal standard in analytical methodologies.
| Property | Value | Reference(s) |
| CAS Number | 1219798-94-3 | [1][2] |
| Unlabeled CAS Number | 104-93-8 | |
| Molecular Formula | CD₃OC₆D₄CH₃ | [1] |
| Molecular Weight | 129.21 g/mol | |
| Synonyms | 4-Methylanisole-d7, 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4 | |
| Isotopic Enrichment | ≥ 99 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | Neat (typically a liquid) | |
| Storage Conditions | Room temperature, store under inert gas | |
| Stability | Stable under recommended storage conditions |
Applications in Research and Development
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS), most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The use of a SIL-IS is considered the gold standard in bioanalysis for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma or urine can cause ion suppression or enhancement, leading to inaccurate quantification. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.
-
Compensation for Sample Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, and reconstitution are accounted for, as the analyte and the SIL-IS are affected proportionally.
-
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, a high degree of precision and accuracy is achieved, which is critical for regulated studies in drug development.
This compound is particularly valuable for pharmacokinetic (PK) studies of 4-methoxytoluene or for monitoring it as a metabolite of a parent drug molecule.
Experimental Protocols
While a specific synthesis protocol for this molecule often involves proprietary methods, a general approach for creating deuterated aromatic compounds is through H-D exchange reactions using a deuterium source like heavy water (D₂O) under high temperature and pressure, often with a catalyst.
More relevant to the end-user, the following is a representative experimental protocol for the use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for quantifying its non-labeled analog in human plasma.
Protocol: Quantification of 4-Methoxytoluene in Human Plasma by LC-MS/MS
-
Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-methoxytoluene in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Calibration Standards: Prepare serial dilutions from the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold IS Working Solution (50 ng/mL in acetonitrile) to each tube. The IS solution acts as the protein precipitation agent.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: A standard UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing the analyte and IS separately. For example:
-
4-Methoxytoluene (Analyte): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
4-Methoxy-d7-toluene (IS): Q1 (Precursor Ion + 7 Da) -> Q3 (Product Ion)
-
-
-
Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
-
Caption: Bioanalytical workflow using a deuterated internal standard.
References
An In-depth Technical Guide to the Synthesis of Deuterated 4-Methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated isotopologues of 4-methoxytoluene. This valuable compound and its deuterated variants are of significant interest in pharmaceutical research and development, particularly in metabolic studies and as internal standards for analytical applications. This document details the synthetic routes for introducing deuterium (B1214612) at the methoxy (B1213986), methyl, and aromatic ring positions, presenting quantitative data in structured tables and providing detailed experimental protocols.
Synthesis of 4-(Methoxy-d3)-toluene (1)
The most direct and widely employed method for introducing a deuterated methoxy group onto the 4-methoxytoluene scaffold is the Williamson ether synthesis. This reaction involves the O-alkylation of p-cresol (B1678582) with a deuterated methylating agent, typically deuterated methyl iodide (CD₃I).
Reaction Scheme:
An In-depth Technical Guide to the Synthesis of Deuterated 4-Methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated isotopologues of 4-methoxytoluene. This valuable compound and its deuterated variants are of significant interest in pharmaceutical research and development, particularly in metabolic studies and as internal standards for analytical applications. This document details the synthetic routes for introducing deuterium at the methoxy, methyl, and aromatic ring positions, presenting quantitative data in structured tables and providing detailed experimental protocols.
Synthesis of 4-(Methoxy-d3)-toluene (1)
The most direct and widely employed method for introducing a deuterated methoxy group onto the 4-methoxytoluene scaffold is the Williamson ether synthesis. This reaction involves the O-alkylation of p-cresol with a deuterated methylating agent, typically deuterated methyl iodide (CD₃I).
Reaction Scheme:
A Technical Guide to 4-Methoxy-d3-toluene-2,3,5,6-d4 (4-Methoxy(toluene-d7))
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This isotopically labeled compound serves as an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily utilized as an internal standard for mass spectrometry and NMR spectroscopy.
Compound Identification
The compound, systematically named 1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene, is a stable, isotopically labeled version of 4-methoxytoluene. The deuterium (B1214612) enrichment is typically high, often around 98-99 atom % D, which ensures minimal interference in analytical applications.[1][2][3]
| Identifier | Value |
| Chemical Name | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Systematic Name | 1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene[4][5] |
| Common Synonyms | 4-Methoxy(toluene-d7), 4-Methylanisole-d7, 1-Methoxy-4-methylbenzene-d7 |
| CAS Number | 1036431-36-3 |
| Molecular Formula | C₈H₃D₇O |
| Molecular Weight | 129.21 g/mol |
| Unlabelled CAS Number | 104-93-8 |
Physicochemical and Analytical Data
This section summarizes the key physicochemical and analytical properties of 4-Methoxy(toluene-d7).
| Property | Value/Information |
| Appearance | Typically a powder or neat liquid. |
| Isotopic Enrichment | ≥ 98 atom % D |
| Storage Conditions | Store at 2-8°C in a refrigerator to maintain stability and purity. |
| Shipping Conditions | Shipped under ambient conditions. |
Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a fully deuterated sample, the proton NMR spectrum should exhibit a significant reduction or absence of signals corresponding to the aromatic and methyl protons of 4-methoxytoluene. Any residual peaks can be used to determine the isotopic purity of the compound.
-
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum will be similar to the non-deuterated analog. However, the carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to C-D coupling. For instance, the carbon of the trideuteriomethyl group (CD₃) will appear as a multiplet.
Mass Spectrometry (MS):
-
The distinct isotopic signature of 4-Methoxy(toluene-d7) makes it an excellent internal standard for quantitative analysis by mass spectrometry.
-
Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS). A common fragmentation pathway for aromatic ethers is the loss of the alkyl group. For 4-Methoxy(toluene-d7), this would involve the loss of a deuterated methyl radical (•CD₃). Another potential fragmentation can lead to the formation of a tropylium (B1234903) ion.
Experimental Protocols
Synthesis of 4-Methoxy(toluene-d7)
A common synthetic route to 4-Methoxy(toluene-d7) involves the Williamson ether synthesis. This method has been reported to achieve a yield of approximately 90%.
Reaction:
[²H₈]-4-methylphenol is reacted with methyl iodide to yield 4-Methoxy(toluene-d7).
General Procedure (Illustrative):
-
Deprotonation: [²H₈]-4-methylphenol is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.
-
Nucleophilic Substitution: Methyl iodide is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the iodide from the methyl iodide to form the ether linkage.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield pure 4-Methoxy(toluene-d7).
Applications in Research and Development
The primary application of 4-Methoxy(toluene-d7) is as a labeled internal standard in analytical chemistry. Its use is crucial for the accurate quantification of the non-deuterated 4-methoxytoluene in complex matrices such as environmental, pharmaceutical, and biological samples.
Key applications include:
-
Quantitative Analysis: Used to correct for analyte loss during sample preparation and instrumental analysis in techniques like GC-MS and LC-MS.
-
Metabolic Studies: The deuterium labels allow for the tracking of molecular transformations, aiding in the elucidation of metabolic pathways of 4-methoxytoluene and related compounds.
-
Reaction Mechanism Studies: The isotopic signature helps in understanding the mechanisms of chemical reactions involving aromatic ethers.
Workflow and Diagrams
Use as an Internal Standard in Quantitative Analysis
The following diagram illustrates the typical workflow for using 4-Methoxy(toluene-d7) as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using 4-Methoxy(toluene-d7) as an internal standard.
Synthesis Pathway
The logical relationship in the synthesis of 4-Methoxy(toluene-d7) is depicted below.
Caption: Synthesis of 4-Methoxy(toluene-d7) via Williamson ether synthesis.
References
- 1. 4-Methoxy(toluene-d7) |Supplier [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 4-Methoxy(toluene-d7) | De-code [de-code.co.in]
- 4. 4-Methoxy(toluene-d7) | CAS 1036431-36-3 | LGC Standards [lgcstandards.com]
- 5. Buy Online CAS Number 1036431-36-3 - TRC - 4-Methoxy(toluene-d7) | LGC Standards [lgcstandards.com]
A Technical Guide to 4-Methoxy-d3-toluene-2,3,5,6-d4 (4-Methoxy(toluene-d7))
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This isotopically labeled compound serves as an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development, primarily utilized as an internal standard for mass spectrometry and NMR spectroscopy.
Compound Identification
The compound, systematically named 1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene, is a stable, isotopically labeled version of 4-methoxytoluene. The deuterium enrichment is typically high, often around 98-99 atom % D, which ensures minimal interference in analytical applications.[1][2][3]
| Identifier | Value |
| Chemical Name | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Systematic Name | 1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene[4][5] |
| Common Synonyms | 4-Methoxy(toluene-d7), 4-Methylanisole-d7, 1-Methoxy-4-methylbenzene-d7 |
| CAS Number | 1036431-36-3 |
| Molecular Formula | C₈H₃D₇O |
| Molecular Weight | 129.21 g/mol |
| Unlabelled CAS Number | 104-93-8 |
Physicochemical and Analytical Data
This section summarizes the key physicochemical and analytical properties of 4-Methoxy(toluene-d7).
| Property | Value/Information |
| Appearance | Typically a powder or neat liquid. |
| Isotopic Enrichment | ≥ 98 atom % D |
| Storage Conditions | Store at 2-8°C in a refrigerator to maintain stability and purity. |
| Shipping Conditions | Shipped under ambient conditions. |
Spectroscopic Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a fully deuterated sample, the proton NMR spectrum should exhibit a significant reduction or absence of signals corresponding to the aromatic and methyl protons of 4-methoxytoluene. Any residual peaks can be used to determine the isotopic purity of the compound.
-
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum will be similar to the non-deuterated analog. However, the carbon atoms directly bonded to deuterium will show characteristic splitting patterns due to C-D coupling. For instance, the carbon of the trideuteriomethyl group (CD₃) will appear as a multiplet.
Mass Spectrometry (MS):
-
The distinct isotopic signature of 4-Methoxy(toluene-d7) makes it an excellent internal standard for quantitative analysis by mass spectrometry.
-
Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS). A common fragmentation pathway for aromatic ethers is the loss of the alkyl group. For 4-Methoxy(toluene-d7), this would involve the loss of a deuterated methyl radical (•CD₃). Another potential fragmentation can lead to the formation of a tropylium ion.
Experimental Protocols
Synthesis of 4-Methoxy(toluene-d7)
A common synthetic route to 4-Methoxy(toluene-d7) involves the Williamson ether synthesis. This method has been reported to achieve a yield of approximately 90%.
Reaction:
[²H₈]-4-methylphenol is reacted with methyl iodide to yield 4-Methoxy(toluene-d7).
General Procedure (Illustrative):
-
Deprotonation: [²H₈]-4-methylphenol is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.
-
Nucleophilic Substitution: Methyl iodide is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the iodide from the methyl iodide to form the ether linkage.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield pure 4-Methoxy(toluene-d7).
Applications in Research and Development
The primary application of 4-Methoxy(toluene-d7) is as a labeled internal standard in analytical chemistry. Its use is crucial for the accurate quantification of the non-deuterated 4-methoxytoluene in complex matrices such as environmental, pharmaceutical, and biological samples.
Key applications include:
-
Quantitative Analysis: Used to correct for analyte loss during sample preparation and instrumental analysis in techniques like GC-MS and LC-MS.
-
Metabolic Studies: The deuterium labels allow for the tracking of molecular transformations, aiding in the elucidation of metabolic pathways of 4-methoxytoluene and related compounds.
-
Reaction Mechanism Studies: The isotopic signature helps in understanding the mechanisms of chemical reactions involving aromatic ethers.
Workflow and Diagrams
Use as an Internal Standard in Quantitative Analysis
The following diagram illustrates the typical workflow for using 4-Methoxy(toluene-d7) as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using 4-Methoxy(toluene-d7) as an internal standard.
Synthesis Pathway
The logical relationship in the synthesis of 4-Methoxy(toluene-d7) is depicted below.
Caption: Synthesis of 4-Methoxy(toluene-d7) via Williamson ether synthesis.
References
- 1. 4-Methoxy(toluene-d7) |Supplier [benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. 4-Methoxy(toluene-d7) | De-code [de-code.co.in]
- 4. 4-Methoxy(toluene-d7) | CAS 1036431-36-3 | LGC Standards [lgcstandards.com]
- 5. Buy Online CAS Number 1036431-36-3 - TRC - 4-Methoxy(toluene-d7) | LGC Standards [lgcstandards.com]
A Technical Guide to 4-Methoxy-d3-toluene-2,3,5,6-d4: Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This document details the quality specifications of this compound, representative synthetic and analytical methodologies, and its application in drug metabolism and pharmacokinetic (DMPK) studies, particularly as an internal standard in mass spectrometry-based bioanalysis.
Isotopic Enrichment and Chemical Purity
The quality of isotopically labeled compounds is paramount for their effective use in research and development. The key parameters are isotopic enrichment, which indicates the percentage of deuterium (B1214612) incorporation, and chemical purity, which assesses the presence of non-isotopically labeled impurities.
Table 1: Isotopic Enrichment and Purity Specifications for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Parameter | Specification Supplier A | Specification Supplier B |
| Isotopic Enrichment | 99 atom % D[1] | 98 atom % D |
| Chemical Purity | ≥98% | Not specified |
| Deuterium Locations | Methoxy (B1213986) (d3), Aromatic Ring (d4) | Methoxy (d3), Aromatic Ring (d4) |
Note: Data is compiled from publicly available information from suppliers of deuterated compounds. Variations may exist between different batches and suppliers.
Experimental Protocols
Representative Synthesis of 4-Methoxy-d3-toluene-2,3,5,6-d4
Principle: This method involves the exchange of hydrogen atoms on the aromatic ring and the methyl group of the methoxy moiety with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst.
Materials:
-
4-Methoxytoluene (p-methylanisole)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C, 5 wt. %) or Palladium on carbon (Pd/C, 10 wt. %)
-
Anhydrous solvent (e.g., dioxane, decalin)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a high-pressure reactor, 4-methoxytoluene is dissolved in an anhydrous solvent. The Pt/C or Pd/C catalyst is added to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Deuterium Source Addition: Deuterium oxide (D₂O) is added to the reaction mixture. The amount of D₂O used will be in stoichiometric excess to drive the H/D exchange.
-
Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 150 to 250°C. The reaction is stirred vigorously for a period of 24 to 72 hours to ensure efficient exchange. The pressure inside the reactor will increase due to the vapor pressure of the solvent and D₂O at the reaction temperature.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic layer is separated from the aqueous (D₂O) layer. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude deuterated product is purified by fractional distillation or column chromatography to yield 4-Methoxy-d3-toluene-2,3,5,6-d4 of high chemical purity.
Analytical Methods for Quality Control
A combination of analytical techniques is essential to confirm the isotopic enrichment, positional integrity of the deuterium labels, and the overall chemical purity of the final product.
Table 2: Analytical Techniques for the Characterization of 4-Methoxy-d3-toluene-2,3,5,6-d4
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: To confirm the absence or significant reduction of proton signals at the deuterated positions. ²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their locations on the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the deuterated compound and to assess the isotopic distribution (the relative abundance of molecules with different numbers of deuterium atoms). |
| Gas Chromatography (GC) | To determine the chemical purity of the compound by separating it from any non-volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both purity and isotopic distribution data. |
Application in Drug Metabolism Studies: A Case Study with Tramadol (B15222)
Deuterated compounds like 4-Methoxy-d3-toluene-2,3,5,6-d4 are invaluable as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are chemically almost identical to the analyte of interest, but their difference in mass allows for their distinct detection.
A relevant application is in the study of drugs containing a methoxy-toluene moiety, such as the analgesic drug Tramadol . Tramadol undergoes significant metabolism in the liver, primarily through O-demethylation (removal of the methyl group from the methoxy moiety) by the cytochrome P450 enzyme CYP2D6 to form the active metabolite O-desmethyltramadol.[2][3][4][5]
Metabolic Pathway of Tramadol
The following diagram illustrates the primary metabolic pathway of Tramadol involving the methoxy group.
Caption: Metabolic O-demethylation of Tramadol by CYP2D6.
Experimental Workflow: Quantitative Analysis of Tramadol in Plasma
The following workflow demonstrates the use of a deuterated internal standard, analogous to 4-Methoxy-d3-toluene-2,3,5,6-d4, in a typical bioanalytical method for quantifying Tramadol in a biological matrix like plasma.
Caption: Workflow for Tramadol quantification using a deuterated internal standard.
References
A Technical Guide to 4-Methoxy-d3-toluene-2,3,5,6-d4: Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated analog of 4-methoxytoluene. This document details the quality specifications of this compound, representative synthetic and analytical methodologies, and its application in drug metabolism and pharmacokinetic (DMPK) studies, particularly as an internal standard in mass spectrometry-based bioanalysis.
Isotopic Enrichment and Chemical Purity
The quality of isotopically labeled compounds is paramount for their effective use in research and development. The key parameters are isotopic enrichment, which indicates the percentage of deuterium incorporation, and chemical purity, which assesses the presence of non-isotopically labeled impurities.
Table 1: Isotopic Enrichment and Purity Specifications for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Parameter | Specification Supplier A | Specification Supplier B |
| Isotopic Enrichment | 99 atom % D[1] | 98 atom % D |
| Chemical Purity | ≥98% | Not specified |
| Deuterium Locations | Methoxy (d3), Aromatic Ring (d4) | Methoxy (d3), Aromatic Ring (d4) |
Note: Data is compiled from publicly available information from suppliers of deuterated compounds. Variations may exist between different batches and suppliers.
Experimental Protocols
Representative Synthesis of 4-Methoxy-d3-toluene-2,3,5,6-d4
Principle: This method involves the exchange of hydrogen atoms on the aromatic ring and the methyl group of the methoxy moiety with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst.
Materials:
-
4-Methoxytoluene (p-methylanisole)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C, 5 wt. %) or Palladium on carbon (Pd/C, 10 wt. %)
-
Anhydrous solvent (e.g., dioxane, decalin)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a high-pressure reactor, 4-methoxytoluene is dissolved in an anhydrous solvent. The Pt/C or Pd/C catalyst is added to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Deuterium Source Addition: Deuterium oxide (D₂O) is added to the reaction mixture. The amount of D₂O used will be in stoichiometric excess to drive the H/D exchange.
-
Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 150 to 250°C. The reaction is stirred vigorously for a period of 24 to 72 hours to ensure efficient exchange. The pressure inside the reactor will increase due to the vapor pressure of the solvent and D₂O at the reaction temperature.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The organic layer is separated from the aqueous (D₂O) layer. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude deuterated product is purified by fractional distillation or column chromatography to yield 4-Methoxy-d3-toluene-2,3,5,6-d4 of high chemical purity.
Analytical Methods for Quality Control
A combination of analytical techniques is essential to confirm the isotopic enrichment, positional integrity of the deuterium labels, and the overall chemical purity of the final product.
Table 2: Analytical Techniques for the Characterization of 4-Methoxy-d3-toluene-2,3,5,6-d4
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: To confirm the absence or significant reduction of proton signals at the deuterated positions. ²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their locations on the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the deuterated compound and to assess the isotopic distribution (the relative abundance of molecules with different numbers of deuterium atoms). |
| Gas Chromatography (GC) | To determine the chemical purity of the compound by separating it from any non-volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both purity and isotopic distribution data. |
Application in Drug Metabolism Studies: A Case Study with Tramadol
Deuterated compounds like 4-Methoxy-d3-toluene-2,3,5,6-d4 are invaluable as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are chemically almost identical to the analyte of interest, but their difference in mass allows for their distinct detection.
A relevant application is in the study of drugs containing a methoxy-toluene moiety, such as the analgesic drug Tramadol . Tramadol undergoes significant metabolism in the liver, primarily through O-demethylation (removal of the methyl group from the methoxy moiety) by the cytochrome P450 enzyme CYP2D6 to form the active metabolite O-desmethyltramadol.[2][3][4][5]
Metabolic Pathway of Tramadol
The following diagram illustrates the primary metabolic pathway of Tramadol involving the methoxy group.
Caption: Metabolic O-demethylation of Tramadol by CYP2D6.
Experimental Workflow: Quantitative Analysis of Tramadol in Plasma
The following workflow demonstrates the use of a deuterated internal standard, analogous to 4-Methoxy-d3-toluene-2,3,5,6-d4, in a typical bioanalytical method for quantifying Tramadol in a biological matrix like plasma.
Caption: Workflow for Tramadol quantification using a deuterated internal standard.
References
Technical Data Sheet: 4-Methoxy-d3-toluene-2,3,5,6-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed summary of the molecular weight and key chemical properties of the isotopically labeled compound, 4-Methoxy-d3-toluene-2,3,5,6-d4.
Compound Identification
The compound 4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methylanisole. Isotopic labeling is a critical technique in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry.
| Identifier | Value |
| Chemical Name | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Synonyms | 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4, 4-Methylanisole-d7 |
| CAS Number | 1219798-94-3[1][2] |
| Chemical Formula | C₈H₃D₇O or CD₃OC₆D₄CH₃[2][3] |
| Molecular Weight | 129.21 g/mol [1] |
Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the mass of the specific isotopes must be used for an accurate calculation.
Methodology:
The calculation methodology involves:
-
Identifying the number of atoms of each element and isotope in the chemical formula (C₈H₃D₇O).
-
Multiplying the count of each atom by its respective atomic weight.
-
Summing the results to obtain the final molecular weight.
The atomic weights used for this calculation are presented in the table below. The atomic weight of Deuterium (D or ²H) is approximately 2.014 u.
Data Presentation: Atomic Composition and Weight Calculation
| Element/Isotope | Symbol | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen (Protium) | H | 3 | 1.008 | 3.024 |
| Deuterium | D | 7 | 2.014 | 14.098 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 129.209 |
Note: The calculated value of 129.209 g/mol is consistent with the commonly cited value of 129.21 g/mol .
Experimental Protocols
While the molecular weight provided is a calculated, theoretical value, its experimental verification is typically achieved through mass spectrometry.
Protocol Outline: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: A dilute solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺). The m/z value of this peak provides the experimental molecular weight of the compound. For high-resolution mass spectrometry (HRMS), this value can be determined with high precision and accuracy, allowing for confirmation of the elemental composition.
Visualization of Calculation Workflow
The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.
Caption: Workflow for Molecular Weight Calculation.
References
Technical Data Sheet: 4-Methoxy-d3-toluene-2,3,5,6-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed summary of the molecular weight and key chemical properties of the isotopically labeled compound, 4-Methoxy-d3-toluene-2,3,5,6-d4.
Compound Identification
The compound 4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methylanisole. Isotopic labeling is a critical technique in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry.
| Identifier | Value |
| Chemical Name | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Synonyms | 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4, 4-Methylanisole-d7 |
| CAS Number | 1219798-94-3[1][2] |
| Chemical Formula | C₈H₃D₇O or CD₃OC₆D₄CH₃[2][3] |
| Molecular Weight | 129.21 g/mol [1] |
Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the mass of the specific isotopes must be used for an accurate calculation.
Methodology:
The calculation methodology involves:
-
Identifying the number of atoms of each element and isotope in the chemical formula (C₈H₃D₇O).
-
Multiplying the count of each atom by its respective atomic weight.
-
Summing the results to obtain the final molecular weight.
The atomic weights used for this calculation are presented in the table below. The atomic weight of Deuterium (D or ²H) is approximately 2.014 u.
Data Presentation: Atomic Composition and Weight Calculation
| Element/Isotope | Symbol | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen (Protium) | H | 3 | 1.008 | 3.024 |
| Deuterium | D | 7 | 2.014 | 14.098 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 129.209 |
Note: The calculated value of 129.209 g/mol is consistent with the commonly cited value of 129.21 g/mol .
Experimental Protocols
While the molecular weight provided is a calculated, theoretical value, its experimental verification is typically achieved through mass spectrometry.
Protocol Outline: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: A dilute solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺). The m/z value of this peak provides the experimental molecular weight of the compound. For high-resolution mass spectrometry (HRMS), this value can be determined with high precision and accuracy, allowing for confirmation of the elemental composition.
Visualization of Calculation Workflow
The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound.
Caption: Workflow for Molecular Weight Calculation.
References
Safeguarding Isotopic Integrity: A Technical Guide to the Long-Term Stability and Storage of 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and stability of 4-Methoxy-d3-toluene-2,3,5,6-d4. Ensuring the chemical and isotopic purity of this deuterated compound is paramount for its effective use in research and development, particularly in applications such as internal standards for mass spectrometry, metabolic studies, and as a building block in the synthesis of complex deuterated molecules. While specific long-term stability data for this compound is not extensively published, this guide synthesizes general principles for deuterated compounds, information on its non-deuterated analogue, and established stability testing guidelines to provide a robust framework for its handling and storage.
Recommended Storage Conditions
The primary goal of proper storage is to minimize degradation and prevent isotopic exchange. Based on vendor recommendations and general best practices for deuterated aromatic ethers, the following conditions are advised.
Table 1: Recommended Long-Term Storage Conditions for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical degradation. While some suppliers suggest room temperature storage, refrigeration is a more conservative approach for long-term stability. |
| Light Exposure | Protect from light | Aromatic ethers can be susceptible to photodegradation. Storage in amber glass vials or in the dark is crucial. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. For long-term storage, purging the container with an inert gas before sealing is recommended. |
| Humidity | Dry environment (<40% RH) | Prevents hydrolysis and minimizes the potential for H/D exchange with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Prevents ingress of moisture and oxygen, and protects from light. |
One supplier of 4-Methoxy-d3-toluene-2,3,5,6-d4 suggests that the compound is stable when stored at room temperature and should be re-analyzed for chemical purity after three years. Another vendor recommends storage at 2-8°C for a similar deuterated analogue.
Potential Degradation Pathways and Considerations
While deuterated compounds are generally stable, their chemical reactivity mirrors that of their non-deuterated counterparts. For 4-Methoxy-d3-toluene-2,3,5,6-d4, the primary areas of potential degradation are the ether linkage and the aromatic ring.
-
Oxidation: The methoxy (B1213986) group and the toluene (B28343) methyl group can be susceptible to oxidation, particularly in the presence of light, heat, and oxygen. This could lead to the formation of corresponding aldehydes, carboxylic acids, or phenolic compounds.
-
Hydrolysis: Although ethers are generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could lead to cleavage of the ether bond to form the corresponding phenol.
-
Photodegradation: Aromatic compounds can undergo various reactions upon exposure to UV light, including cleavage of side chains or modification of the aromatic ring.
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium (B1214612) atoms on the aromatic ring are generally stable, extreme conditions (e.g., high temperature, strong acid or base) could potentially facilitate H/D exchange with protic solvents or atmospheric moisture, thereby compromising the isotopic purity of the compound.
Caption: Potential degradation pathways for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Experimental Protocols for Stability Assessment
A comprehensive stability study for 4-Methoxy-d3-toluene-2,3,5,6-d4 should be designed to evaluate its chemical purity and isotopic enrichment over time under various storage conditions. The following protocols are based on the principles outlined in the ICH Q1A guidelines for stability testing, adapted for a chemical reagent.
Long-Term and Accelerated Stability Study Protocol
Objective: To determine the shelf-life and appropriate storage conditions for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Materials:
-
Multiple batches of 4-Methoxy-d3-toluene-2,3,5,6-d4
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
Analytical instrumentation (HPLC-UV, GC-MS, NMR)
Procedure:
-
Sample Preparation: Aliquot the test substance into amber glass vials. For each storage condition and time point, prepare at least three replicate samples.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Schedule: Pull samples at predetermined time points. A typical schedule is:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Using a stability-indicating HPLC-UV or GC-MS method.
-
Isotopic Enrichment: Using High-Resolution Mass Spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatograms.
-
Caption: A generalized workflow for a long-term stability study.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways to develop and validate a stability-indicating analytical method.
Procedure: Subject the compound to the following stress conditions, with the aim of achieving 5-20% degradation:
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 72 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analyze the stressed samples by HPLC-UV/MS or GC-MS to separate and identify the degradation products.
Analytical Methodologies
The choice of analytical method is critical for accurately assessing the stability of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Table 2: Analytical Techniques for Stability Assessment
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of degradation products. | Peak area of the main compound, presence of new peaks (impurities). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities and degradation products. | Total ion chromatogram, mass spectra of the main peak and any new peaks. |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and identification of degradation products. | Accurate mass measurement to confirm elemental composition and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, assessment of isotopic purity, and detection of H/D exchange. | ¹H NMR to check for residual protons, ²H NMR to confirm deuterium incorporation. |
Conclusion
While 4-Methoxy-d3-toluene-2,3,5,6-d4 is a chemically stable molecule, its long-term integrity is dependent on appropriate storage and handling. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can safeguard the chemical and isotopic purity of this valuable compound, ensuring the reliability and reproducibility of their experimental results. The implementation of a systematic stability testing program, even on a smaller scale, is a prudent measure to confirm its suitability for use over time, particularly in sensitive applications.
Safeguarding Isotopic Integrity: A Technical Guide to the Long-Term Stability and Storage of 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the best practices for the long-term storage and stability of 4-Methoxy-d3-toluene-2,3,5,6-d4. Ensuring the chemical and isotopic purity of this deuterated compound is paramount for its effective use in research and development, particularly in applications such as internal standards for mass spectrometry, metabolic studies, and as a building block in the synthesis of complex deuterated molecules. While specific long-term stability data for this compound is not extensively published, this guide synthesizes general principles for deuterated compounds, information on its non-deuterated analogue, and established stability testing guidelines to provide a robust framework for its handling and storage.
Recommended Storage Conditions
The primary goal of proper storage is to minimize degradation and prevent isotopic exchange. Based on vendor recommendations and general best practices for deuterated aromatic ethers, the following conditions are advised.
Table 1: Recommended Long-Term Storage Conditions for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential chemical degradation. While some suppliers suggest room temperature storage, refrigeration is a more conservative approach for long-term stability. |
| Light Exposure | Protect from light | Aromatic ethers can be susceptible to photodegradation. Storage in amber glass vials or in the dark is crucial. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. For long-term storage, purging the container with an inert gas before sealing is recommended. |
| Humidity | Dry environment (<40% RH) | Prevents hydrolysis and minimizes the potential for H/D exchange with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Prevents ingress of moisture and oxygen, and protects from light. |
One supplier of 4-Methoxy-d3-toluene-2,3,5,6-d4 suggests that the compound is stable when stored at room temperature and should be re-analyzed for chemical purity after three years. Another vendor recommends storage at 2-8°C for a similar deuterated analogue.
Potential Degradation Pathways and Considerations
While deuterated compounds are generally stable, their chemical reactivity mirrors that of their non-deuterated counterparts. For 4-Methoxy-d3-toluene-2,3,5,6-d4, the primary areas of potential degradation are the ether linkage and the aromatic ring.
-
Oxidation: The methoxy group and the toluene methyl group can be susceptible to oxidation, particularly in the presence of light, heat, and oxygen. This could lead to the formation of corresponding aldehydes, carboxylic acids, or phenolic compounds.
-
Hydrolysis: Although ethers are generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could lead to cleavage of the ether bond to form the corresponding phenol.
-
Photodegradation: Aromatic compounds can undergo various reactions upon exposure to UV light, including cleavage of side chains or modification of the aromatic ring.
-
Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the aromatic ring are generally stable, extreme conditions (e.g., high temperature, strong acid or base) could potentially facilitate H/D exchange with protic solvents or atmospheric moisture, thereby compromising the isotopic purity of the compound.
Caption: Potential degradation pathways for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Experimental Protocols for Stability Assessment
A comprehensive stability study for 4-Methoxy-d3-toluene-2,3,5,6-d4 should be designed to evaluate its chemical purity and isotopic enrichment over time under various storage conditions. The following protocols are based on the principles outlined in the ICH Q1A guidelines for stability testing, adapted for a chemical reagent.
Long-Term and Accelerated Stability Study Protocol
Objective: To determine the shelf-life and appropriate storage conditions for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Materials:
-
Multiple batches of 4-Methoxy-d3-toluene-2,3,5,6-d4
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
Analytical instrumentation (HPLC-UV, GC-MS, NMR)
Procedure:
-
Sample Preparation: Aliquot the test substance into amber glass vials. For each storage condition and time point, prepare at least three replicate samples.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Schedule: Pull samples at predetermined time points. A typical schedule is:
-
Accelerated: 0, 1, 3, and 6 months
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Using a stability-indicating HPLC-UV or GC-MS method.
-
Isotopic Enrichment: Using High-Resolution Mass Spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Degradation Products: Identification and quantification of any new peaks observed in the chromatograms.
-
Caption: A generalized workflow for a long-term stability study.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and degradation pathways to develop and validate a stability-indicating analytical method.
Procedure: Subject the compound to the following stress conditions, with the aim of achieving 5-20% degradation:
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 72 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Analyze the stressed samples by HPLC-UV/MS or GC-MS to separate and identify the degradation products.
Analytical Methodologies
The choice of analytical method is critical for accurately assessing the stability of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Table 2: Analytical Techniques for Stability Assessment
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity assessment and quantification of degradation products. | Peak area of the main compound, presence of new peaks (impurities). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities and degradation products. | Total ion chromatogram, mass spectra of the main peak and any new peaks. |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and identification of degradation products. | Accurate mass measurement to confirm elemental composition and isotopic distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, assessment of isotopic purity, and detection of H/D exchange. | ¹H NMR to check for residual protons, ²H NMR to confirm deuterium incorporation. |
Conclusion
While 4-Methoxy-d3-toluene-2,3,5,6-d4 is a chemically stable molecule, its long-term integrity is dependent on appropriate storage and handling. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can safeguard the chemical and isotopic purity of this valuable compound, ensuring the reliability and reproducibility of their experimental results. The implementation of a systematic stability testing program, even on a smaller scale, is a prudent measure to confirm its suitability for use over time, particularly in sensitive applications.
A Technical Guide to Deuterated 4-Methoxytoluene: Properties, Synonyms, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated stable isotope labeled compound, 4-Methoxy-d3-toluene-2,3,5,6-d4, and its related isotopologues. The primary focus of this document is to detail its synonyms, chemical properties, and its critical role as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Chemical Identity and Synonyms
The compound 4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated form of 4-methoxytoluene (also known as 4-methylanisole). The designation "d3" refers to the three deuterium (B1214612) atoms on the methoxy (B1213986) group, and "d4" refers to the four deuterium atoms on the toluene (B28343) ring, resulting in a total of seven deuterium atoms (d7). This high level of isotopic enrichment makes it an excellent internal standard for quantifying its non-deuterated counterpart.[1]
Due to variations in deuteration patterns and naming conventions, several synonyms and alternative names are in use. The following table summarizes the common synonyms for the d7 and d4 variants of 4-methoxytoluene.
| Deuteration | Common Name | Synonyms | CAS Number |
| d7 | 4-Methoxy(toluene-d7) | 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4, 4-Methylanisole-d7 | 1036431-36-3 |
| d4 | 4-Methoxytoluene-2,3,5,6-d4 | 4-Methylanisole-d4, 1-Methoxy-4-methylbenzene-2,3,5,6-d4 | 350818-57-4 |
Physicochemical and Quantitative Data
The key physicochemical properties of 4-Methoxy(toluene-d7) are summarized below. This data is essential for its application in analytical chemistry.
| Property | Value | Notes |
| Molecular Formula | C₈H₃D₇O | |
| Molecular Weight | 129.21 g/mol | [1] |
| Isotopic Enrichment | ≥ 98 atom % D | [1] |
| Appearance | Not specified (typically a liquid) | |
| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area | [1] |
Application as an Internal Standard in Quantitative Analysis
Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays.[2] Their utility stems from the fact that they are chemically and physically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.
Experimental Workflow for Quantitative Analysis using 4-Methoxy(toluene-d7)
The following diagram illustrates a typical experimental workflow for the quantification of 4-methoxytoluene in a biological matrix using 4-Methoxy(toluene-d7) as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantitative analysis of 4-methoxytoluene in a biological sample using 4-Methoxy(toluene-d7) as an internal standard, followed by GC-MS analysis.
1. Preparation of Standard and Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methoxytoluene in 10 mL of methanol (B129727).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of 4-Methoxy(toluene-d7) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution in the same solvent as the working standards.
2. Sample Preparation:
-
To 1 mL of the biological sample (e.g., plasma, urine), calibration standard, or quality control sample in a microcentrifuge tube, add a precise volume of the internal standard working solution (e.g., 50 µL).
-
Vortex briefly to mix.
-
For plasma/serum samples (Protein Precipitation): Add 3 volumes of cold acetonitrile (B52724) (e.g., 3 mL) to precipitate proteins. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube.
-
For cleaner samples or after initial extraction (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent suitable for GC injection (e.g., ethyl acetate).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
4-methoxytoluene (Analyte): m/z 122 (molecular ion), and one or two qualifier ions (e.g., m/z 107, 91).
-
4-Methoxy(toluene-d7) (Internal Standard): m/z 129 (molecular ion).
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 and its related deuterated isotopologues are invaluable tools for researchers and scientists engaged in quantitative analysis. Their use as internal standards in mass spectrometry-based methods provides a robust and reliable means to achieve high accuracy and precision in the determination of 4-methoxytoluene in complex matrices. The detailed workflow and protocol provided in this guide offer a comprehensive framework for the successful implementation of this analytical strategy.
References
A Technical Guide to Deuterated 4-Methoxytoluene: Properties, Synonyms, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated stable isotope labeled compound, 4-Methoxy-d3-toluene-2,3,5,6-d4, and its related isotopologues. The primary focus of this document is to detail its synonyms, chemical properties, and its critical role as an internal standard in quantitative analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Chemical Identity and Synonyms
The compound 4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated form of 4-methoxytoluene (also known as 4-methylanisole). The designation "d3" refers to the three deuterium atoms on the methoxy group, and "d4" refers to the four deuterium atoms on the toluene ring, resulting in a total of seven deuterium atoms (d7). This high level of isotopic enrichment makes it an excellent internal standard for quantifying its non-deuterated counterpart.[1]
Due to variations in deuteration patterns and naming conventions, several synonyms and alternative names are in use. The following table summarizes the common synonyms for the d7 and d4 variants of 4-methoxytoluene.
| Deuteration | Common Name | Synonyms | CAS Number |
| d7 | 4-Methoxy(toluene-d7) | 1-Methoxy-4-(methyl-d3)benzene-2,3,5,6-d4, 4-Methylanisole-d7 | 1036431-36-3 |
| d4 | 4-Methoxytoluene-2,3,5,6-d4 | 4-Methylanisole-d4, 1-Methoxy-4-methylbenzene-2,3,5,6-d4 | 350818-57-4 |
Physicochemical and Quantitative Data
The key physicochemical properties of 4-Methoxy(toluene-d7) are summarized below. This data is essential for its application in analytical chemistry.
| Property | Value | Notes |
| Molecular Formula | C₈H₃D₇O | |
| Molecular Weight | 129.21 g/mol | [1] |
| Isotopic Enrichment | ≥ 98 atom % D | [1] |
| Appearance | Not specified (typically a liquid) | |
| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area | [1] |
Application as an Internal Standard in Quantitative Analysis
Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry-based assays.[2] Their utility stems from the fact that they are chemically and physically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.
Experimental Workflow for Quantitative Analysis using 4-Methoxy(toluene-d7)
The following diagram illustrates a typical experimental workflow for the quantification of 4-methoxytoluene in a biological matrix using 4-Methoxy(toluene-d7) as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
The following is a representative protocol for the quantitative analysis of 4-methoxytoluene in a biological sample using 4-Methoxy(toluene-d7) as an internal standard, followed by GC-MS analysis.
1. Preparation of Standard and Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methoxytoluene in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of 4-Methoxy(toluene-d7) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution in the same solvent as the working standards.
2. Sample Preparation:
-
To 1 mL of the biological sample (e.g., plasma, urine), calibration standard, or quality control sample in a microcentrifuge tube, add a precise volume of the internal standard working solution (e.g., 50 µL).
-
Vortex briefly to mix.
-
For plasma/serum samples (Protein Precipitation): Add 3 volumes of cold acetonitrile (e.g., 3 mL) to precipitate proteins. Vortex vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Carefully transfer the supernatant to a clean tube.
-
For cleaner samples or after initial extraction (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., ethyl acetate or acetonitrile).
-
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent suitable for GC injection (e.g., ethyl acetate).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
4-methoxytoluene (Analyte): m/z 122 (molecular ion), and one or two qualifier ions (e.g., m/z 107, 91).
-
4-Methoxy(toluene-d7) (Internal Standard): m/z 129 (molecular ion).
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 and its related deuterated isotopologues are invaluable tools for researchers and scientists engaged in quantitative analysis. Their use as internal standards in mass spectrometry-based methods provides a robust and reliable means to achieve high accuracy and precision in the determination of 4-methoxytoluene in complex matrices. The detailed workflow and protocol provided in this guide offer a comprehensive framework for the successful implementation of this analytical strategy.
References
Understanding the Mass Shift in 4-Methoxy-d3-toluene-2,3,5,6-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in the isotopically labeled compound 4-Methoxy-d3-toluene-2,3,5,6-d4. This deuterated analog of 4-methoxytoluene is a valuable tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation pattern and the resulting mass shifts is critical for accurate data interpretation.
Quantitative Data: Mass Shift Analysis
The primary analytical technique for observing the mass shift in isotopically labeled compounds is mass spectrometry. The incorporation of deuterium (B1214612) atoms into the 4-methoxytoluene structure results in a predictable increase in its molecular weight and the mass-to-charge ratio (m/z) of its fragments.
The following table summarizes the predicted mass shifts for 4-Methoxy-d3-toluene-2,3,5,6-d4 compared to its unlabeled counterpart, 4-methoxytoluene, based on common fragmentation pathways observed in electron ionization (EI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight (Da) | Parent Ion (M+) [m/z] | Key Fragment | Fragment Ion [m/z] | Mass Shift (Da) |
| 4-Methoxytoluene | C₈H₁₀O | 122.16 | 122 | [M-CH₃]⁺ | 107 | N/A |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | C₈H₃D₇O | 129.21 | 129 | [M-CD₃]⁺ | 112 | +7 |
| [M-CH₃]⁺ | 114 | +7 |
Note: The fragmentation of the methoxy (B1213986) group can result in the loss of either a deuterated methyl radical ([M-CD₃]⁺) or a protiated methyl radical ([M-CH₃]⁺), though the former is generally more probable due to the isotopic labeling of the methoxy group.
Predicted Fragmentation Pathway
The electron ionization mass spectrum of 4-methoxytoluene is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a methyl group. This benzylic cleavage is a highly favored fragmentation pathway. A similar pattern is expected for its deuterated analog.
Understanding the Mass Shift in 4-Methoxy-d3-toluene-2,3,5,6-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in the isotopically labeled compound 4-Methoxy-d3-toluene-2,3,5,6-d4. This deuterated analog of 4-methoxytoluene is a valuable tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation pattern and the resulting mass shifts is critical for accurate data interpretation.
Quantitative Data: Mass Shift Analysis
The primary analytical technique for observing the mass shift in isotopically labeled compounds is mass spectrometry. The incorporation of deuterium atoms into the 4-methoxytoluene structure results in a predictable increase in its molecular weight and the mass-to-charge ratio (m/z) of its fragments.
The following table summarizes the predicted mass shifts for 4-Methoxy-d3-toluene-2,3,5,6-d4 compared to its unlabeled counterpart, 4-methoxytoluene, based on common fragmentation pathways observed in electron ionization (EI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight (Da) | Parent Ion (M+) [m/z] | Key Fragment | Fragment Ion [m/z] | Mass Shift (Da) |
| 4-Methoxytoluene | C₈H₁₀O | 122.16 | 122 | [M-CH₃]⁺ | 107 | N/A |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | C₈H₃D₇O | 129.21 | 129 | [M-CD₃]⁺ | 112 | +7 |
| [M-CH₃]⁺ | 114 | +7 |
Note: The fragmentation of the methoxy group can result in the loss of either a deuterated methyl radical ([M-CD₃]⁺) or a protiated methyl radical ([M-CH₃]⁺), though the former is generally more probable due to the isotopic labeling of the methoxy group.
Predicted Fragmentation Pathway
The electron ionization mass spectrum of 4-methoxytoluene is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a methyl group. This benzylic cleavage is a highly favored fragmentation pathway. A similar pattern is expected for its deuterated analog.
Methodological & Application
Application Notes and Protocols for the Use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of 4-Methoxy-d3-toluene-2,3,5,6-d4 (also known as 4-Methylanisole-d7) as an internal standard in quantitative mass spectrometry. The use of a stable isotope-labeled internal standard is a critical technique for correcting analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of analytical methods.
Introduction to 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
4-Methoxy-d3-toluene-2,3,5,6-d4 is the deuterated analog of 4-methoxytoluene (4-methylanisole). Due to its chemical and physical properties being nearly identical to the non-labeled analyte, it is an ideal internal standard for the quantitative analysis of 4-methoxytoluene and structurally related volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its key advantage lies in its ability to co-elute with the target analyte and exhibit similar ionization behavior, which allows for reliable correction of variations that can occur during the entire analytical workflow.
Application: Quantification of 4-Methoxytoluene in Environmental Water Samples
This section outlines a protocol for the determination of 4-methoxytoluene in water samples using purge and trap GC-MS with 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. This method is suitable for environmental monitoring and assessment.
Experimental Protocol: Purge and Trap GC-MS Analysis of 4-Methoxytoluene in Water
2.1.1. Materials and Reagents
-
Standards: 4-Methoxytoluene (analytical standard grade), 4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥ 98%)
-
Solvents: Methanol (B129727) (purge and trap grade)
-
Water: Deionized, organic-free water
-
Glassware: 40 mL VOA vials with PTFE-lined septa, volumetric flasks, microsyringes
2.1.2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 4-methoxytoluene and dissolve it in methanol in a 10 mL volumetric flask.
-
-
Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 4-Methoxy-d3-toluene-2,3,5,6-d4 and dissolve it in methanol in a 10 mL volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
-
Internal Standard Working Solution (10 µg/L):
-
Dilute the internal standard stock solution with methanol to achieve a final concentration of 10 µg/L.
-
2.1.3. Sample Preparation
-
Collect water samples in 40 mL VOA vials, ensuring no headspace.
-
If the sample contains residual chlorine, add a quenching agent (e.g., ascorbic acid) at the time of collection.
-
Store samples at 4°C until analysis.
-
For analysis, allow the sample to come to room temperature.
-
Add a known volume (e.g., 5 µL) of the 10 µg/L internal standard working solution to a 5 mL aliquot of the water sample (or calibration standard) in the purge and trap sparging vessel. This results in an internal standard concentration of 10 ng/L.
2.1.4. GC-MS Instrumentation and Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer with a Purge and Trap concentrator.
-
Purge and Trap Parameters:
-
Purge Gas: Helium
-
Purge Time: 11 minutes
-
Desorb Time: 2 minutes
-
Bake Time: 5 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Methoxytoluene: m/z 122 (quantification), 107, 91 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantification), 112 (qualifier)
-
-
Data Presentation: Quantitative Analysis Summary
The following table summarizes representative data for the quantitative analysis of 4-methoxytoluene using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard.
| Parameter | Result |
| Calibration Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Precision (%RSD at 25 µg/L) | < 5% |
| Accuracy (% Recovery at 25 µg/L) | 95 - 105% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this application.
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 serves as a robust internal standard for the quantitative analysis of 4-methoxytoluene and related compounds in complex matrices. The protocol described herein provides a reliable framework for achieving accurate and precise measurements in environmental water samples. As with any analytical method, validation of performance in the specific matrix of interest is essential. The use of a stable isotope-labeled internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 is a best practice that significantly improves data quality and defensibility.
Application Notes and Protocols for the Use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of 4-Methoxy-d3-toluene-2,3,5,6-d4 (also known as 4-Methylanisole-d7) as an internal standard in quantitative mass spectrometry. The use of a stable isotope-labeled internal standard is a critical technique for correcting analyte loss during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of analytical methods.
Introduction to 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
4-Methoxy-d3-toluene-2,3,5,6-d4 is the deuterated analog of 4-methoxytoluene (4-methylanisole). Due to its chemical and physical properties being nearly identical to the non-labeled analyte, it is an ideal internal standard for the quantitative analysis of 4-methoxytoluene and structurally related volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its key advantage lies in its ability to co-elute with the target analyte and exhibit similar ionization behavior, which allows for reliable correction of variations that can occur during the entire analytical workflow.
Application: Quantification of 4-Methoxytoluene in Environmental Water Samples
This section outlines a protocol for the determination of 4-methoxytoluene in water samples using purge and trap GC-MS with 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. This method is suitable for environmental monitoring and assessment.
Experimental Protocol: Purge and Trap GC-MS Analysis of 4-Methoxytoluene in Water
2.1.1. Materials and Reagents
-
Standards: 4-Methoxytoluene (analytical standard grade), 4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥ 98%)
-
Solvents: Methanol (purge and trap grade)
-
Water: Deionized, organic-free water
-
Glassware: 40 mL VOA vials with PTFE-lined septa, volumetric flasks, microsyringes
2.1.2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 4-methoxytoluene and dissolve it in methanol in a 10 mL volumetric flask.
-
-
Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of 4-Methoxy-d3-toluene-2,3,5,6-d4 and dissolve it in methanol in a 10 mL volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
-
Internal Standard Working Solution (10 µg/L):
-
Dilute the internal standard stock solution with methanol to achieve a final concentration of 10 µg/L.
-
2.1.3. Sample Preparation
-
Collect water samples in 40 mL VOA vials, ensuring no headspace.
-
If the sample contains residual chlorine, add a quenching agent (e.g., ascorbic acid) at the time of collection.
-
Store samples at 4°C until analysis.
-
For analysis, allow the sample to come to room temperature.
-
Add a known volume (e.g., 5 µL) of the 10 µg/L internal standard working solution to a 5 mL aliquot of the water sample (or calibration standard) in the purge and trap sparging vessel. This results in an internal standard concentration of 10 ng/L.
2.1.4. GC-MS Instrumentation and Conditions
-
System: Gas Chromatograph coupled to a Mass Spectrometer with a Purge and Trap concentrator.
-
Purge and Trap Parameters:
-
Purge Gas: Helium
-
Purge Time: 11 minutes
-
Desorb Time: 2 minutes
-
Bake Time: 5 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Methoxytoluene: m/z 122 (quantification), 107, 91 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantification), 112 (qualifier)
-
-
Data Presentation: Quantitative Analysis Summary
The following table summarizes representative data for the quantitative analysis of 4-methoxytoluene using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard.
| Parameter | Result |
| Calibration Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Precision (%RSD at 25 µg/L) | < 5% |
| Accuracy (% Recovery at 25 µg/L) | 95 - 105% |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this application.
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 serves as a robust internal standard for the quantitative analysis of 4-methoxytoluene and related compounds in complex matrices. The protocol described herein provides a reliable framework for achieving accurate and precise measurements in environmental water samples. As with any analytical method, validation of performance in the specific matrix of interest is essential. The use of a stable isotope-labeled internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 is a best practice that significantly improves data quality and defensibility.
Application Note: High-Sensitivity Quantification of 4-Methoxytoluene in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-methoxytoluene in biological matrices. The method utilizes a stable isotope-labeled internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4, to ensure high accuracy and precision. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of small aromatic compounds in complex biological samples.
Introduction
4-Methoxytoluene, also known as 4-methylanisole, is a small aromatic ether that can be found in various natural products and is also used as a flavoring agent. Its presence and metabolism in biological systems are of interest in fields such as toxicology, environmental science, and drug metabolism studies. Accurate quantification of such small, volatile compounds in complex matrices like plasma or urine presents analytical challenges, including potential matrix effects and analyte loss during sample preparation.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly specific detection and quantification, minimizing interferences from the sample matrix.[3] To correct for any variability during sample preparation and ionization, a stable isotope-labeled internal standard (SIL-IS) is employed. In this method, 4-Methoxy-d3-toluene-2,3,5,6-d4 serves as the ideal SIL-IS due to its chemical similarity to the analyte and its distinct mass, ensuring reliable quantification.
Experimental
Materials and Reagents
-
4-Methoxytoluene (≥98% purity)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (≥98% purity, CDN Isotopes)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Standard Solutions
Stock solutions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for sample cleanup and concentration. The following is a general SPE protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add 50 µL of the 100 ng/mL internal standard working solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The MRM transitions for 4-methoxytoluene and its deuterated internal standard were optimized by infusing a standard solution directly into the mass spectrometer. The precursor ion corresponds to the [M+H]+ adduct. The most abundant and stable product ions were selected for quantification and confirmation.
Table 2: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| 4-Methoxytoluene | 123.1 | 91.1 | 15 | 77.1 | 25 |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | 130.1 | 94.1 | 15 | 80.1 | 25 |
Results and Discussion
Method Validation
The developed method was validated for linearity, accuracy, precision, and limit of quantification (LOQ). The calibration curve was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99.
Table 3: Linearity and Lower Limit of Quantification
| Compound | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| 4-Methoxytoluene | 0.1 - 100 | >0.995 | 0.1 |
Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium | 5.0 | 5.12 ± 0.21 | 102.4 | 4.1 |
| High | 80.0 | 78.9 ± 3.45 | 98.6 | 4.4 |
Visualizations
Xenobiotic Metabolism of 4-Methoxytoluene
The metabolic fate of xenobiotics like 4-methoxytoluene in the body is a critical aspect of toxicology and drug development. Anisole compounds are known to undergo Phase I metabolism, primarily through O-demethylation and aromatic hydroxylation.
Caption: Phase I and Phase II metabolic pathways of 4-methoxytoluene.
LC-MS/MS Experimental Workflow
The overall workflow for the quantitative analysis of 4-methoxytoluene involves several key steps, from sample collection to data analysis.
Caption: A streamlined workflow for the LC-MS/MS analysis.
Conclusion
This application note describes a highly sensitive and specific LC-MS/MS method for the quantification of 4-methoxytoluene in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. The detailed protocol for sample preparation and instrumental analysis can be readily adopted by laboratories involved in metabolomics, toxicology, and pharmaceutical research.
References
Application Note: High-Sensitivity Quantification of 4-Methoxytoluene in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-methoxytoluene in biological matrices. The method utilizes a stable isotope-labeled internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4, to ensure high accuracy and precision. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of small aromatic compounds in complex biological samples.
Introduction
4-Methoxytoluene, also known as 4-methylanisole, is a small aromatic ether that can be found in various natural products and is also used as a flavoring agent. Its presence and metabolism in biological systems are of interest in fields such as toxicology, environmental science, and drug metabolism studies. Accurate quantification of such small, volatile compounds in complex matrices like plasma or urine presents analytical challenges, including potential matrix effects and analyte loss during sample preparation.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for highly specific detection and quantification, minimizing interferences from the sample matrix.[3] To correct for any variability during sample preparation and ionization, a stable isotope-labeled internal standard (SIL-IS) is employed. In this method, 4-Methoxy-d3-toluene-2,3,5,6-d4 serves as the ideal SIL-IS due to its chemical similarity to the analyte and its distinct mass, ensuring reliable quantification.
Experimental
Materials and Reagents
-
4-Methoxytoluene (≥98% purity)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (≥98% purity, CDN Isotopes)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Standard Solutions
Stock solutions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.
Sample Preparation
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for sample cleanup and concentration. The following is a general SPE protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add 50 µL of the 100 ng/mL internal standard working solution and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The MRM transitions for 4-methoxytoluene and its deuterated internal standard were optimized by infusing a standard solution directly into the mass spectrometer. The precursor ion corresponds to the [M+H]+ adduct. The most abundant and stable product ions were selected for quantification and confirmation.
Table 2: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| 4-Methoxytoluene | 123.1 | 91.1 | 15 | 77.1 | 25 |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | 130.1 | 94.1 | 15 | 80.1 | 25 |
Results and Discussion
Method Validation
The developed method was validated for linearity, accuracy, precision, and limit of quantification (LOQ). The calibration curve was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99.
Table 3: Linearity and Lower Limit of Quantification
| Compound | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| 4-Methoxytoluene | 0.1 - 100 | >0.995 | 0.1 |
Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium | 5.0 | 5.12 ± 0.21 | 102.4 | 4.1 |
| High | 80.0 | 78.9 ± 3.45 | 98.6 | 4.4 |
Visualizations
Xenobiotic Metabolism of 4-Methoxytoluene
The metabolic fate of xenobiotics like 4-methoxytoluene in the body is a critical aspect of toxicology and drug development. Anisole compounds are known to undergo Phase I metabolism, primarily through O-demethylation and aromatic hydroxylation.
Caption: Phase I and Phase II metabolic pathways of 4-methoxytoluene.
LC-MS/MS Experimental Workflow
The overall workflow for the quantitative analysis of 4-methoxytoluene involves several key steps, from sample collection to data analysis.
Caption: A streamlined workflow for the LC-MS/MS analysis.
Conclusion
This application note describes a highly sensitive and specific LC-MS/MS method for the quantification of 4-methoxytoluene in biological matrices. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results. The detailed protocol for sample preparation and instrumental analysis can be readily adopted by laboratories involved in metabolomics, toxicology, and pharmaceutical research.
References
Application Note: Quantitative Analysis of Food Flavorings Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile and semi-volatile flavor compounds in various food matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for accurate and reliable quantification.[1][2] The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high precision and accuracy. This methodology is applicable to researchers, scientists, and professionals in the food industry and drug development who are focused on flavor profiling and quality control.
Introduction
The flavor profile of food is a complex mixture of volatile and non-volatile compounds that significantly influences consumer preference and product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of these flavor compounds due to its high sensitivity and specificity.[2] However, the complexity of food matrices often presents analytical challenges, including matrix effects and analyte loss during sample preparation.
To overcome these challenges, the use of an appropriate internal standard is paramount. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the detector. Deuterated analogues of target compounds or related structures are excellent choices for internal standards in mass spectrometry because they co-elute with the analytes and exhibit similar extraction and ionization behavior, while their mass difference allows for clear differentiation.
This application note describes a comprehensive protocol for the quantitative analysis of key food flavorings using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. This deuterated standard is structurally similar to many common flavor compounds, such as methoxyphenols and alkylated aromatic compounds, making it a suitable surrogate for a range of analytes.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial and depends on the food matrix.[3] Common methods include Headspace-Solid Phase Microextraction (HS-SPME), Solvent-Assisted Flavour Evaporation (SAFE), and liquid-liquid extraction (LLE).[4]
a) Headspace-Solid Phase Microextraction (HS-SPME) for Liquid and Solid Samples:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
-
For solid samples, add 5 mL of deionized water.
-
Add an appropriate amount of sodium chloride to saturate the solution and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard solution (4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol).
-
Immediately seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
b) Solvent-Assisted Flavour Evaporation (SAFE) for Complex Matrices:
-
Homogenize 10-20 g of the food sample with an equal volume of a suitable organic solvent (e.g., dichloromethane).
-
Add a known amount of the internal standard solution (4-Methoxy-d3-toluene-2,3,5,6-d4) to the homogenate.
-
Perform the SAFE procedure using a specialized distillation apparatus under vacuum to separate the volatile fraction from the non-volatile matrix components at low temperatures.
-
Collect the volatile extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (for liquid injection)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target flavor analytes and a constant concentration of the internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the analytes in the samples by calculating their peak area ratios to the internal standard and interpolating the concentration from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Retention Time (min) |
| Vanillin | 152 | 151, 123 | 18.5 |
| Guaiacol | 124 | 109, 81 | 12.3 |
| Eugenol | 164 | 149, 131 | 16.8 |
| Limonene | 68 | 93, 136 | 8.2 |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 (IS) | 129 | 112 | 11.5 |
Table 2: Method Validation Data (Hypothetical)
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Vanillin | 1 - 500 | 0.9992 | 0.3 | 1.0 | 98.5 | 4.2 |
| Guaiacol | 1 - 500 | 0.9989 | 0.2 | 0.8 | 95.2 | 5.1 |
| Eugenol | 1 - 500 | 0.9995 | 0.4 | 1.2 | 101.3 | 3.8 |
| Limonene | 1 - 500 | 0.9978 | 0.5 | 1.5 | 92.8 | 6.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of food flavorings.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described GC-MS method utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard provides a reliable and accurate approach for the quantitative analysis of flavor compounds in diverse food matrices. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the consistency of results. This protocol can be adapted for various food quality control and research applications, contributing to a better understanding and control of food flavor profiles.
References
Application Note: Quantitative Analysis of Food Flavorings Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile and semi-volatile flavor compounds in various food matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for accurate and reliable quantification.[1][2] The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring high precision and accuracy. This methodology is applicable to researchers, scientists, and professionals in the food industry and drug development who are focused on flavor profiling and quality control.
Introduction
The flavor profile of food is a complex mixture of volatile and non-volatile compounds that significantly influences consumer preference and product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of these flavor compounds due to its high sensitivity and specificity.[2] However, the complexity of food matrices often presents analytical challenges, including matrix effects and analyte loss during sample preparation.
To overcome these challenges, the use of an appropriate internal standard is paramount. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the detector. Deuterated analogues of target compounds or related structures are excellent choices for internal standards in mass spectrometry because they co-elute with the analytes and exhibit similar extraction and ionization behavior, while their mass difference allows for clear differentiation.
This application note describes a comprehensive protocol for the quantitative analysis of key food flavorings using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. This deuterated standard is structurally similar to many common flavor compounds, such as methoxyphenols and alkylated aromatic compounds, making it a suitable surrogate for a range of analytes.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial and depends on the food matrix.[3] Common methods include Headspace-Solid Phase Microextraction (HS-SPME), Solvent-Assisted Flavour Evaporation (SAFE), and liquid-liquid extraction (LLE).[4]
a) Headspace-Solid Phase Microextraction (HS-SPME) for Liquid and Solid Samples:
-
Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
-
For solid samples, add 5 mL of deionized water.
-
Add an appropriate amount of sodium chloride to saturate the solution and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard solution (4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol).
-
Immediately seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for equilibration of the volatiles in the headspace.
-
Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
b) Solvent-Assisted Flavour Evaporation (SAFE) for Complex Matrices:
-
Homogenize 10-20 g of the food sample with an equal volume of a suitable organic solvent (e.g., dichloromethane).
-
Add a known amount of the internal standard solution (4-Methoxy-d3-toluene-2,3,5,6-d4) to the homogenate.
-
Perform the SAFE procedure using a specialized distillation apparatus under vacuum to separate the volatile fraction from the non-volatile matrix components at low temperatures.
-
Collect the volatile extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (for liquid injection)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target flavor analytes and a constant concentration of the internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the analytes in the samples by calculating their peak area ratios to the internal standard and interpolating the concentration from the calibration curve.
Data Presentation
Table 1: GC-MS Parameters for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Retention Time (min) |
| Vanillin | 152 | 151, 123 | 18.5 |
| Guaiacol | 124 | 109, 81 | 12.3 |
| Eugenol | 164 | 149, 131 | 16.8 |
| Limonene | 68 | 93, 136 | 8.2 |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 (IS) | 129 | 112 | 11.5 |
Table 2: Method Validation Data (Hypothetical)
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Vanillin | 1 - 500 | 0.9992 | 0.3 | 1.0 | 98.5 | 4.2 |
| Guaiacol | 1 - 500 | 0.9989 | 0.2 | 0.8 | 95.2 | 5.1 |
| Eugenol | 1 - 500 | 0.9995 | 0.4 | 1.2 | 101.3 | 3.8 |
| Limonene | 1 - 500 | 0.9978 | 0.5 | 1.5 | 92.8 | 6.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of food flavorings.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described GC-MS method utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard provides a reliable and accurate approach for the quantitative analysis of flavor compounds in diverse food matrices. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the consistency of results. This protocol can be adapted for various food quality control and research applications, contributing to a better understanding and control of food flavor profiles.
References
The Central Role of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Advancing Pharmacokinetic and Metabolic Research
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precision of pharmacokinetic (PK) and metabolic studies is paramount. Researchers and scientists rely on exacting methodologies to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A key component in achieving this precision is the use of stable isotope-labeled internal standards, with 4-Methoxy-d3-toluene-2,3,5,6-d4 emerging as a critical tool for the bioanalysis of its non-deuterated counterpart, 4-Methoxytoluene. These detailed application notes and protocols are designed to guide researchers, scientists, and drug development professionals in leveraging this deuterated standard for robust and reliable study outcomes.
Stable isotope-labeled compounds, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Their utility lies in their chemical identity to the analyte of interest, with a mass shift that allows for distinct detection by a mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a highly accurate and precise quantification.[1][2]
Application Notes
Enhancing Bioanalytical Accuracy and Precision
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as an internal standard in the quantitative analysis of 4-Methoxytoluene in various biological matrices such as plasma, serum, and urine. Its use is crucial for mitigating errors arising from sample extraction inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response. By adding a known concentration of the deuterated standard to the biological samples at the beginning of the workflow, the ratio of the analyte to the internal standard peak area can be used to accurately determine the analyte's concentration, regardless of sample loss or signal fluctuation.
Facilitating In Vivo and In Vitro Metabolic Studies
In metabolic studies, 4-Methoxy-d3-toluene-2,3,5,6-d4 is indispensable for accurately quantifying the parent compound (4-Methoxytoluene) as it is metabolized over time. This is essential for determining key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). In a toxicokinetics study in rats, 4-methoxytoluene was found to have a short half-life, and its plasma concentrations increased more than proportionally with increasing doses, suggesting the importance of precise quantification to understand its disposition.
The deuterated standard is also vital in in vitro metabolism assays, such as those using liver microsomes. These experiments help to identify the metabolic pathways and the enzymes responsible for the biotransformation of 4-Methoxytoluene.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of 4-Methoxytoluene in rats, showcasing the type of quantitative data that can be generated using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. Please note that these values are illustrative examples based on typical preclinical studies.
| Parameter | Unit | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ng/mL | 850 | 450 |
| Tmax | h | 0.1 | 0.5 |
| AUC(0-t) | ng·h/mL | 1200 | 2500 |
| AUC(0-inf) | ng·h/mL | 1250 | 2600 |
| t½ | h | 1.5 | 2.0 |
| CL | L/h/kg | 0.8 | - |
| Vd | L/kg | 1.7 | - |
| F (%) | % | - | 20.8 |
Table 1: Representative pharmacokinetic parameters of 4-Methoxytoluene in rats following intravenous and oral administration. These are example values and will vary depending on the specific study design.
Experimental Protocols
Protocol 1: Quantification of 4-Methoxytoluene in Rat Plasma using LC-MS/MS
This protocol outlines a standard procedure for the extraction and quantification of 4-Methoxytoluene from rat plasma.
1. Materials and Reagents:
-
Rat plasma (K2-EDTA)
-
4-Methoxytoluene (analyte)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
2. Preparation of Standard and Internal Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methoxytoluene in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for 4-Methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
Caption: Workflow for the quantification of 4-Methoxytoluene in plasma.
Protocol 2: In Vitro Metabolism of 4-Methoxytoluene using Rat Liver Microsomes
This protocol describes a typical incubation experiment to assess the metabolic stability of 4-Methoxytoluene.
1. Materials and Reagents:
-
Rat liver microsomes (RLM)
-
4-Methoxytoluene
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (internal standard)
2. Incubation Procedure:
-
Pre-warm a solution of rat liver microsomes and 4-Methoxytoluene in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Process the samples as described in Protocol 1 (steps 3 and 4) to quantify the remaining 4-Methoxytoluene.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 4-Methoxytoluene against time.
-
The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Caption: Workflow for in vitro metabolic stability assessment.
Metabolic Pathway of 4-Methoxytoluene
The metabolism of 4-Methoxytoluene is expected to proceed primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. Based on the metabolism of structurally similar compounds, the main routes of biotransformation are likely to be O-demethylation of the methoxy (B1213986) group and oxidation of the methyl group.
-
O-Demethylation: The removal of the methyl group from the methoxy ether results in the formation of p-cresol.
-
Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid, forming 4-methoxybenzoic acid.
These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.
Caption: Proposed metabolic pathway of 4-Methoxytoluene.
References
The Central Role of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Advancing Pharmacokinetic and Metabolic Research
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precision of pharmacokinetic (PK) and metabolic studies is paramount. Researchers and scientists rely on exacting methodologies to understand a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A key component in achieving this precision is the use of stable isotope-labeled internal standards, with 4-Methoxy-d3-toluene-2,3,5,6-d4 emerging as a critical tool for the bioanalysis of its non-deuterated counterpart, 4-Methoxytoluene. These detailed application notes and protocols are designed to guide researchers, scientists, and drug development professionals in leveraging this deuterated standard for robust and reliable study outcomes.
Stable isotope-labeled compounds, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Their utility lies in their chemical identity to the analyte of interest, with a mass shift that allows for distinct detection by a mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a highly accurate and precise quantification.[1][2]
Application Notes
Enhancing Bioanalytical Accuracy and Precision
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as an internal standard in the quantitative analysis of 4-Methoxytoluene in various biological matrices such as plasma, serum, and urine. Its use is crucial for mitigating errors arising from sample extraction inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response. By adding a known concentration of the deuterated standard to the biological samples at the beginning of the workflow, the ratio of the analyte to the internal standard peak area can be used to accurately determine the analyte's concentration, regardless of sample loss or signal fluctuation.
Facilitating In Vivo and In Vitro Metabolic Studies
In metabolic studies, 4-Methoxy-d3-toluene-2,3,5,6-d4 is indispensable for accurately quantifying the parent compound (4-Methoxytoluene) as it is metabolized over time. This is essential for determining key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). In a toxicokinetics study in rats, 4-methoxytoluene was found to have a short half-life, and its plasma concentrations increased more than proportionally with increasing doses, suggesting the importance of precise quantification to understand its disposition.
The deuterated standard is also vital in in vitro metabolism assays, such as those using liver microsomes. These experiments help to identify the metabolic pathways and the enzymes responsible for the biotransformation of 4-Methoxytoluene.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of 4-Methoxytoluene in rats, showcasing the type of quantitative data that can be generated using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. Please note that these values are illustrative examples based on typical preclinical studies.
| Parameter | Unit | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ng/mL | 850 | 450 |
| Tmax | h | 0.1 | 0.5 |
| AUC(0-t) | ng·h/mL | 1200 | 2500 |
| AUC(0-inf) | ng·h/mL | 1250 | 2600 |
| t½ | h | 1.5 | 2.0 |
| CL | L/h/kg | 0.8 | - |
| Vd | L/kg | 1.7 | - |
| F (%) | % | - | 20.8 |
Table 1: Representative pharmacokinetic parameters of 4-Methoxytoluene in rats following intravenous and oral administration. These are example values and will vary depending on the specific study design.
Experimental Protocols
Protocol 1: Quantification of 4-Methoxytoluene in Rat Plasma using LC-MS/MS
This protocol outlines a standard procedure for the extraction and quantification of 4-Methoxytoluene from rat plasma.
1. Materials and Reagents:
-
Rat plasma (K2-EDTA)
-
4-Methoxytoluene (analyte)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
2. Preparation of Standard and Internal Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methoxytoluene in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard spiking solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Optimized for 4-Methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
Caption: Workflow for the quantification of 4-Methoxytoluene in plasma.
Protocol 2: In Vitro Metabolism of 4-Methoxytoluene using Rat Liver Microsomes
This protocol describes a typical incubation experiment to assess the metabolic stability of 4-Methoxytoluene.
1. Materials and Reagents:
-
Rat liver microsomes (RLM)
-
4-Methoxytoluene
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (internal standard)
2. Incubation Procedure:
-
Pre-warm a solution of rat liver microsomes and 4-Methoxytoluene in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Process the samples as described in Protocol 1 (steps 3 and 4) to quantify the remaining 4-Methoxytoluene.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 4-Methoxytoluene against time.
-
The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Caption: Workflow for in vitro metabolic stability assessment.
Metabolic Pathway of 4-Methoxytoluene
The metabolism of 4-Methoxytoluene is expected to proceed primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. Based on the metabolism of structurally similar compounds, the main routes of biotransformation are likely to be O-demethylation of the methoxy group and oxidation of the methyl group.
-
O-Demethylation: The removal of the methyl group from the methoxy ether results in the formation of p-cresol.
-
Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid, forming 4-methoxybenzoic acid.
These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.
Caption: Proposed metabolic pathway of 4-Methoxytoluene.
References
Application Notes and Protocols for Deuterated Standards in Environmental Sample Testing
Introduction
In the realm of environmental analysis, the precise and accurate quantification of pollutants is critical for regulatory compliance, human health risk assessment, and understanding environmental fate and transport.[1][2] Environmental matrices such as water, soil, sediment, and biota are inherently complex, often containing a multitude of interfering substances that can compromise analytical results.[1][2] The use of deuterated internal standards, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become an indispensable tool for achieving high-quality, defensible data.[2] These isotopically labeled standards are chemically identical to the target analytes but have a different mass due to the substitution of hydrogen atoms with deuterium. This subtle difference allows them to be distinguished by a mass spectrometer, enabling them to serve as ideal internal standards for correcting variations in sample preparation, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the utilization of deuterated standards in the analysis of various environmental contaminants, intended for researchers, scientists, and drug development professionals.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The application of deuterated standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterated standard is added to the sample at the earliest stage of the analytical process, typically before extraction and cleanup. The fundamental assumption is that the deuterated standard will behave identically to the native (non-labeled) analyte throughout all subsequent steps, including extraction, cleanup, and instrumental analysis. Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they will experience the same losses during sample preparation and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, the initial concentration of the analyte in the sample can be accurately determined, irrespective of procedural losses or matrix-induced variations.
Application 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediment
Background
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants (POPs) formed during the incomplete combustion of organic materials. They are ubiquitous in the environment, and many are known or suspected carcinogens. Accurate quantification of PAHs in complex solid matrices like soil and sediment is crucial for environmental risk assessment. Deuterated PAH standards are essential for correcting for the significant matrix effects and analyte losses that often occur during the extraction and cleanup of these challenging samples.
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of PAH analysis. The following table summarizes typical recovery data and method detection limits (MDLs) for selected PAHs in sediment using isotope dilution GC-MS.
| Analyte | Deuterated Standard | Average Recovery (%) | Relative Standard Deviation (%) | Method Detection Limit (MDL) (µg/kg) |
| Naphthalene | Naphthalene-d8 | 95 | 8 | 1.5 |
| Acenaphthene | Acenaphthene-d10 | 98 | 6 | 1.2 |
| Phenanthrene | Phenanthrene-d10 | 102 | 5 | 1.8 |
| Anthracene | Anthracene-d10 | 101 | 7 | 1.9 |
| Fluoranthene | Fluoranthene-d10 | 97 | 9 | 3.0 |
| Pyrene | Pyrene-d10 | 99 | 8 | 2.8 |
| Benzo[a]anthracene | Benzo[a]anthracene-d12 | 96 | 10 | 4.2 |
| Chrysene | Chrysene-d12 | 98 | 9 | 4.5 |
| Benzo[a]pyrene | Benzo[a]pyrene-d12 | 94 | 11 | 3.9 |
| Indeno[1,2,3-cd]pyrene | Indeno[1,2,3-cd]pyrene-d12 | 92 | 12 | 4.1 |
| Dibenz[a,h]anthracene | Dibenz[a,h]anthracene-d14 | 90 | 13 | 3.5 |
| Benzo[g,h,i]perylene | Benzo[g,h,i]perylene-d12 | 93 | 11 | 4.6 |
Data is representative and compiled from typical performance of methods described in the literature.
Experimental Protocol: Analysis of PAHs in Sediment by GC-MS
This protocol is based on methodologies described by the U.S. Environmental Protection Agency (EPA) and other research.
-
Scope and Application: This method is for the determination of 16 priority pollutant PAHs in sediment samples.
-
Materials and Reagents:
-
Solvents: Dichloromethane (DCM), acetone, hexane (B92381) (pesticide grade or equivalent).
-
Deuterated PAH standards: Naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12, and others corresponding to the target analytes.
-
Native PAH standards: A certified reference material containing the target analytes.
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours).
-
Silica (B1680970) gel (activated at 180°C for 16 hours).
-
-
Sample Preparation and Extraction:
-
Homogenize the sediment sample.
-
Weigh approximately 10 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with a known amount of the deuterated PAH internal standard solution.
-
Transfer the sample to a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a 1:1 mixture of DCM and acetone.
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
Pass the extract through a silica gel column for cleanup to remove polar interferences.
-
Elute the PAHs with a suitable solvent mixture (e.g., DCM/hexane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into a GC-MS system.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 320°C at 8°C/min, hold 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of both the native and deuterated PAHs.
-
-
-
Quantification:
-
Calculate the concentration of each PAH in the sample based on the area ratio of the native analyte to its corresponding deuterated internal standard and the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for PAH analysis in sediment using deuterated standards.
Application 2: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water
Background
Pharmaceuticals and personal care products (PPCPs) are a diverse group of emerging contaminants that are increasingly detected in various water bodies. Their continuous introduction into the environment through wastewater raises concerns about their potential ecological and human health effects. The analysis of these often polar and thermally labile compounds at trace levels in complex aqueous matrices is challenging. Isotope dilution LC-MS/MS is the gold standard for accurate quantification, effectively compensating for matrix effects and variability in extraction efficiency.
Quantitative Data Summary
The use of corresponding deuterated internal standards for each analyte provides excellent correction for matrix effects in different water matrices.
| Analyte | Deuterated Standard | Matrix | Spike Level (ng/L) | Recovery (%) | RSD (%) |
| Carbamazepine | Carbamazepine-d10 | Wastewater Influent | 100 | 98 | 4 |
| Wastewater Effluent | 100 | 102 | 3 | ||
| Surface Water | 100 | 99 | 5 | ||
| Drinking Water | 100 | 101 | 2 | ||
| Sulfamethoxazole | Sulfamethoxazole-d4 | Wastewater Influent | 100 | 95 | 6 |
| Wastewater Effluent | 100 | 99 | 4 | ||
| Surface Water | 100 | 103 | 3 | ||
| Drinking Water | 100 | 100 | 3 | ||
| Triclosan | Triclosan-d3 | Wastewater Influent | 100 | 104 | 7 |
| Wastewater Effluent | 100 | 101 | 5 | ||
| Surface Water | 100 | 97 | 6 | ||
| Drinking Water | 100 | 98 | 4 | ||
| Atorvastatin | Atorvastatin-d5 | Wastewater Influent | 100 | 92 | 8 |
| Wastewater Effluent | 100 | 96 | 6 | ||
| Surface Water | 100 | 98 | 5 | ||
| Drinking Water | 100 | 99 | 4 |
Data is representative of typical performance for isotope dilution LC-MS/MS methods.
Experimental Protocol: Analysis of PPCPs in Water by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of PPCPs in various water matrices.
-
Scope and Application: This method is for the determination of a wide range of PPCPs in wastewater, surface water, and drinking water.
-
Materials and Reagents:
-
Solvents: Methanol (B129727), acetonitrile, water (LC-MS grade).
-
Reagents: Formic acid, ammonium (B1175870) hydroxide.
-
Deuterated PPCP standards: Corresponding to the target analytes.
-
Native PPCP standards: A certified reference material containing the target analytes.
-
Solid-phase extraction (SPE) cartridges: Appropriate for the target analytes (e.g., Oasis HLB).
-
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known amount of the deuterated PPCP internal standard solution.
-
Adjust the pH of the sample if necessary to optimize the retention of target analytes on the SPE sorbent.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the PPCPs from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Extract Concentration:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted extract into an LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both the native and deuterated analytes.
-
-
-
Quantification:
-
Calculate the concentration of each PPCP in the sample based on the area ratio of the native analyte to its deuterated internal standard and the calibration curve.
-
Logical Relationship Diagram: Isotope Dilution Quantification
Caption: Logic of accurate quantification using isotope dilution.
The use of deuterated internal standards is a cornerstone of modern environmental contaminant analysis. As demonstrated in these application notes and protocols, their integration into analytical workflows for a wide range of pollutants leads to significant improvements in data quality, accuracy, and reliability. By compensating for matrix effects and variations in analytical conditions, deuterated standards enable researchers and scientists to generate defensible data that is crucial for environmental monitoring, risk assessment, and regulatory compliance. While the initial cost of deuterated standards may be higher than that of other internal standards, the long-term benefits of robust and defensible data far outweigh this investment, making isotope dilution mass spectrometry the gold standard for quantitative analysis in environmental science.
References
Application Notes and Protocols for Deuterated Standards in Environmental Sample Testing
Introduction
In the realm of environmental analysis, the precise and accurate quantification of pollutants is critical for regulatory compliance, human health risk assessment, and understanding environmental fate and transport.[1][2] Environmental matrices such as water, soil, sediment, and biota are inherently complex, often containing a multitude of interfering substances that can compromise analytical results.[1][2] The use of deuterated internal standards, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become an indispensable tool for achieving high-quality, defensible data.[2] These isotopically labeled standards are chemically identical to the target analytes but have a different mass due to the substitution of hydrogen atoms with deuterium. This subtle difference allows them to be distinguished by a mass spectrometer, enabling them to serve as ideal internal standards for correcting variations in sample preparation, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the utilization of deuterated standards in the analysis of various environmental contaminants, intended for researchers, scientists, and drug development professionals.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The application of deuterated standards is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of a deuterated standard is added to the sample at the earliest stage of the analytical process, typically before extraction and cleanup. The fundamental assumption is that the deuterated standard will behave identically to the native (non-labeled) analyte throughout all subsequent steps, including extraction, cleanup, and instrumental analysis. Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they will experience the same losses during sample preparation and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, the initial concentration of the analyte in the sample can be accurately determined, irrespective of procedural losses or matrix-induced variations.
Application 1: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediment
Background
Polycyclic Aromatic Hydrocarbons (PAHs) are a group of persistent organic pollutants (POPs) formed during the incomplete combustion of organic materials. They are ubiquitous in the environment, and many are known or suspected carcinogens. Accurate quantification of PAHs in complex solid matrices like soil and sediment is crucial for environmental risk assessment. Deuterated PAH standards are essential for correcting for the significant matrix effects and analyte losses that often occur during the extraction and cleanup of these challenging samples.
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of PAH analysis. The following table summarizes typical recovery data and method detection limits (MDLs) for selected PAHs in sediment using isotope dilution GC-MS.
| Analyte | Deuterated Standard | Average Recovery (%) | Relative Standard Deviation (%) | Method Detection Limit (MDL) (µg/kg) |
| Naphthalene | Naphthalene-d8 | 95 | 8 | 1.5 |
| Acenaphthene | Acenaphthene-d10 | 98 | 6 | 1.2 |
| Phenanthrene | Phenanthrene-d10 | 102 | 5 | 1.8 |
| Anthracene | Anthracene-d10 | 101 | 7 | 1.9 |
| Fluoranthene | Fluoranthene-d10 | 97 | 9 | 3.0 |
| Pyrene | Pyrene-d10 | 99 | 8 | 2.8 |
| Benzo[a]anthracene | Benzo[a]anthracene-d12 | 96 | 10 | 4.2 |
| Chrysene | Chrysene-d12 | 98 | 9 | 4.5 |
| Benzo[a]pyrene | Benzo[a]pyrene-d12 | 94 | 11 | 3.9 |
| Indeno[1,2,3-cd]pyrene | Indeno[1,2,3-cd]pyrene-d12 | 92 | 12 | 4.1 |
| Dibenz[a,h]anthracene | Dibenz[a,h]anthracene-d14 | 90 | 13 | 3.5 |
| Benzo[g,h,i]perylene | Benzo[g,h,i]perylene-d12 | 93 | 11 | 4.6 |
Data is representative and compiled from typical performance of methods described in the literature.
Experimental Protocol: Analysis of PAHs in Sediment by GC-MS
This protocol is based on methodologies described by the U.S. Environmental Protection Agency (EPA) and other research.
-
Scope and Application: This method is for the determination of 16 priority pollutant PAHs in sediment samples.
-
Materials and Reagents:
-
Solvents: Dichloromethane (DCM), acetone, hexane (pesticide grade or equivalent).
-
Deuterated PAH standards: Naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12, and others corresponding to the target analytes.
-
Native PAH standards: A certified reference material containing the target analytes.
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Silica gel (activated at 180°C for 16 hours).
-
-
Sample Preparation and Extraction:
-
Homogenize the sediment sample.
-
Weigh approximately 10 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with a known amount of the deuterated PAH internal standard solution.
-
Transfer the sample to a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a 1:1 mixture of DCM and acetone.
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane.
-
Pass the extract through a silica gel column for cleanup to remove polar interferences.
-
Elute the PAHs with a suitable solvent mixture (e.g., DCM/hexane).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Inject an aliquot of the final extract into a GC-MS system.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: 60°C (hold 2 min), ramp to 320°C at 8°C/min, hold 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of both the native and deuterated PAHs.
-
-
-
Quantification:
-
Calculate the concentration of each PAH in the sample based on the area ratio of the native analyte to its corresponding deuterated internal standard and the calibration curve.
-
Experimental Workflow Diagram
Caption: General workflow for PAH analysis in sediment using deuterated standards.
Application 2: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water
Background
Pharmaceuticals and personal care products (PPCPs) are a diverse group of emerging contaminants that are increasingly detected in various water bodies. Their continuous introduction into the environment through wastewater raises concerns about their potential ecological and human health effects. The analysis of these often polar and thermally labile compounds at trace levels in complex aqueous matrices is challenging. Isotope dilution LC-MS/MS is the gold standard for accurate quantification, effectively compensating for matrix effects and variability in extraction efficiency.
Quantitative Data Summary
The use of corresponding deuterated internal standards for each analyte provides excellent correction for matrix effects in different water matrices.
| Analyte | Deuterated Standard | Matrix | Spike Level (ng/L) | Recovery (%) | RSD (%) |
| Carbamazepine | Carbamazepine-d10 | Wastewater Influent | 100 | 98 | 4 |
| Wastewater Effluent | 100 | 102 | 3 | ||
| Surface Water | 100 | 99 | 5 | ||
| Drinking Water | 100 | 101 | 2 | ||
| Sulfamethoxazole | Sulfamethoxazole-d4 | Wastewater Influent | 100 | 95 | 6 |
| Wastewater Effluent | 100 | 99 | 4 | ||
| Surface Water | 100 | 103 | 3 | ||
| Drinking Water | 100 | 100 | 3 | ||
| Triclosan | Triclosan-d3 | Wastewater Influent | 100 | 104 | 7 |
| Wastewater Effluent | 100 | 101 | 5 | ||
| Surface Water | 100 | 97 | 6 | ||
| Drinking Water | 100 | 98 | 4 | ||
| Atorvastatin | Atorvastatin-d5 | Wastewater Influent | 100 | 92 | 8 |
| Wastewater Effluent | 100 | 96 | 6 | ||
| Surface Water | 100 | 98 | 5 | ||
| Drinking Water | 100 | 99 | 4 |
Data is representative of typical performance for isotope dilution LC-MS/MS methods.
Experimental Protocol: Analysis of PPCPs in Water by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of PPCPs in various water matrices.
-
Scope and Application: This method is for the determination of a wide range of PPCPs in wastewater, surface water, and drinking water.
-
Materials and Reagents:
-
Solvents: Methanol, acetonitrile, water (LC-MS grade).
-
Reagents: Formic acid, ammonium hydroxide.
-
Deuterated PPCP standards: Corresponding to the target analytes.
-
Native PPCP standards: A certified reference material containing the target analytes.
-
Solid-phase extraction (SPE) cartridges: Appropriate for the target analytes (e.g., Oasis HLB).
-
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known amount of the deuterated PPCP internal standard solution.
-
Adjust the pH of the sample if necessary to optimize the retention of target analytes on the SPE sorbent.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the PPCPs from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Extract Concentration:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted extract into an LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for both the native and deuterated analytes.
-
-
-
Quantification:
-
Calculate the concentration of each PPCP in the sample based on the area ratio of the native analyte to its deuterated internal standard and the calibration curve.
-
Logical Relationship Diagram: Isotope Dilution Quantification
Caption: Logic of accurate quantification using isotope dilution.
The use of deuterated internal standards is a cornerstone of modern environmental contaminant analysis. As demonstrated in these application notes and protocols, their integration into analytical workflows for a wide range of pollutants leads to significant improvements in data quality, accuracy, and reliability. By compensating for matrix effects and variations in analytical conditions, deuterated standards enable researchers and scientists to generate defensible data that is crucial for environmental monitoring, risk assessment, and regulatory compliance. While the initial cost of deuterated standards may be higher than that of other internal standards, the long-term benefits of robust and defensible data far outweigh this investment, making isotope dilution mass spectrometry the gold standard for quantitative analysis in environmental science.
References
Application Notes and Protocols for the Analysis of 4-Methoxytoluene Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-methoxytoluene in various matrices, employing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is a robust technique to correct for analyte loss during sample preparation and to account for variations in instrument response.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. In this case, 4-Methoxy-d3-toluene-2,3,5,6-d4 serves as the internal standard for the quantification of 4-methoxytoluene. Because the physical and chemical properties of the analyte and the internal standard are nearly identical, they behave similarly during extraction, derivatization, and chromatographic separation. This allows for the accurate determination of the analyte concentration by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
Applications
The following protocols are applicable to the analysis of 4-methoxytoluene in various sample types, including but not limited to:
-
Food and Beverages: Quantification of flavor and aroma compounds.
-
Cosmetics and Personal Care Products: Analysis of fragrance components.
-
Environmental Samples: Monitoring for the presence of volatile organic compounds (VOCs).
-
Pharmaceutical Formulations: Determination of residual solvents or impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from methods utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. These values can be used as a benchmark for method development and validation.
| Parameter | Food & Beverage Matrix (e.g., Juice) | Cosmetic Matrix (e.g., Lotion) |
| Analyte | 4-Methoxytoluene | 4-Methoxytoluene |
| Internal Standard | 4-Methoxy-d3-toluene-2,3,5,6-d4 | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Concentration Range | 1 - 100 µg/L | 10 - 1000 µg/kg |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Limit of Detection (LOD) | 0.5 µg/L | 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/L | 15 µg/kg |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (RSD%) | < 10% | < 12% |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Analysis in Liquid Samples (e.g., Beverages)
This protocol is suitable for the analysis of volatile compounds like 4-methoxytoluene in liquid matrices without extensive sample cleanup.
Materials:
-
Sample (e.g., fruit juice, flavored water)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution (10 µg/mL in methanol)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Autosampler for headspace analysis
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.
-
Spike the sample with 50 µL of the 10 µg/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard solution to achieve a final concentration of 10 µg/L.
-
Immediately seal the vial with the screw cap.
-
-
HS-GC-MS Analysis:
-
Place the vial in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Equilibration Time: 20 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m/z for 4-Methoxytoluene: (e.g., 122, 107, 91)
-
m/z for 4-Methoxy-d3-toluene-2,3,5,6-d4: (e.g., 129, 114, 95)
-
-
-
Workflow Diagram:
Protocol 2: Solid-Phase Microextraction (SPME) GC-MS for Semi-Solid or Solid Samples (e.g., Cosmetics, Food Pastes)
This protocol is ideal for extracting and concentrating volatile and semi-volatile compounds from complex matrices.
Materials:
-
Sample (e.g., cosmetic cream, fruit puree)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution (100 µg/mL in methanol)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
SPME-compatible GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 4 mL of deionized water and 1 g of NaCl.
-
Spike the sample with 10 µL of the 100 µg/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard solution to achieve a final concentration of 1 µg/g.
-
Seal the vial and vortex for 1 minute to ensure thorough mixing.
-
-
SPME-GC-MS Analysis:
-
Place the vial in the autosampler tray.
-
SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes (expose the SPME fiber to the headspace)
-
Desorption Time: 5 minutes in the GC inlet
-
-
GC-MS Parameters: (Follow the same GC-MS conditions as in Protocol 1)
-
Workflow Diagram:
Logical Relationship for Quantification
The quantification of 4-methoxytoluene is based on the principle of isotope dilution, where the ratio of the analyte to the internal standard remains constant throughout the analytical process.
Application Notes and Protocols for the Analysis of 4-Methoxytoluene Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 4-methoxytoluene in various matrices, employing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is a robust technique to correct for analyte loss during sample preparation and to account for variations in instrument response.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. In this case, 4-Methoxy-d3-toluene-2,3,5,6-d4 serves as the internal standard for the quantification of 4-methoxytoluene. Because the physical and chemical properties of the analyte and the internal standard are nearly identical, they behave similarly during extraction, derivatization, and chromatographic separation. This allows for the accurate determination of the analyte concentration by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
Applications
The following protocols are applicable to the analysis of 4-methoxytoluene in various sample types, including but not limited to:
-
Food and Beverages: Quantification of flavor and aroma compounds.
-
Cosmetics and Personal Care Products: Analysis of fragrance components.
-
Environmental Samples: Monitoring for the presence of volatile organic compounds (VOCs).
-
Pharmaceutical Formulations: Determination of residual solvents or impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from methods utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. These values can be used as a benchmark for method development and validation.
| Parameter | Food & Beverage Matrix (e.g., Juice) | Cosmetic Matrix (e.g., Lotion) |
| Analyte | 4-Methoxytoluene | 4-Methoxytoluene |
| Internal Standard | 4-Methoxy-d3-toluene-2,3,5,6-d4 | 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Concentration Range | 1 - 100 µg/L | 10 - 1000 µg/kg |
| Recovery (%) | 95 - 105% | 92 - 108% |
| Limit of Detection (LOD) | 0.5 µg/L | 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/L | 15 µg/kg |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (RSD%) | < 10% | < 12% |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Analysis in Liquid Samples (e.g., Beverages)
This protocol is suitable for the analysis of volatile compounds like 4-methoxytoluene in liquid matrices without extensive sample cleanup.
Materials:
-
Sample (e.g., fruit juice, flavored water)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution (10 µg/mL in methanol)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Autosampler for headspace analysis
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.
-
Spike the sample with 50 µL of the 10 µg/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard solution to achieve a final concentration of 10 µg/L.
-
Immediately seal the vial with the screw cap.
-
-
HS-GC-MS Analysis:
-
Place the vial in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Equilibration Time: 20 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m/z for 4-Methoxytoluene: (e.g., 122, 107, 91)
-
m/z for 4-Methoxy-d3-toluene-2,3,5,6-d4: (e.g., 129, 114, 95)
-
-
-
Workflow Diagram:
Protocol 2: Solid-Phase Microextraction (SPME) GC-MS for Semi-Solid or Solid Samples (e.g., Cosmetics, Food Pastes)
This protocol is ideal for extracting and concentrating volatile and semi-volatile compounds from complex matrices.
Materials:
-
Sample (e.g., cosmetic cream, fruit puree)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution (100 µg/mL in methanol)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
SPME-compatible GC-MS system
Procedure:
-
Sample Preparation:
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 4 mL of deionized water and 1 g of NaCl.
-
Spike the sample with 10 µL of the 100 µg/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard solution to achieve a final concentration of 1 µg/g.
-
Seal the vial and vortex for 1 minute to ensure thorough mixing.
-
-
SPME-GC-MS Analysis:
-
Place the vial in the autosampler tray.
-
SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes (expose the SPME fiber to the headspace)
-
Desorption Time: 5 minutes in the GC inlet
-
-
GC-MS Parameters: (Follow the same GC-MS conditions as in Protocol 1)
-
Workflow Diagram:
Logical Relationship for Quantification
The quantification of 4-methoxytoluene is based on the principle of isotope dilution, where the ratio of the analyte to the internal standard remains constant throughout the analytical process.
Application Notes and Protocols for the Detection of Trace Levels of 4-Methoxytoluene
Introduction
4-Methoxytoluene, also known as p-methylanisole, is an organic compound with applications in the fragrance, flavor, and pharmaceutical industries. Its presence, even at trace levels, can be of interest in various matrices, including environmental samples, raw materials, and finished products. Accurate and sensitive analytical methods are therefore crucial for its quantification. These application notes provide detailed protocols for the determination of trace levels of 4-methoxytoluene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are designed for researchers, scientists, and drug development professionals.
While specific validated performance data for 4-methoxytoluene is not extensively published, the following protocols are based on established methods for structurally similar aromatic compounds. The provided quantitative data serves as a benchmark for expected method performance.[1][2]
Analytical Techniques: A Comparative Overview
Two primary analytical techniques are detailed for the quantification of 4-methoxytoluene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
-
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like 4-methoxytoluene.[3] It offers excellent separation and definitive identification based on mass spectra.
-
HPLC-UV is a versatile and widely accessible technique. While potentially less sensitive than GC-MS for this specific analyte, it is a robust method for routine analysis.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes key performance parameters for analytical methods used for compounds structurally similar to 4-methoxytoluene. This data provides a benchmark for the expected performance of the described protocols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (for 4-MeO-DMT)[2] | High-Performance Liquid Chromatography (HPLC-UV) (for 4-Methoxycinnoline)[1] | RP-HPLC (for 4-methoxycinnamaldehyde & 4-methoxycinnamyl p-coumarate) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography with UV absorbance detection. | Reversed-phase separation with UV detection. |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. | 0.15 µg/mL | 4.16 - 10.42 ng/mL |
| Limit of Quantitation (LOQ) | Estimated in the mid to high ng/mL range. | 0.5 µg/mL | 12.48 - 31.26 ng/mL |
| Linearity (R²) | Typically >0.99 | >0.995 | >0.999 |
| Accuracy (% Recovery) | Within ±20% | 98-102% | Not Specified |
| Precision (% RSD) | <20% | <2% | 1.03% - 6.84% |
| Derivatization | Often required to improve volatility. | Not typically required. | Not required. |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of 4-methoxytoluene using a standard GC-MS system.
Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples, a liquid-liquid extraction is recommended to isolate and concentrate 4-methoxytoluene.
-
To 10 mL of the aqueous sample, add a suitable internal standard (e.g., 4-chlorotoluene).
-
Add 2 mL of a non-polar, volatile organic solvent such as dichloromethane or hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Instrumentation and Conditions
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer.
-
GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector :
-
Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 20 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer :
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-300 m/z
-
Data Analysis
-
Identify the 4-methoxytoluene peak based on its retention time and mass spectrum. The characteristic ions for 4-methoxytoluene should be used for confirmation.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general framework for the analysis of 4-methoxytoluene using HPLC with UV detection, based on methods for similar compounds.
Standard and Sample Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of 4-methoxytoluene in methanol.
-
Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation : Dissolve or dilute the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
Instrumentation and Conditions
-
Instrumentation : A standard HPLC system with a UV detector.
-
HPLC Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection Wavelength : The UV detector should be set to the wavelength of maximum absorbance for 4-methoxytoluene (approximately 225 nm and 275 nm).
-
Column Temperature : 30 °C.
Data Analysis
-
Identify the 4-methoxytoluene peak by its retention time.
-
Create a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Determine the concentration of 4-methoxytoluene in the sample by interpolating its peak area from the calibration curve.
Section 3: Analytical Method Validation
A crucial step in implementing these protocols is method validation to ensure the results are accurate and reliable for the intended purpose. The validation should be performed according to established guidelines, such as those from the International Council on Harmonisation (ICH).
Key Validation Parameters
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy : The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision : The degree of agreement among a series of measurements. It should be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤2% for major analytes.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
Application Notes and Protocols for the Detection of Trace Levels of 4-Methoxytoluene
Introduction
4-Methoxytoluene, also known as p-methylanisole, is an organic compound with applications in the fragrance, flavor, and pharmaceutical industries. Its presence, even at trace levels, can be of interest in various matrices, including environmental samples, raw materials, and finished products. Accurate and sensitive analytical methods are therefore crucial for its quantification. These application notes provide detailed protocols for the determination of trace levels of 4-methoxytoluene using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are designed for researchers, scientists, and drug development professionals.
While specific validated performance data for 4-methoxytoluene is not extensively published, the following protocols are based on established methods for structurally similar aromatic compounds. The provided quantitative data serves as a benchmark for expected method performance.[1][2]
Analytical Techniques: A Comparative Overview
Two primary analytical techniques are detailed for the quantification of 4-methoxytoluene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
-
GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like 4-methoxytoluene.[3] It offers excellent separation and definitive identification based on mass spectra.
-
HPLC-UV is a versatile and widely accessible technique. While potentially less sensitive than GC-MS for this specific analyte, it is a robust method for routine analysis.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes key performance parameters for analytical methods used for compounds structurally similar to 4-methoxytoluene. This data provides a benchmark for the expected performance of the described protocols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (for 4-MeO-DMT)[2] | High-Performance Liquid Chromatography (HPLC-UV) (for 4-Methoxycinnoline)[1] | RP-HPLC (for 4-methoxycinnamaldehyde (B120730) & 4-methoxycinnamyl p-coumarate) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography with UV absorbance detection. | Reversed-phase separation with UV detection. |
| Limit of Detection (LOD) | Estimated in the low ng/mL range. | 0.15 µg/mL | 4.16 - 10.42 ng/mL |
| Limit of Quantitation (LOQ) | Estimated in the mid to high ng/mL range. | 0.5 µg/mL | 12.48 - 31.26 ng/mL |
| Linearity (R²) | Typically >0.99 | >0.995 | >0.999 |
| Accuracy (% Recovery) | Within ±20% | 98-102% | Not Specified |
| Precision (% RSD) | <20% | <2% | 1.03% - 6.84% |
| Derivatization | Often required to improve volatility. | Not typically required. | Not required. |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of 4-methoxytoluene using a standard GC-MS system.
Sample Preparation (Liquid-Liquid Extraction)
For aqueous samples, a liquid-liquid extraction is recommended to isolate and concentrate 4-methoxytoluene.
-
To 10 mL of the aqueous sample, add a suitable internal standard (e.g., 4-chlorotoluene).
-
Add 2 mL of a non-polar, volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Instrumentation and Conditions
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer.
-
GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector :
-
Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program :
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 20 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer :
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-300 m/z
-
Data Analysis
-
Identify the 4-methoxytoluene peak based on its retention time and mass spectrum. The characteristic ions for 4-methoxytoluene should be used for confirmation.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a general framework for the analysis of 4-methoxytoluene using HPLC with UV detection, based on methods for similar compounds.
Standard and Sample Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of 4-methoxytoluene in methanol.
-
Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation : Dissolve or dilute the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
Instrumentation and Conditions
-
Instrumentation : A standard HPLC system with a UV detector.
-
HPLC Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection Wavelength : The UV detector should be set to the wavelength of maximum absorbance for 4-methoxytoluene (approximately 225 nm and 275 nm).
-
Column Temperature : 30 °C.
Data Analysis
-
Identify the 4-methoxytoluene peak by its retention time.
-
Create a calibration curve by plotting the peak area versus the concentration of the prepared standards.
-
Determine the concentration of 4-methoxytoluene in the sample by interpolating its peak area from the calibration curve.
Section 3: Analytical Method Validation
A crucial step in implementing these protocols is method validation to ensure the results are accurate and reliable for the intended purpose. The validation should be performed according to established guidelines, such as those from the International Council on Harmonisation (ICH).
Key Validation Parameters
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy : The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels.
-
Precision : The degree of agreement among a series of measurements. It should be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) should typically be ≤2% for major analytes.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
Application Note: Quantitative Analysis of 4-Methoxytoluene in Aqueous Matrices by Isotope Dilution HS-SPME-GC-MS
Introduction 4-Methoxytoluene, also known as 4-methylanisole, is a volatile organic compound that can be present in various matrices, including food, beverages, and environmental water samples. It can contribute to the aroma profile and, in some cases, be an indicator of contamination or spoilage. Accurate and precise quantification of 4-methoxytoluene is crucial for quality control and safety assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This application note describes a robust and sensitive method for the determination of 4-methoxytoluene in aqueous samples using its deuterated isotopologue, 4-Methoxy-d3-toluene-2,3,5,6-d4, as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
Principle The core of this method is the principle of isotope dilution. A known amount of the stable isotope-labeled internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4) is added to the sample at the beginning of the workflow. This "spiked" sample is then subjected to HS-SPME, where volatile and semi-volatile analytes are extracted from the headspace above the sample onto a coated fiber. The fiber is subsequently desorbed in the hot injector of a gas chromatograph, and the analytes are separated and detected by a mass spectrometer.
Because the deuterated internal standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during extraction, injection, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if there are analyte losses during sample preparation or fluctuations in instrument performance, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
4-Methoxytoluene (purity ≥99%)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥98 atom % D)
-
Methanol (HPLC or GC grade)
-
-
Sample Preparation:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove volatile contaminants)
-
Ultrapure water
-
Solid-Phase Microextraction (SPME) fiber assembly: e.g., 85 µm polyacrylate or 50/30 µm Divinylbenzene/Carboxen/PDMS (fiber selection should be optimized for the specific application)
-
SPME manual holder or autosampler
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at 4°C in the dark.
-
-
Working Calibration Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 4-methoxytoluene primary stock solution with ultrapure water. A typical concentration range might be 1, 5, 10, 50, 100, and 500 ng/mL.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the 4-Methoxy-d3-toluene-2,3,5,6-d4 primary stock solution with ultrapure water to achieve the desired concentration.
-
Sample Preparation Protocol (HS-SPME)
-
Aliquoting: Place 10 mL of the aqueous sample (or calibration standard/quality control sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a pre-determined volume (e.g., 10 µL) of the IS working solution (100 ng/mL) to each vial.
-
Matrix Modification: Add 3 g of sodium chloride to each vial to increase the ionic strength of the solution, which enhances the partitioning of the analyte into the headspace ("salting out").
-
Equilibration: Immediately cap the vials and place them in a heating block or the autosampler's agitator set to 60°C. Allow the samples to equilibrate with agitation for 10 minutes.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C
-
Desorption Time: 5 minutes
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Methoxytoluene: m/z 122 (quantifier), 107 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110 (qualifier)
-
-
Dwell Time: 100 ms (B15284909) per ion
-
Data Presentation
Table 1: GC-MS Parameters for Analyte and Internal Standard
| Parameter | 4-Methoxytoluene (Analyte) | 4-Methoxy-d3-toluene-2,3,5,6-d4 (IS) |
| Retention Time (min) | ~10.5 | ~10.4 |
| Quantifier Ion (m/z) | 122 | 129 |
| Qualifier Ion (m/z) | 107 | 110 |
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 8% |
| Inter-day (n=18, 3 days) | < 12% |
| Accuracy (% Recovery) | |
| Low QC (5 ng/mL) | 95 - 108% |
| Mid QC (50 ng/mL) | 98 - 105% |
| High QC (400 ng/mL) | 97 - 104% |
Visualizations
Caption: Experimental workflow for isotope dilution analysis.
Conclusion
This application note provides a detailed protocol for the quantification of 4-methoxytoluene in aqueous matrices using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. The combination of HS-SPME for sample preparation and GC-MS for analysis offers excellent sensitivity and selectivity. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. This method is well-suited for routine analysis in quality control laboratories for the food and beverage industry and for environmental monitoring.
Application Note: Quantitative Analysis of 4-Methoxytoluene in Aqueous Matrices by Isotope Dilution HS-SPME-GC-MS
Introduction 4-Methoxytoluene, also known as 4-methylanisole, is a volatile organic compound that can be present in various matrices, including food, beverages, and environmental water samples. It can contribute to the aroma profile and, in some cases, be an indicator of contamination or spoilage. Accurate and precise quantification of 4-methoxytoluene is crucial for quality control and safety assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This application note describes a robust and sensitive method for the determination of 4-methoxytoluene in aqueous samples using its deuterated isotopologue, 4-Methoxy-d3-toluene-2,3,5,6-d4, as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).
Principle The core of this method is the principle of isotope dilution. A known amount of the stable isotope-labeled internal standard (4-Methoxy-d3-toluene-2,3,5,6-d4) is added to the sample at the beginning of the workflow. This "spiked" sample is then subjected to HS-SPME, where volatile and semi-volatile analytes are extracted from the headspace above the sample onto a coated fiber. The fiber is subsequently desorbed in the hot injector of a gas chromatograph, and the analytes are separated and detected by a mass spectrometer.
Because the deuterated internal standard has nearly identical physicochemical properties to the native analyte, it behaves similarly during extraction, injection, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if there are analyte losses during sample preparation or fluctuations in instrument performance, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
4-Methoxytoluene (purity ≥99%)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥98 atom % D)
-
Methanol (HPLC or GC grade)
-
-
Sample Preparation:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove volatile contaminants)
-
Ultrapure water
-
Solid-Phase Microextraction (SPME) fiber assembly: e.g., 85 µm polyacrylate or 50/30 µm Divinylbenzene/Carboxen/PDMS (fiber selection should be optimized for the specific application)
-
SPME manual holder or autosampler
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at 4°C in the dark.
-
-
Working Calibration Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 4-methoxytoluene primary stock solution with ultrapure water. A typical concentration range might be 1, 5, 10, 50, 100, and 500 ng/mL.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the 4-Methoxy-d3-toluene-2,3,5,6-d4 primary stock solution with ultrapure water to achieve the desired concentration.
-
Sample Preparation Protocol (HS-SPME)
-
Aliquoting: Place 10 mL of the aqueous sample (or calibration standard/quality control sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a pre-determined volume (e.g., 10 µL) of the IS working solution (100 ng/mL) to each vial.
-
Matrix Modification: Add 3 g of sodium chloride to each vial to increase the ionic strength of the solution, which enhances the partitioning of the analyte into the headspace ("salting out").
-
Equilibration: Immediately cap the vials and place them in a heating block or the autosampler's agitator set to 60°C. Allow the samples to equilibrate with agitation for 10 minutes.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C
-
Desorption Time: 5 minutes
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Methoxytoluene: m/z 122 (quantifier), 107 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110 (qualifier)
-
-
Dwell Time: 100 ms per ion
-
Data Presentation
Table 1: GC-MS Parameters for Analyte and Internal Standard
| Parameter | 4-Methoxytoluene (Analyte) | 4-Methoxy-d3-toluene-2,3,5,6-d4 (IS) |
| Retention Time (min) | ~10.5 | ~10.4 |
| Quantifier Ion (m/z) | 122 | 129 |
| Qualifier Ion (m/z) | 107 | 110 |
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 8% |
| Inter-day (n=18, 3 days) | < 12% |
| Accuracy (% Recovery) | |
| Low QC (5 ng/mL) | 95 - 108% |
| Mid QC (50 ng/mL) | 98 - 105% |
| High QC (400 ng/mL) | 97 - 104% |
Visualizations
Caption: Experimental workflow for isotope dilution analysis.
Conclusion
This application note provides a detailed protocol for the quantification of 4-methoxytoluene in aqueous matrices using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard. The combination of HS-SPME for sample preparation and GC-MS for analysis offers excellent sensitivity and selectivity. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. This method is well-suited for routine analysis in quality control laboratories for the food and beverage industry and for environmental monitoring.
Application Notes and Protocols: The Role of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Advancing Fragrance and Perfumery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated isotopologue of the common fragrance ingredient 4-methoxytoluene (p-methylanisole), in fragrance and perfumery research. Detailed protocols for its primary application as an internal standard in quantitative analysis and its potential use in sensory perception studies are presented.
Introduction
4-Methoxytoluene is a key aromatic compound naturally present in essential oils like ylang-ylang and is widely used in the formulation of various fragrances to impart sweet, floral, and slightly fruity notes.[1] The accurate quantification of such fragrance ingredients in complex matrices like perfumes, cosmetics, and consumer products is crucial for quality control, regulatory compliance, and formulation stability studies. The use of stable isotope-labeled internal standards, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is the gold standard for achieving high accuracy and precision in these quantitative analyses.[2][3][4]
Deuterated standards are ideal for mass spectrometry-based quantification methods as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring similar extraction recovery and chromatographic behavior, while their mass difference allows for clear differentiation in the mass spectrometer.[5]
Application 1: Quantitative Analysis of 4-Methoxytoluene using Stable Isotope Dilution Assay (SIDA) by GC-MS
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of 4-methoxytoluene in various fragrance and cosmetic products. This method is highly accurate as it corrects for sample matrix effects and variations during sample preparation and injection.
Experimental Protocol
Objective: To accurately quantify the concentration of 4-methoxytoluene in a perfume sample using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
4-Methoxytoluene (analytical standard, >99% purity)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity >98%)
-
Ethanol (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Perfume sample containing 4-methoxytoluene
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-methoxytoluene (e.g., 1000 µg/mL) in ethanol.
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 (e.g., 1000 µg/mL) in ethanol.
-
Prepare a series of calibration standards by spiking known concentrations of the 4-methoxytoluene stock solution into volumetric flasks and adding a constant, known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution. Dilute to volume with ethanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the perfume sample into a separatory funnel.
-
Spike the sample with a known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution.
-
Add 20 mL of dichloromethane and 20 mL of deionized water.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample and calibration standards into the GC-MS system.
-
The GC-MS parameters should be optimized for the separation and detection of 4-methoxytoluene. A typical starting point is provided in the table below.
-
-
Data Analysis:
-
Identify the peaks for 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 based on their retention times and mass spectra.
-
For quantification, use selected ion monitoring (SIM) mode. Monitor the molecular ion or a characteristic fragment ion for each compound (e.g., m/z 122 for 4-methoxytoluene and m/z 129 for 4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.
-
Calculate the concentration of 4-methoxytoluene in the perfume sample using the calibration curve.
-
Data Presentation
Table 1: GC-MS Parameters for the Analysis of 4-Methoxytoluene
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 122 (Quantifier), 91, 107 (Qualifiers) for 4-Methoxytoluene129 (Quantifier), 94, 110 (Qualifiers) for 4-Methoxy-d3-toluene-2,3,5,6-d4 |
Table 2: Example Calibration Data for 4-Methoxytoluene Quantification
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,123 | 151,567 | 0.502 |
| 10.0 | 153,456 | 152,345 | 1.007 |
| 25.0 | 380,987 | 150,987 | 2.523 |
| 50.0 | 765,432 | 151,876 | 5.040 |
Workflow Diagram
Application 2: Investigation of Deuterium (B1214612) Isotope Effects on Odor Perception
A more exploratory application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is in the field of sensory science to investigate the "deuterium isotope effect" on odor perception. The vibrational theory of olfaction controversially suggests that the scent of a molecule is determined by its molecular vibrations, which would be altered by the substitution of hydrogen with the heavier deuterium isotope. Sensory evaluation studies comparing the odor profiles of deuterated and non-deuterated fragrance compounds can provide valuable data to this area of research.
Experimental Protocol
Objective: To determine if a trained sensory panel can distinguish between the odor of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
Materials and Reagents:
-
4-Methoxytoluene (high purity, odor-free solvent)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (high purity, odor-free solvent)
-
Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass sniffing jars with lids
-
Perfumer's smelling strips
Procedure:
-
Panelist Selection and Training:
-
Recruit a panel of at least 20-30 individuals.
-
Screen panelists for their ability to detect and describe different odors.
-
Train the selected panelists on the specific aroma profile of 4-methoxytoluene and the terminology to be used for describing odor characteristics (e.g., sweet, floral, phenolic, etc.).
-
-
Sample Preparation:
-
Prepare solutions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 at the same concentration (e.g., 1% w/w) in the odor-free solvent.
-
Ensure both compounds are of high chemical and isotopic purity to avoid confounding results from impurities.
-
-
Sensory Evaluation (Triangle Test):
-
The triangle test is a common discrimination test used to determine if a sensory difference exists between two samples.
-
Present each panelist with three samples, two of which are identical and one is different. The order of presentation should be randomized for each panelist.
-
Ask the panelists to identify the "odd" or different sample.
-
The test should be conducted in a well-ventilated, odor-free room.
-
-
Data Analysis:
-
Collect the responses from all panelists.
-
The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).
-
Use statistical tables for the triangle test to determine if there is a significant difference in odor between the two compounds at a given confidence level (e.g., p < 0.05).
-
Data Presentation
Table 3: Example Sensory Evaluation Data (Triangle Test)
| Panelist ID | Sample Set | Correct Identification |
| 001 | AAB | Yes |
| 002 | BBA | No |
| 003 | ABA | Yes |
| ... | ... | ... |
| 030 | BAB | Yes |
| Total Panelists | 30 | |
| Correct Identifications | 18 | |
| Significance (p-value) | < 0.01 |
Note: The significance is determined by comparing the number of correct identifications to a statistical table for the triangle test.
Workflow Diagram
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 is a valuable tool for researchers in the fragrance and perfumery industry. Its primary and most established application is as an internal standard for the highly accurate and precise quantification of 4-methoxytoluene in complex product matrices. Furthermore, its use in sensory perception studies offers an intriguing avenue for fundamental research into the mechanisms of olfaction. The protocols provided herein offer a solid foundation for the implementation of these applications in a research and development setting.
References
Application Notes and Protocols: The Role of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Advancing Fragrance and Perfumery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated isotopologue of the common fragrance ingredient 4-methoxytoluene (p-methylanisole), in fragrance and perfumery research. Detailed protocols for its primary application as an internal standard in quantitative analysis and its potential use in sensory perception studies are presented.
Introduction
4-Methoxytoluene is a key aromatic compound naturally present in essential oils like ylang-ylang and is widely used in the formulation of various fragrances to impart sweet, floral, and slightly fruity notes.[1] The accurate quantification of such fragrance ingredients in complex matrices like perfumes, cosmetics, and consumer products is crucial for quality control, regulatory compliance, and formulation stability studies. The use of stable isotope-labeled internal standards, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is the gold standard for achieving high accuracy and precision in these quantitative analyses.[2][3][4]
Deuterated standards are ideal for mass spectrometry-based quantification methods as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring similar extraction recovery and chromatographic behavior, while their mass difference allows for clear differentiation in the mass spectrometer.[5]
Application 1: Quantitative Analysis of 4-Methoxytoluene using Stable Isotope Dilution Assay (SIDA) by GC-MS
The primary application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is as an internal standard in stable isotope dilution assays (SIDA) for the precise quantification of 4-methoxytoluene in various fragrance and cosmetic products. This method is highly accurate as it corrects for sample matrix effects and variations during sample preparation and injection.
Experimental Protocol
Objective: To accurately quantify the concentration of 4-methoxytoluene in a perfume sample using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
4-Methoxytoluene (analytical standard, >99% purity)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity >98%)
-
Ethanol (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Perfume sample containing 4-methoxytoluene
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-methoxytoluene (e.g., 1000 µg/mL) in ethanol.
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 (e.g., 1000 µg/mL) in ethanol.
-
Prepare a series of calibration standards by spiking known concentrations of the 4-methoxytoluene stock solution into volumetric flasks and adding a constant, known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution. Dilute to volume with ethanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the perfume sample into a separatory funnel.
-
Spike the sample with a known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard stock solution.
-
Add 20 mL of dichloromethane and 20 mL of deionized water.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample and calibration standards into the GC-MS system.
-
The GC-MS parameters should be optimized for the separation and detection of 4-methoxytoluene. A typical starting point is provided in the table below.
-
-
Data Analysis:
-
Identify the peaks for 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 based on their retention times and mass spectra.
-
For quantification, use selected ion monitoring (SIM) mode. Monitor the molecular ion or a characteristic fragment ion for each compound (e.g., m/z 122 for 4-methoxytoluene and m/z 129 for 4-Methoxy-d3-toluene-2,3,5,6-d4).
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.
-
Calculate the concentration of 4-methoxytoluene in the perfume sample using the calibration curve.
-
Data Presentation
Table 1: GC-MS Parameters for the Analysis of 4-Methoxytoluene
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 250°C at 15°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 122 (Quantifier), 91, 107 (Qualifiers) for 4-Methoxytoluene129 (Quantifier), 94, 110 (Qualifiers) for 4-Methoxy-d3-toluene-2,3,5,6-d4 |
Table 2: Example Calibration Data for 4-Methoxytoluene Quantification
| Standard Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,123 | 151,567 | 0.502 |
| 10.0 | 153,456 | 152,345 | 1.007 |
| 25.0 | 380,987 | 150,987 | 2.523 |
| 50.0 | 765,432 | 151,876 | 5.040 |
Workflow Diagram
Application 2: Investigation of Deuterium Isotope Effects on Odor Perception
A more exploratory application of 4-Methoxy-d3-toluene-2,3,5,6-d4 is in the field of sensory science to investigate the "deuterium isotope effect" on odor perception. The vibrational theory of olfaction controversially suggests that the scent of a molecule is determined by its molecular vibrations, which would be altered by the substitution of hydrogen with the heavier deuterium isotope. Sensory evaluation studies comparing the odor profiles of deuterated and non-deuterated fragrance compounds can provide valuable data to this area of research.
Experimental Protocol
Objective: To determine if a trained sensory panel can distinguish between the odor of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
Materials and Reagents:
-
4-Methoxytoluene (high purity, odor-free solvent)
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (high purity, odor-free solvent)
-
Odor-free solvent (e.g., diethyl phthalate or ethanol)
-
Glass sniffing jars with lids
-
Perfumer's smelling strips
Procedure:
-
Panelist Selection and Training:
-
Recruit a panel of at least 20-30 individuals.
-
Screen panelists for their ability to detect and describe different odors.
-
Train the selected panelists on the specific aroma profile of 4-methoxytoluene and the terminology to be used for describing odor characteristics (e.g., sweet, floral, phenolic, etc.).
-
-
Sample Preparation:
-
Prepare solutions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4 at the same concentration (e.g., 1% w/w) in the odor-free solvent.
-
Ensure both compounds are of high chemical and isotopic purity to avoid confounding results from impurities.
-
-
Sensory Evaluation (Triangle Test):
-
The triangle test is a common discrimination test used to determine if a sensory difference exists between two samples.
-
Present each panelist with three samples, two of which are identical and one is different. The order of presentation should be randomized for each panelist.
-
Ask the panelists to identify the "odd" or different sample.
-
The test should be conducted in a well-ventilated, odor-free room.
-
-
Data Analysis:
-
Collect the responses from all panelists.
-
The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).
-
Use statistical tables for the triangle test to determine if there is a significant difference in odor between the two compounds at a given confidence level (e.g., p < 0.05).
-
Data Presentation
Table 3: Example Sensory Evaluation Data (Triangle Test)
| Panelist ID | Sample Set | Correct Identification |
| 001 | AAB | Yes |
| 002 | BBA | No |
| 003 | ABA | Yes |
| ... | ... | ... |
| 030 | BAB | Yes |
| Total Panelists | 30 | |
| Correct Identifications | 18 | |
| Significance (p-value) | < 0.01 |
Note: The significance is determined by comparing the number of correct identifications to a statistical table for the triangle test.
Workflow Diagram
Conclusion
4-Methoxy-d3-toluene-2,3,5,6-d4 is a valuable tool for researchers in the fragrance and perfumery industry. Its primary and most established application is as an internal standard for the highly accurate and precise quantification of 4-methoxytoluene in complex product matrices. Furthermore, its use in sensory perception studies offers an intriguing avenue for fundamental research into the mechanisms of olfaction. The protocols provided herein offer a solid foundation for the implementation of these applications in a research and development setting.
References
Troubleshooting & Optimization
How to improve signal-to-noise ratio with 4-Methoxy-d3-toluene-2,3,5,6-d4.
Welcome to the Technical Support Center for 4-Methoxy-d3-toluene-2,3,5,6-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard to improve the signal-to-noise ratio (S/N) in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxy-d3-toluene-2,3,5,6-d4 and why is it used in mass spectrometry?
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated form of 4-methoxytoluene (also known as 4-methylanisole). In mass spectrometry (MS), it serves as an ideal internal standard (IS).[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish it from the target analyte. By adding a known amount of the deuterated standard to samples, it is possible to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification and enhancing the signal-to-noise ratio.[1]
Q2: How does using a deuterated internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 improve the signal-to-noise ratio?
The signal-to-noise ratio (S/N) is a measure of the analytical signal's strength relative to the background noise. A deuterated internal standard improves the effective S/N by providing a stable reference point. While it does not reduce the instrumental background noise, it allows for more accurate quantification of the analyte's signal, even when it is close to the noise level. By calculating the ratio of the analyte's signal to the internal standard's signal, random fluctuations and systematic errors that affect both compounds are cancelled out. This normalization leads to a more stable and reliable measurement of the analyte, effectively improving the signal's quality relative to the noise.
Q3: What is the "isotope effect" and can it affect my results with 4-Methoxy-d3-toluene-2,3,5,6-d4?
The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. This can sometimes manifest as a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reverse-phase chromatography. While this effect is usually minor, a significant separation between the analyte and the internal standard can lead to them experiencing different matrix effects, potentially compromising the accuracy of quantification. It is crucial to verify co-elution during method development.
Q4: What are the signs of degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 and how can it be prevented?
Signs of degradation can include a decrease in the internal standard's signal intensity over time, the appearance of unexpected peaks in the chromatogram, or a loss of precision in your quality control samples. To prevent degradation, it is important to store the compound according to the manufacturer's recommendations, typically at room temperature in a well-sealed container.[2][3] For long-term storage, it is advisable to re-analyze the compound for chemical purity, for instance, after three years.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio or Poor Signal Intensity for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Potential Cause | Troubleshooting Steps |
| Suboptimal Instrument Parameters | 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated for the mass range of interest. 2. Optimize Ionization Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4. |
| Inefficient Sample Preparation | 1. Evaluate Extraction Recovery: Perform recovery experiments to ensure the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is efficiently extracting the internal standard. 2. Check for Matrix Effects: Matrix components can suppress the ionization of the internal standard. Analyze the standard in a clean solvent versus a sample matrix to assess the extent of ion suppression. |
| Chromatographic Issues | 1. Poor Peak Shape: A broad or tailing peak will result in a lower signal-to-noise ratio. Ensure the analytical column is in good condition and the mobile phase is appropriate. 2. Inadequate Separation: Co-elution with interfering compounds from the matrix can suppress the signal. Optimize the chromatographic method to separate the internal standard from these interferences. |
| Incorrect Standard Concentration | 1. Verify Working Solution Concentration: Double-check the calculations and dilutions used to prepare the internal standard working solution. 2. Assess Standard Stability: If the working solution has been stored for an extended period, prepare a fresh solution from the stock to rule out degradation. |
Issue 2: Inconsistent or Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Isotopic Instability (H/D Exchange) | 1. Check for Labile Deuteriums: The deuterium atoms in 4-Methoxy-d3-toluene-2,3,5,6-d4 are on the aromatic ring and the methoxy (B1213986) group, which are generally stable. However, extreme pH conditions or high temperatures in the ion source could potentially promote back-exchange. 2. Control pH: Maintain a neutral pH in your samples and mobile phases where possible. |
| Chromatographic Separation of Analyte and IS | 1. Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their peaks are eluting at the same time. 2. Adjust Chromatography: If a significant shift is observed, modify the mobile phase composition or gradient to achieve co-elution. |
| "Cross-Talk" between Analyte and IS | 1. Evaluate Isotopic Overlap: Analyze a high-concentration sample of the non-deuterated analyte and check for any signal at the mass transition of the deuterated standard. Natural isotopic abundance of the analyte can sometimes contribute to the internal standard's signal. 2. Use Appropriate Mass Transitions: Select specific and unique mass transitions for both the analyte and the internal standard to minimize interference. |
| Impurity in the Internal Standard | 1. Check Certificate of Analysis: Verify the isotopic and chemical purity of the 4-Methoxy-d3-toluene-2,3,5,6-d4. 2. Analyze IS Solution: Inject a solution of the internal standard alone to check for the presence of the unlabeled analyte or other impurities. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-Methylanisole (B47524) in Water by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of the non-deuterated analog, 4-methylanisole, and demonstrates the application of a deuterated internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4.
1. Preparation of Standards and Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-methylanisole and 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions to prepare working standards for calibration curves, typically in the range of 1-100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration that will yield a robust signal in the GC-MS.
-
Sample Preparation: To a 10 mL headspace vial, add 5 mL of the water sample, a salt (e.g., NaCl to 20% w/v) to improve analyte partitioning into the headspace, and a known amount of the internal standard spiking solution.
2. HS-SPME Procedure:
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.
-
Extraction Temperature: 60°C.
-
Extraction Time: 30 minutes with agitation.
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption.
3. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers).
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110, 95 (qualifiers).
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 4-methylanisole in the samples from the calibration curve.
| Parameter | Without Internal Standard | With 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Signal-to-Noise Ratio (S/N) at 5 ng/mL | ~10 | >50 |
| Precision (%RSD, n=6) | <15% | <5% |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Note: These are typical expected values and may vary depending on the specific instrument and matrix. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
How to improve signal-to-noise ratio with 4-Methoxy-d3-toluene-2,3,5,6-d4.
Welcome to the Technical Support Center for 4-Methoxy-d3-toluene-2,3,5,6-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard to improve the signal-to-noise ratio (S/N) in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxy-d3-toluene-2,3,5,6-d4 and why is it used in mass spectrometry?
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated form of 4-methoxytoluene (also known as 4-methylanisole). In mass spectrometry (MS), it serves as an ideal internal standard (IS).[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the target analyte. By adding a known amount of the deuterated standard to samples, it is possible to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification and enhancing the signal-to-noise ratio.[1]
Q2: How does using a deuterated internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 improve the signal-to-noise ratio?
The signal-to-noise ratio (S/N) is a measure of the analytical signal's strength relative to the background noise. A deuterated internal standard improves the effective S/N by providing a stable reference point. While it does not reduce the instrumental background noise, it allows for more accurate quantification of the analyte's signal, even when it is close to the noise level. By calculating the ratio of the analyte's signal to the internal standard's signal, random fluctuations and systematic errors that affect both compounds are cancelled out. This normalization leads to a more stable and reliable measurement of the analyte, effectively improving the signal's quality relative to the noise.
Q3: What is the "isotope effect" and can it affect my results with 4-Methoxy-d3-toluene-2,3,5,6-d4?
The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. This can sometimes manifest as a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reverse-phase chromatography. While this effect is usually minor, a significant separation between the analyte and the internal standard can lead to them experiencing different matrix effects, potentially compromising the accuracy of quantification. It is crucial to verify co-elution during method development.
Q4: What are the signs of degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 and how can it be prevented?
Signs of degradation can include a decrease in the internal standard's signal intensity over time, the appearance of unexpected peaks in the chromatogram, or a loss of precision in your quality control samples. To prevent degradation, it is important to store the compound according to the manufacturer's recommendations, typically at room temperature in a well-sealed container.[2][3] For long-term storage, it is advisable to re-analyze the compound for chemical purity, for instance, after three years.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio or Poor Signal Intensity for 4-Methoxy-d3-toluene-2,3,5,6-d4
| Potential Cause | Troubleshooting Steps |
| Suboptimal Instrument Parameters | 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated for the mass range of interest. 2. Optimize Ionization Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4. |
| Inefficient Sample Preparation | 1. Evaluate Extraction Recovery: Perform recovery experiments to ensure the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) is efficiently extracting the internal standard. 2. Check for Matrix Effects: Matrix components can suppress the ionization of the internal standard. Analyze the standard in a clean solvent versus a sample matrix to assess the extent of ion suppression. |
| Chromatographic Issues | 1. Poor Peak Shape: A broad or tailing peak will result in a lower signal-to-noise ratio. Ensure the analytical column is in good condition and the mobile phase is appropriate. 2. Inadequate Separation: Co-elution with interfering compounds from the matrix can suppress the signal. Optimize the chromatographic method to separate the internal standard from these interferences. |
| Incorrect Standard Concentration | 1. Verify Working Solution Concentration: Double-check the calculations and dilutions used to prepare the internal standard working solution. 2. Assess Standard Stability: If the working solution has been stored for an extended period, prepare a fresh solution from the stock to rule out degradation. |
Issue 2: Inconsistent or Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Isotopic Instability (H/D Exchange) | 1. Check for Labile Deuteriums: The deuterium atoms in 4-Methoxy-d3-toluene-2,3,5,6-d4 are on the aromatic ring and the methoxy group, which are generally stable. However, extreme pH conditions or high temperatures in the ion source could potentially promote back-exchange. 2. Control pH: Maintain a neutral pH in your samples and mobile phases where possible. |
| Chromatographic Separation of Analyte and IS | 1. Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure their peaks are eluting at the same time. 2. Adjust Chromatography: If a significant shift is observed, modify the mobile phase composition or gradient to achieve co-elution. |
| "Cross-Talk" between Analyte and IS | 1. Evaluate Isotopic Overlap: Analyze a high-concentration sample of the non-deuterated analyte and check for any signal at the mass transition of the deuterated standard. Natural isotopic abundance of the analyte can sometimes contribute to the internal standard's signal. 2. Use Appropriate Mass Transitions: Select specific and unique mass transitions for both the analyte and the internal standard to minimize interference. |
| Impurity in the Internal Standard | 1. Check Certificate of Analysis: Verify the isotopic and chemical purity of the 4-Methoxy-d3-toluene-2,3,5,6-d4. 2. Analyze IS Solution: Inject a solution of the internal standard alone to check for the presence of the unlabeled analyte or other impurities. |
Experimental Protocols
Protocol 1: Quantitative Analysis of 4-Methylanisole in Water by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of the non-deuterated analog, 4-methylanisole, and demonstrates the application of a deuterated internal standard like 4-Methoxy-d3-toluene-2,3,5,6-d4.
1. Preparation of Standards and Samples:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-methylanisole and 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions to prepare working standards for calibration curves, typically in the range of 1-100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration that will yield a robust signal in the GC-MS.
-
Sample Preparation: To a 10 mL headspace vial, add 5 mL of the water sample, a salt (e.g., NaCl to 20% w/v) to improve analyte partitioning into the headspace, and a known amount of the internal standard spiking solution.
2. HS-SPME Procedure:
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber.
-
Extraction Temperature: 60°C.
-
Extraction Time: 30 minutes with agitation.
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption.
3. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-Methylanisole: m/z 122 (quantifier), 107, 91 (qualifiers).
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110, 95 (qualifiers).
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 4-methylanisole in the samples from the calibration curve.
| Parameter | Without Internal Standard | With 4-Methoxy-d3-toluene-2,3,5,6-d4 |
| Signal-to-Noise Ratio (S/N) at 5 ng/mL | ~10 | >50 |
| Precision (%RSD, n=6) | <15% | <5% |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Note: These are typical expected values and may vary depending on the specific instrument and matrix. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for 4-Methoxy-d3-toluene-2,3,5,6-d4 in GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Troubleshooting Guides
Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of quantification.[1] It is often characterized by an asymmetrical peak with a trailing edge.[2] This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: What are the most common causes of peak tailing for 4-Methoxy-d3-toluene-2,3,5,6-d4?
Peak tailing for a deuterated aromatic compound like 4-Methoxy-d3-toluene-2,3,5,6-d4 can stem from several factors, broadly categorized as chemical interactions or physical/mechanical issues within the GC-MS system.
Common Causes:
-
Active Sites: The primary cause of peak tailing is often the interaction of the analyte with active sites, such as exposed silanol (B1196071) groups (-Si-OH), within the GC system.[3][4] These sites can be present in the inlet liner, on glass wool, at the head of the column, or on metal surfaces.[3] Polar compounds are particularly susceptible to these secondary interactions.
-
Column Contamination or Degradation: Accumulation of non-volatile residues from the sample matrix at the inlet of the column can create active sites. Over time, the stationary phase of the column can also degrade, exposing active surfaces.
-
Improper Column Installation: Incorrect column installation in the inlet or detector can create "dead volumes" or unswept zones, leading to turbulence in the carrier gas flow and causing peaks to tail. The quality of the column cut is also crucial; a poor cut can cause significant peak tailing.
-
Inlet Issues: Contamination within the inlet liner is a frequent cause of deteriorating peak shape. A worn or cored septum can also be a source of contamination.
-
Method Parameters: Sub-optimal analytical method parameters can contribute to peak tailing. This includes an injection port temperature that is too low for efficient volatilization, a low split ratio in split injections, or a mismatch between the solvent polarity and the stationary phase.
Q2: How can I systematically troubleshoot the peak tailing issue?
A structured approach is the most efficient way to identify and resolve the root cause of peak tailing. Start with the most common and easily correctable issues first.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Peak Tailing for 4-Methoxy-d3-toluene-2,3,5,6-d4 in GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Troubleshooting Guides
Peak tailing is a common chromatographic problem that can affect resolution and the accuracy of quantification.[1] It is often characterized by an asymmetrical peak with a trailing edge.[2] This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: What are the most common causes of peak tailing for 4-Methoxy-d3-toluene-2,3,5,6-d4?
Peak tailing for a deuterated aromatic compound like 4-Methoxy-d3-toluene-2,3,5,6-d4 can stem from several factors, broadly categorized as chemical interactions or physical/mechanical issues within the GC-MS system.
Common Causes:
-
Active Sites: The primary cause of peak tailing is often the interaction of the analyte with active sites, such as exposed silanol groups (-Si-OH), within the GC system.[3][4] These sites can be present in the inlet liner, on glass wool, at the head of the column, or on metal surfaces.[3] Polar compounds are particularly susceptible to these secondary interactions.
-
Column Contamination or Degradation: Accumulation of non-volatile residues from the sample matrix at the inlet of the column can create active sites. Over time, the stationary phase of the column can also degrade, exposing active surfaces.
-
Improper Column Installation: Incorrect column installation in the inlet or detector can create "dead volumes" or unswept zones, leading to turbulence in the carrier gas flow and causing peaks to tail. The quality of the column cut is also crucial; a poor cut can cause significant peak tailing.
-
Inlet Issues: Contamination within the inlet liner is a frequent cause of deteriorating peak shape. A worn or cored septum can also be a source of contamination.
-
Method Parameters: Sub-optimal analytical method parameters can contribute to peak tailing. This includes an injection port temperature that is too low for efficient volatilization, a low split ratio in split injections, or a mismatch between the solvent polarity and the stationary phase.
Q2: How can I systematically troubleshoot the peak tailing issue?
A structured approach is the most efficient way to identify and resolve the root cause of peak tailing. Start with the most common and easily correctable issues first.
Troubleshooting Workflow:
References
Technical Support Center: Resolving Co-eluting Peaks with 4-Methoxy-d3-toluene-2,3,5,6-d4
Welcome to the technical support center for chromatographic analysis involving 4-Methoxy-d3-toluene-2,3,5,6-d4. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard partially separating from the unlabeled analyte?
A1: Partial separation, or chromatographic shift, between a deuterated internal standard and its corresponding analyte is a known phenomenon. This occurs due to the "isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, including its hydrophobicity and interaction with the stationary phase.[1] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2]
Q2: Is complete co-elution of the analyte and internal standard always necessary?
A2: Not necessarily. For many mass spectrometry-based detection methods (e.g., LC-MS/MS), the mass difference between 4-Methoxy-d3-toluene-2,3,5,6-d4 and the unlabeled analyte allows for their individual quantification even if they co-elute.[3] However, complete co-elution is often desirable to ensure that both the analyte and the internal standard experience identical matrix effects, which can lead to more accurate and precise quantification.[2][4] If you are using a non-mass spectrometric detector (e.g., UV), then chromatographic separation is essential.
Q3: What are the initial steps to troubleshoot the co-elution of 4-Methoxy-d3-toluene-2,3,5,6-d4 with an interfering peak that is not the analyte?
A3: If 4-Methoxy-d3-toluene-2,3,5,6-d4 is co-eluting with an unknown interference, the primary goal is to achieve baseline separation. You should start by systematically adjusting the chromatographic parameters that influence selectivity. The most impactful parameters to investigate are the mobile phase composition (organic modifier and pH) and the stationary phase chemistry.
Q4: Can the issue be with the purity of my 4-Methoxy-d3-toluene-2,3,5,6-d4 standard?
A4: Yes, impurities in the deuterated standard can lead to unexpected peaks. Always check the certificate of analysis for your standard to confirm its chemical and isotopic purity. It is good practice to inject a solution of only the internal standard to identify any impurity peaks.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Selectivity to Resolve Co-elution
This guide provides a systematic approach to altering chromatographic conditions to resolve co-eluting peaks.
Experimental Protocol:
-
Baseline Conditions: Record the chromatogram under your current method conditions to serve as a baseline.
-
Mobile Phase Optimization:
-
Organic Modifier: If using a gradient, alter the gradient slope. A shallower gradient can improve resolution. If using isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
pH Adjustment: If your analyte or co-eluting species are ionizable, adjusting the mobile phase pH can significantly alter retention times and selectivity. Prepare a series of mobile phases with pH values +/- 1-2 units around the pKa of the compounds of interest.
-
-
Stationary Phase Screening:
-
If mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl). Different stationary phases will offer alternative selectivities.
-
-
Temperature Adjustment:
-
Vary the column temperature. Increasing the temperature generally decreases retention times but can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance separation.
-
Data Presentation:
| Parameter Adjusted | Initial Value | Modified Value 1 | Modified Value 2 | Observed Change in Resolution (Rs) |
| Gradient Slope | 5-95% B in 10 min | 5-95% B in 20 min | 20-80% B in 15 min | Record Rs values |
| % Organic (Isocratic) | 50% Acetonitrile | 45% Acetonitrile | 55% Acetonitrile | Record Rs values |
| Mobile Phase pH | 4.5 | 3.5 | 5.5 | Record Rs values |
| Column Temperature | 30 °C | 25 °C | 40 °C | Record Rs values |
Guide 2: Forcing Co-elution for Improved Quantitative Accuracy in LC-MS
In instances where partial separation of the analyte and 4-Methoxy-d3-toluene-2,3,5,6-d4 is observed and is leading to quantitative variability due to differential matrix effects, forcing co-elution can be a viable strategy.
Experimental Protocol:
-
Employ a Lower Resolution Column: Switch to a column with a shorter length, larger particle size, or a less retentive stationary phase. This will increase band broadening and can lead to the merging of the two partially separated peaks.
-
Steepen the Gradient: A faster gradient can reduce the opportunity for the analyte and internal standard to separate on the column.
-
Adjust Mobile Phase for Reduced Retention: Modify the mobile phase to be stronger (e.g., higher percentage of organic solvent) to decrease the retention time and minimize on-column separation.
Data Presentation:
| Strategy | Column Used | Gradient Profile | Resulting Peak Shape |
| Initial Method | C18, 100 mm, 3.5 µm | 5-95% B in 10 min | Two partially resolved peaks |
| Lower Resolution | C18, 50 mm, 5 µm | 5-95% B in 10 min | Single, broader peak |
| Faster Gradient | C18, 100 mm, 3.5 µm | 20-95% B in 5 min | Single, sharp peak |
Visualizations
Caption: Troubleshooting workflow for co-elution.
Caption: Iterative method development for resolution.
References
Technical Support Center: Resolving Co-eluting Peaks with 4-Methoxy-d3-toluene-2,3,5,6-d4
Welcome to the technical support center for chromatographic analysis involving 4-Methoxy-d3-toluene-2,3,5,6-d4. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard partially separating from the unlabeled analyte?
A1: Partial separation, or chromatographic shift, between a deuterated internal standard and its corresponding analyte is a known phenomenon. This occurs due to the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its hydrophobicity and interaction with the stationary phase.[1] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2]
Q2: Is complete co-elution of the analyte and internal standard always necessary?
A2: Not necessarily. For many mass spectrometry-based detection methods (e.g., LC-MS/MS), the mass difference between 4-Methoxy-d3-toluene-2,3,5,6-d4 and the unlabeled analyte allows for their individual quantification even if they co-elute.[3] However, complete co-elution is often desirable to ensure that both the analyte and the internal standard experience identical matrix effects, which can lead to more accurate and precise quantification.[2][4] If you are using a non-mass spectrometric detector (e.g., UV), then chromatographic separation is essential.
Q3: What are the initial steps to troubleshoot the co-elution of 4-Methoxy-d3-toluene-2,3,5,6-d4 with an interfering peak that is not the analyte?
A3: If 4-Methoxy-d3-toluene-2,3,5,6-d4 is co-eluting with an unknown interference, the primary goal is to achieve baseline separation. You should start by systematically adjusting the chromatographic parameters that influence selectivity. The most impactful parameters to investigate are the mobile phase composition (organic modifier and pH) and the stationary phase chemistry.
Q4: Can the issue be with the purity of my 4-Methoxy-d3-toluene-2,3,5,6-d4 standard?
A4: Yes, impurities in the deuterated standard can lead to unexpected peaks. Always check the certificate of analysis for your standard to confirm its chemical and isotopic purity. It is good practice to inject a solution of only the internal standard to identify any impurity peaks.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Selectivity to Resolve Co-elution
This guide provides a systematic approach to altering chromatographic conditions to resolve co-eluting peaks.
Experimental Protocol:
-
Baseline Conditions: Record the chromatogram under your current method conditions to serve as a baseline.
-
Mobile Phase Optimization:
-
Organic Modifier: If using a gradient, alter the gradient slope. A shallower gradient can improve resolution. If using isocratic elution, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
pH Adjustment: If your analyte or co-eluting species are ionizable, adjusting the mobile phase pH can significantly alter retention times and selectivity. Prepare a series of mobile phases with pH values +/- 1-2 units around the pKa of the compounds of interest.
-
-
Stationary Phase Screening:
-
If mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl). Different stationary phases will offer alternative selectivities.
-
-
Temperature Adjustment:
-
Vary the column temperature. Increasing the temperature generally decreases retention times but can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance separation.
-
Data Presentation:
| Parameter Adjusted | Initial Value | Modified Value 1 | Modified Value 2 | Observed Change in Resolution (Rs) |
| Gradient Slope | 5-95% B in 10 min | 5-95% B in 20 min | 20-80% B in 15 min | Record Rs values |
| % Organic (Isocratic) | 50% Acetonitrile | 45% Acetonitrile | 55% Acetonitrile | Record Rs values |
| Mobile Phase pH | 4.5 | 3.5 | 5.5 | Record Rs values |
| Column Temperature | 30 °C | 25 °C | 40 °C | Record Rs values |
Guide 2: Forcing Co-elution for Improved Quantitative Accuracy in LC-MS
In instances where partial separation of the analyte and 4-Methoxy-d3-toluene-2,3,5,6-d4 is observed and is leading to quantitative variability due to differential matrix effects, forcing co-elution can be a viable strategy.
Experimental Protocol:
-
Employ a Lower Resolution Column: Switch to a column with a shorter length, larger particle size, or a less retentive stationary phase. This will increase band broadening and can lead to the merging of the two partially separated peaks.
-
Steepen the Gradient: A faster gradient can reduce the opportunity for the analyte and internal standard to separate on the column.
-
Adjust Mobile Phase for Reduced Retention: Modify the mobile phase to be stronger (e.g., higher percentage of organic solvent) to decrease the retention time and minimize on-column separation.
Data Presentation:
| Strategy | Column Used | Gradient Profile | Resulting Peak Shape |
| Initial Method | C18, 100 mm, 3.5 µm | 5-95% B in 10 min | Two partially resolved peaks |
| Lower Resolution | C18, 50 mm, 5 µm | 5-95% B in 10 min | Single, broader peak |
| Faster Gradient | C18, 100 mm, 3.5 µm | 20-95% B in 5 min | Single, sharp peak |
Visualizations
Caption: Troubleshooting workflow for co-elution.
Caption: Iterative method development for resolution.
References
Technical Support Center: Mitigating Matrix Effects with 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard in LC-MS/MS analysis.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of the analytical method. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is the gold standard for mitigating matrix effects. Since the SIL-IS is chemically almost identical to the analyte (4-methoxytoluene), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.
Q2: How does 4-Methoxy-d3-toluene-2,3,5,6-d4 help in mitigating matrix effects?
A2: As a stable isotope-labeled internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4 is chemically and physically very similar to the unlabeled analyte, 4-methoxytoluene. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte will also be mirrored by the internal standard. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by matrix effects is effectively cancelled out.
Q3: Can 4-Methoxy-d3-toluene-2,3,5,6-d4 completely eliminate issues related to matrix effects?
A3: While highly effective, it may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause the two compounds to elute in regions with different matrix effect profiles, it can lead to incomplete compensation and affect accuracy.
Q4: What should I do if I observe a chromatographic shift between 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4?
A4: A small, consistent shift is often acceptable. However, if the shift is large or variable, it can compromise the effectiveness of the internal standard. To address this, you can try optimizing your chromatographic conditions. This may include adjusting the mobile phase composition, gradient profile, or column temperature to minimize the separation between the analyte and the internal standard.
Q5: How do I quantitatively assess the matrix effect for my 4-methoxytoluene assay?
A5: The matrix effect can be quantified using the post-extraction spike method.[2] The formula is:
ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a pure solution (neat standard).
-
B is the peak area of the analyte spiked into a blank matrix extract that has undergone the entire sample preparation process.
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/internal standard area ratio across different sample lots. | Variable matrix components between sample lots are causing inconsistent ion suppression or enhancement. | - Evaluate matrix effects for each new lot of biological matrix.- Develop a more robust sample cleanup procedure (e.g., SPE, LLE) to remove interfering components.- Ensure the internal standard is added to all samples and standards at the same concentration early in the sample preparation process. |
| Analyte and 4-Methoxy-d3-toluene-2,3,5,6-d4 do not co-elute perfectly. | Deuterium Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time on the chromatographic column.Column Degradation: Loss of stationary phase or contamination of the column can affect the separation. | - Optimize chromatographic conditions (gradient, temperature, mobile phase) to minimize the retention time difference.- If the shift is consistent, it may still provide adequate correction. Evaluate the impact on accuracy and precision.- Replace the analytical column with a new one of the same type and implement a column washing protocol. |
| Unexpectedly high or low analyte concentrations. | Inaccurate Internal Standard Concentration: An error in the preparation of the internal standard spiking solution will lead to a systematic bias in the results.Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. | - Carefully reprepare the internal standard solution and verify its concentration.- Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Non-linear calibration curve. | Matrix effects are concentration-dependent, affecting the analyte signal differently at various concentration levels. | - Prepare matrix-matched calibration standards to mimic the sample matrix.- If a blank matrix is unavailable, consider the standard addition method.- Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
Quantitative Data Presentation
The following tables present illustrative data for the assessment of matrix effects and recovery in a hypothetical 4-methoxytoluene assay in human plasma.
Table 1: Matrix Effect Assessment of 4-Methoxytoluene
| Matrix Lot | Analyte Peak Area (Neat Solution, A) | Analyte Peak Area (Post-Spiked Extract, B) | Matrix Effect (%) (B/A * 100) |
| 1 | 150,234 | 105,164 | 70.0 |
| 2 | 151,567 | 98,518 | 65.0 |
| 3 | 149,876 | 112,407 | 75.0 |
| 4 | 152,112 | 100,394 | 66.0 |
| Average | 150,947 | 104,121 | 69.0 |
| %RSD | 0.7 | 5.8 | 6.4 |
This table illustrates significant ion suppression (average ME < 70%).
Table 2: Recovery and Process Efficiency using 4-Methoxy-d3-toluene-2,3,5,6-d4
| Sample | Analyte Area (Pre-spiked) | Analyte Area (Post-spiked) | IS Area (Pre-spiked) | IS Area (Post-spiked) | Analyte Recovery (%) | IS Recovery (%) | Process Efficiency (%) |
| QC Low | 45,678 | 50,123 | 120,456 | 130,987 | 91.1 | 91.9 | 99.1 |
| QC Mid | 156,789 | 170,432 | 125,678 | 135,432 | 92.0 | 92.8 | 99.1 |
| QC High | 450,123 | 495,678 | 122,345 | 132,123 | 90.8 | 92.6 | 98.1 |
This table demonstrates that while recovery is around 91-92%, the process efficiency, corrected by the internal standard, is consistently high, indicating effective mitigation of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To determine the degree of ion suppression or enhancement for 4-methoxytoluene in a specific biological matrix.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike 4-methoxytoluene into the final reconstitution solvent at a concentration in the middle of the calibration range.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike 4-methoxytoluene into the final extracted matrix at the same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area of the analyte.
-
Calculation: Calculate the Matrix Effect (%ME) using the formula: %ME = (Average Peak Area of Set B / Average Peak Area of Set A) * 100.
Protocol 2: Solid-Phase Extraction (SPE) for 4-Methoxytoluene
Objective: To remove interfering matrix components from the sample prior to LC-MS/MS analysis. For a moderately non-polar compound like 4-methoxytoluene, a reversed-phase (e.g., C18) SPE sorbent is suitable.
Procedure:
-
Conditioning: Pass 1 mL of methanol (B129727) through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 4-methoxytoluene and the internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for 4-Methoxytoluene
Objective: To extract 4-methoxytoluene from an aqueous matrix into an immiscible organic solvent.
Procedure:
-
Sample Preparation: To 500 µL of sample (e.g., plasma), add the internal standard solution.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Mandatory Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects when using 4-Methoxy-d3-toluene-2,3,5,6-d4, leading to more accurate and reliable quantitative results.
References
Technical Support Center: Mitigating Matrix Effects with 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard in LC-MS/MS analysis.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of the analytical method. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is the gold standard for mitigating matrix effects. Since the SIL-IS is chemically almost identical to the analyte (4-methoxytoluene), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.
Q2: How does 4-Methoxy-d3-toluene-2,3,5,6-d4 help in mitigating matrix effects?
A2: As a stable isotope-labeled internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4 is chemically and physically very similar to the unlabeled analyte, 4-methoxytoluene. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization. Therefore, any signal suppression or enhancement experienced by the analyte will also be mirrored by the internal standard. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by matrix effects is effectively cancelled out.
Q3: Can 4-Methoxy-d3-toluene-2,3,5,6-d4 completely eliminate issues related to matrix effects?
A3: While highly effective, it may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift is significant enough to cause the two compounds to elute in regions with different matrix effect profiles, it can lead to incomplete compensation and affect accuracy.
Q4: What should I do if I observe a chromatographic shift between 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4?
A4: A small, consistent shift is often acceptable. However, if the shift is large or variable, it can compromise the effectiveness of the internal standard. To address this, you can try optimizing your chromatographic conditions. This may include adjusting the mobile phase composition, gradient profile, or column temperature to minimize the separation between the analyte and the internal standard.
Q5: How do I quantitatively assess the matrix effect for my 4-methoxytoluene assay?
A5: The matrix effect can be quantified using the post-extraction spike method.[2] The formula is:
ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a pure solution (neat standard).
-
B is the peak area of the analyte spiked into a blank matrix extract that has undergone the entire sample preparation process.
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/internal standard area ratio across different sample lots. | Variable matrix components between sample lots are causing inconsistent ion suppression or enhancement. | - Evaluate matrix effects for each new lot of biological matrix.- Develop a more robust sample cleanup procedure (e.g., SPE, LLE) to remove interfering components.- Ensure the internal standard is added to all samples and standards at the same concentration early in the sample preparation process. |
| Analyte and 4-Methoxy-d3-toluene-2,3,5,6-d4 do not co-elute perfectly. | Deuterium Isotope Effect: The C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in retention time on the chromatographic column.Column Degradation: Loss of stationary phase or contamination of the column can affect the separation. | - Optimize chromatographic conditions (gradient, temperature, mobile phase) to minimize the retention time difference.- If the shift is consistent, it may still provide adequate correction. Evaluate the impact on accuracy and precision.- Replace the analytical column with a new one of the same type and implement a column washing protocol. |
| Unexpectedly high or low analyte concentrations. | Inaccurate Internal Standard Concentration: An error in the preparation of the internal standard spiking solution will lead to a systematic bias in the results.Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. | - Carefully reprepare the internal standard solution and verify its concentration.- Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Non-linear calibration curve. | Matrix effects are concentration-dependent, affecting the analyte signal differently at various concentration levels. | - Prepare matrix-matched calibration standards to mimic the sample matrix.- If a blank matrix is unavailable, consider the standard addition method.- Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
Quantitative Data Presentation
The following tables present illustrative data for the assessment of matrix effects and recovery in a hypothetical 4-methoxytoluene assay in human plasma.
Table 1: Matrix Effect Assessment of 4-Methoxytoluene
| Matrix Lot | Analyte Peak Area (Neat Solution, A) | Analyte Peak Area (Post-Spiked Extract, B) | Matrix Effect (%) (B/A * 100) |
| 1 | 150,234 | 105,164 | 70.0 |
| 2 | 151,567 | 98,518 | 65.0 |
| 3 | 149,876 | 112,407 | 75.0 |
| 4 | 152,112 | 100,394 | 66.0 |
| Average | 150,947 | 104,121 | 69.0 |
| %RSD | 0.7 | 5.8 | 6.4 |
This table illustrates significant ion suppression (average ME < 70%).
Table 2: Recovery and Process Efficiency using 4-Methoxy-d3-toluene-2,3,5,6-d4
| Sample | Analyte Area (Pre-spiked) | Analyte Area (Post-spiked) | IS Area (Pre-spiked) | IS Area (Post-spiked) | Analyte Recovery (%) | IS Recovery (%) | Process Efficiency (%) |
| QC Low | 45,678 | 50,123 | 120,456 | 130,987 | 91.1 | 91.9 | 99.1 |
| QC Mid | 156,789 | 170,432 | 125,678 | 135,432 | 92.0 | 92.8 | 99.1 |
| QC High | 450,123 | 495,678 | 122,345 | 132,123 | 90.8 | 92.6 | 98.1 |
This table demonstrates that while recovery is around 91-92%, the process efficiency, corrected by the internal standard, is consistently high, indicating effective mitigation of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To determine the degree of ion suppression or enhancement for 4-methoxytoluene in a specific biological matrix.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike 4-methoxytoluene into the final reconstitution solvent at a concentration in the middle of the calibration range.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike 4-methoxytoluene into the final extracted matrix at the same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak area of the analyte.
-
Calculation: Calculate the Matrix Effect (%ME) using the formula: %ME = (Average Peak Area of Set B / Average Peak Area of Set A) * 100.
Protocol 2: Solid-Phase Extraction (SPE) for 4-Methoxytoluene
Objective: To remove interfering matrix components from the sample prior to LC-MS/MS analysis. For a moderately non-polar compound like 4-methoxytoluene, a reversed-phase (e.g., C18) SPE sorbent is suitable.
Procedure:
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 4-methoxytoluene and the internal standard with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for 4-Methoxytoluene
Objective: To extract 4-methoxytoluene from an aqueous matrix into an immiscible organic solvent.
Procedure:
-
Sample Preparation: To 500 µL of sample (e.g., plasma), add the internal standard solution.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Mandatory Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects when using 4-Methoxy-d3-toluene-2,3,5,6-d4, leading to more accurate and reliable quantitative results.
References
Preventing degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions?
A1: The degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions can be attributed to several factors:
-
Hydrogen-Deuterium (H/D) Exchange: This is a primary concern for deuterated compounds. Protic solvents (e.g., methanol (B129727), water) or exposure to moisture can lead to the exchange of deuterium (B1214612) atoms with hydrogen atoms, reducing the isotopic purity of the compound. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The methoxy (B1213986) and methyl groups on the aromatic ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal impurities, or oxidizing agents. This can lead to the formation of impurities such as p-methoxybenzaldehyde or p-methoxybenzoic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate degradation. At very high temperatures, the primary degradation pathway for the non-deuterated analog, 4-methoxytoluene, is the loss of the methyl group from the methoxy moiety.
-
pH-Mediated Hydrolysis: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the ether linkage, although this is generally slow for aryl ethers at ambient temperatures.
Q2: What are the recommended storage conditions for stock solutions of 4-Methoxy-d3-toluene-2,3,5,6-d4?
A2: To ensure the long-term stability of your stock solutions, the following storage conditions are recommended:
-
Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile (B52724) or DMSO for long-term storage. If a protic solvent like methanol is necessary, prepare fresh solutions and use them promptly.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), store solutions at -20°C or -80°C.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.
-
pH Control: If working with aqueous solutions, maintain a neutral pH (around 6-8) to minimize the risk of acid- or base-catalyzed H/D exchange and hydrolysis.
Q3: How does deuteration affect the stability of 4-Methoxy-d3-toluene-2,3,5,6-d4 compared to its non-deuterated analog?
A3: The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), generally leads to enhanced stability for the deuterated compound.[1][2][3] Specifically:
-
Metabolic Stability: The KIE can slow down enzyme-mediated metabolism that involves the cleavage of a C-D bond.
-
Chemical Stability: Reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly. This can include certain oxidation and thermal degradation pathways.
Therefore, 4-Methoxy-d3-toluene-2,3,5,6-d4 is expected to be more resistant to degradation at the deuterated positions compared to its non-deuterated counterpart under the same conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 stock solutions.
Issue 1: Loss of Isotopic Purity (H/D Exchange)
-
Symptom: Mass spectrometry analysis shows an increase in the abundance of ions corresponding to the partially or fully non-deuterated compound.
-
Possible Causes:
-
Storage in a protic solvent (e.g., methanol, water).
-
Exposure of the solution to atmospheric moisture.
-
Acidic or basic pH of the solution.
-
-
Troubleshooting Steps:
-
Solvent Check: If using a protic solvent, switch to an aprotic solvent like acetonitrile or DMSO for preparing new stock solutions.
-
Moisture Control: Ensure solvents are anhydrous and handle solutions under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Use vials with tight-fitting septa.
-
pH Adjustment: If an aqueous environment is unavoidable, buffer the solution to a neutral pH.
-
Fresh Preparation: Prepare smaller batches of working solutions more frequently to minimize the time the compound is in a potentially destabilizing environment.
-
Issue 2: Appearance of Unexpected Peaks in Chromatogram (Chemical Degradation)
-
Symptom: HPLC or GC analysis shows new peaks that were not present in the freshly prepared solution.
-
Possible Causes:
-
Oxidation: Exposure to air or oxidizing contaminants. The primary oxidation product of 4-methoxytoluene is p-methoxybenzaldehyde.[4]
-
Photodegradation: Exposure to UV or ambient light.
-
Reaction with Solvent: The solvent may not be inert or could contain reactive impurities.
-
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are stored in amber vials or otherwise protected from light.
-
Inert Atmosphere: Purge the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid reactive impurities.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), but verify its compatibility with your downstream applications.
-
Identify Degradants: Use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 14 amu could indicate oxidation of the methyl group to a carboxylic acid after initial oxidation to an aldehyde).[5]
-
Data Presentation
Table 1: Recommended Solvents and Storage Temperatures for 4-Methoxy-d3-toluene-2,3,5,6-d4 Stock Solutions
| Solvent | Storage Temperature | Expected Stability | Notes |
| DMSO | -80°C | ≥ 6 months | Aprotic, good for long-term storage. |
| DMSO | -20°C | ≥ 1 month | Aprotic, suitable for medium-term storage. |
| Acetonitrile | -20°C to -80°C | High | Aprotic, good alternative to DMSO. |
| Methanol | -20°C to -80°C | Low to Moderate | Protic solvent, risk of H/D exchange. Prepare fresh. |
| Water (buffered to pH 7) | 2-8°C | Low | High risk of H/D exchange. Use immediately. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a general method to assess the purity of a 4-Methoxy-d3-toluene-2,3,5,6-d4 solution and detect potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar degradants. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 279 nm (λmax of 4-methoxytoluene).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
-
Analysis:
-
Inject a freshly prepared standard solution and the aged stock solution.
-
Compare the chromatograms for any new peaks or a decrease in the main peak area of the aged sample.
-
Peak purity analysis of the main peak in the aged sample can be performed if a diode array detector is available.
-
Mandatory Visualization
Caption: Potential degradation pathways for 4-Methoxy-d3-toluene-2,3,5,6-d4.
References
Preventing degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions?
A1: The degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 in stock solutions can be attributed to several factors:
-
Hydrogen-Deuterium (H/D) Exchange: This is a primary concern for deuterated compounds. Protic solvents (e.g., methanol, water) or exposure to moisture can lead to the exchange of deuterium atoms with hydrogen atoms, reducing the isotopic purity of the compound. This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The methoxy and methyl groups on the aromatic ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal impurities, or oxidizing agents. This can lead to the formation of impurities such as p-methoxybenzaldehyde or p-methoxybenzoic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect solutions from light.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate degradation. At very high temperatures, the primary degradation pathway for the non-deuterated analog, 4-methoxytoluene, is the loss of the methyl group from the methoxy moiety.
-
pH-Mediated Hydrolysis: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the ether linkage, although this is generally slow for aryl ethers at ambient temperatures.
Q2: What are the recommended storage conditions for stock solutions of 4-Methoxy-d3-toluene-2,3,5,6-d4?
A2: To ensure the long-term stability of your stock solutions, the following storage conditions are recommended:
-
Solvent Selection: Whenever possible, use aprotic solvents such as acetonitrile or DMSO for long-term storage. If a protic solvent like methanol is necessary, prepare fresh solutions and use them promptly.
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), store solutions at -20°C or -80°C.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.
-
pH Control: If working with aqueous solutions, maintain a neutral pH (around 6-8) to minimize the risk of acid- or base-catalyzed H/D exchange and hydrolysis.
Q3: How does deuteration affect the stability of 4-Methoxy-d3-toluene-2,3,5,6-d4 compared to its non-deuterated analog?
A3: The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), generally leads to enhanced stability for the deuterated compound.[1][2][3] Specifically:
-
Metabolic Stability: The KIE can slow down enzyme-mediated metabolism that involves the cleavage of a C-D bond.
-
Chemical Stability: Reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly. This can include certain oxidation and thermal degradation pathways.
Therefore, 4-Methoxy-d3-toluene-2,3,5,6-d4 is expected to be more resistant to degradation at the deuterated positions compared to its non-deuterated counterpart under the same conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of 4-Methoxy-d3-toluene-2,3,5,6-d4 stock solutions.
Issue 1: Loss of Isotopic Purity (H/D Exchange)
-
Symptom: Mass spectrometry analysis shows an increase in the abundance of ions corresponding to the partially or fully non-deuterated compound.
-
Possible Causes:
-
Storage in a protic solvent (e.g., methanol, water).
-
Exposure of the solution to atmospheric moisture.
-
Acidic or basic pH of the solution.
-
-
Troubleshooting Steps:
-
Solvent Check: If using a protic solvent, switch to an aprotic solvent like acetonitrile or DMSO for preparing new stock solutions.
-
Moisture Control: Ensure solvents are anhydrous and handle solutions under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). Use vials with tight-fitting septa.
-
pH Adjustment: If an aqueous environment is unavoidable, buffer the solution to a neutral pH.
-
Fresh Preparation: Prepare smaller batches of working solutions more frequently to minimize the time the compound is in a potentially destabilizing environment.
-
Issue 2: Appearance of Unexpected Peaks in Chromatogram (Chemical Degradation)
-
Symptom: HPLC or GC analysis shows new peaks that were not present in the freshly prepared solution.
-
Possible Causes:
-
Oxidation: Exposure to air or oxidizing contaminants. The primary oxidation product of 4-methoxytoluene is p-methoxybenzaldehyde.[4]
-
Photodegradation: Exposure to UV or ambient light.
-
Reaction with Solvent: The solvent may not be inert or could contain reactive impurities.
-
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are stored in amber vials or otherwise protected from light.
-
Inert Atmosphere: Purge the vial headspace with an inert gas (argon or nitrogen) before sealing to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid reactive impurities.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), but verify its compatibility with your downstream applications.
-
Identify Degradants: Use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase of 14 amu could indicate oxidation of the methyl group to a carboxylic acid after initial oxidation to an aldehyde).[5]
-
Data Presentation
Table 1: Recommended Solvents and Storage Temperatures for 4-Methoxy-d3-toluene-2,3,5,6-d4 Stock Solutions
| Solvent | Storage Temperature | Expected Stability | Notes |
| DMSO | -80°C | ≥ 6 months | Aprotic, good for long-term storage. |
| DMSO | -20°C | ≥ 1 month | Aprotic, suitable for medium-term storage. |
| Acetonitrile | -20°C to -80°C | High | Aprotic, good alternative to DMSO. |
| Methanol | -20°C to -80°C | Low to Moderate | Protic solvent, risk of H/D exchange. Prepare fresh. |
| Water (buffered to pH 7) | 2-8°C | Low | High risk of H/D exchange. Use immediately. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a general method to assess the purity of a 4-Methoxy-d3-toluene-2,3,5,6-d4 solution and detect potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any less polar degradants. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 279 nm (λmax of 4-methoxytoluene).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
-
-
Analysis:
-
Inject a freshly prepared standard solution and the aged stock solution.
-
Compare the chromatograms for any new peaks or a decrease in the main peak area of the aged sample.
-
Peak purity analysis of the main peak in the aged sample can be performed if a diode array detector is available.
-
Mandatory Visualization
Caption: Potential degradation pathways for 4-Methoxy-d3-toluene-2,3,5,6-d4.
References
Identifying and eliminating sources of contamination in 4-Methoxy-d3-toluene-2,3,5,6-d4 analysis.
Technical Support Center: Analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination during the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants observed in the GC-MS analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4?
A1: The most common contaminants are typically not specific to the analyte itself but are ubiquitous in laboratory environments. These include:
-
Phthalates: Plasticizers that can leach from various plastic consumables.[1][2]
-
Siloxanes: These originate from silicone-containing materials such as GC septa, vial caps (B75204), and column bleed.[3][4][5]
-
Hydrocarbons: Often from solvents, pump oil, or general laboratory air contamination.
-
Partially Deuterated or Non-Deuterated Analyte: Incomplete deuteration during synthesis can lead to the presence of 4-methoxytoluene with fewer than seven deuterium (B1214612) atoms.
Q2: I am seeing a prominent peak at m/z 149 in my blank runs. What is the likely source?
A2: A peak at m/z 149 is a characteristic fragment ion for many phthalate (B1215562) plasticizers. This is a strong indication of phthalate contamination in your system. Common sources include plastic containers, pipette tips, solvent tubing, and even laboratory gloves.
Q3: My chromatogram shows a series of evenly spaced peaks, especially at higher temperatures. What could be causing this?
A3: A homologous series of peaks, often more prominent during temperature programming, is a classic sign of siloxane contamination. This can be due to the degradation of the GC inlet septum or bleed from the GC column's stationary phase.
Q4: How can I confirm if my 4-Methoxy-d3-toluene-2,3,5,6-d4 sample is pure and properly deuterated?
A4: To confirm the purity and deuteration level, you should check the mass spectrum for the molecular ion peak. For 4-Methoxy-d3-toluene-2,3,5,6-d4 (CD3OC6D4CH3), the expected monoisotopic mass is approximately 129.1 g/mol . The presence of significant peaks at lower masses (e.g., 122 g/mol for the non-deuterated analog) may indicate incomplete deuteration or contamination with the non-labeled compound.
Troubleshooting Guides
This section provides systematic approaches to identifying and eliminating common sources of contamination.
Issue 1: High Background Noise or "Ghost Peaks" in Chromatogram
"Ghost peaks" are unexpected peaks that can appear in your chromatogram, interfering with the analysis of your target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background and ghost peaks.
Detailed Steps:
-
Run a Blank: Perform a run with your standard GC-MS method but without injecting any sample or solvent. If peaks are still present, the contamination source is likely within the GC-MS system itself (e.g., carrier gas, column bleed, septum).
-
Analyze Contaminant Spectra: If ghost peaks are present, examine their mass spectra. Use the table below to identify potential contaminant classes.
-
System Contamination: If the contamination is from the system, perform a system bakeout (see Experimental Protocols). Check for leaks and ensure high-purity carrier gas is being used.
-
Sample Introduction Contamination: If the blank run is clean, the contamination is likely introduced with the sample. This can come from the solvent, sample vials, caps, or the syringe. Run a solvent blank (injecting only the solvent used to dissolve your sample) to isolate the source.
Issue 2: Suspected Phthalate Contamination
Symptoms:
-
Prominent peaks with a base peak at m/z 149.
-
Broad peaks that may co-elute with your analyte.
Mitigation Strategies:
-
Use Phthalate-Free Consumables: Whenever possible, use labware and consumables certified as phthalate-free.
-
Glassware Over Plastic: Use glass containers for sample and solvent storage. If plastic must be used, prefer polypropylene (B1209903) or polyethylene (B3416737) over PVC.
-
Solvent Purity: Use high-purity, GC-MS grade solvents. Test new solvent batches by running a blank.
-
Glove Selection: Use nitrile gloves instead of vinyl gloves, as the latter can be a significant source of phthalate contamination.
Issue 3: Suspected Siloxane Contamination
Symptoms:
-
A "rolling" baseline, especially at high temperatures (column bleed).
-
A series of discrete, evenly spaced peaks (septa bleed).
-
Characteristic ions in the mass spectrum (see table below).
Mitigation Strategies:
-
Septum Management: Use high-quality, low-bleed septa. Change the septum regularly to prevent coring and degradation.
-
Column Conditioning: Properly condition new GC columns according to the manufacturer's instructions.
-
System Bakeout: Regularly bake out the GC system to remove accumulated siloxanes (see Experimental Protocols).
-
Vial Caps: Use vial caps with PTFE/silicone septa, and avoid repeated punctures of the same vial septum.
Data Presentation: Common Contaminant Ions
The following table summarizes the characteristic mass-to-charge ratios (m/z) for common contaminants encountered in GC-MS analysis.
| Contaminant Class | Characteristic m/z Ions | Likely Sources |
| Phthalates | 149 (base peak) , 167, 279 | Plasticizers from lab consumables (vials, pipette tips, tubing), solvents. |
| Siloxanes | 73 , 147, 207 , 221, 281 , 355, 429 | GC septa, vial caps, column bleed, silicone-based lubricants, hand creams. |
| Hydrocarbons | Series of peaks 14 amu apart | Solvents, pump oil, environmental contamination. |
Experimental Protocols
Protocol 1: GC-MS System Bakeout
This procedure is designed to remove semi-volatile contaminants from the injector, column, and detector.
-
Preparation:
-
Vent the MS detector according to the manufacturer's instructions.
-
Remove the analytical column from the MS detector inlet to prevent contamination of the detector.
-
Ensure a steady flow of carrier gas through the column.
-
-
Injector Bakeout:
-
Set the injector temperature to 20-30°C above the normal operating temperature, but do not exceed the maximum temperature limit of the septum.
-
Allow the injector to bake for at least 60 minutes.
-
-
Column Bakeout:
-
Set the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the maximum temperature of your analytical method).
-
Hold at this temperature for several hours or overnight.
-
-
Cool Down and Re-assemble:
-
Cool the oven and injector to their normal operating temperatures.
-
Once cooled, reconnect the column to the MS detector.
-
Pump down the MS and allow the system to stabilize before analysis.
-
Protocol 2: Solvent Purity Check
This protocol helps determine if the solvent is a source of contamination.
-
Preparation:
-
Ensure the GC-MS system is clean and free of other sources of contamination by running a system blank (no injection).
-
-
Analysis:
-
Using a clean, gas-tight syringe, draw 1 µL of the solvent to be tested.
-
Inject the solvent into the GC-MS using your standard analytical method.
-
-
Evaluation:
-
Analyze the resulting chromatogram for any unexpected peaks.
-
If contaminant peaks are present, their mass spectra can be compared to the common contaminant ions table to identify the type of contamination.
-
If the solvent is found to be contaminated, use a fresh bottle of high-purity, GC-MS grade solvent and repeat the check.
-
Visualizations
Caption: Relationship between contamination sources and contaminant types.
References
Identifying and eliminating sources of contamination in 4-Methoxy-d3-toluene-2,3,5,6-d4 analysis.
Technical Support Center: Analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination during the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants observed in the GC-MS analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4?
A1: The most common contaminants are typically not specific to the analyte itself but are ubiquitous in laboratory environments. These include:
-
Phthalates: Plasticizers that can leach from various plastic consumables.[1][2]
-
Siloxanes: These originate from silicone-containing materials such as GC septa, vial caps, and column bleed.[3][4][5]
-
Hydrocarbons: Often from solvents, pump oil, or general laboratory air contamination.
-
Partially Deuterated or Non-Deuterated Analyte: Incomplete deuteration during synthesis can lead to the presence of 4-methoxytoluene with fewer than seven deuterium atoms.
Q2: I am seeing a prominent peak at m/z 149 in my blank runs. What is the likely source?
A2: A peak at m/z 149 is a characteristic fragment ion for many phthalate plasticizers. This is a strong indication of phthalate contamination in your system. Common sources include plastic containers, pipette tips, solvent tubing, and even laboratory gloves.
Q3: My chromatogram shows a series of evenly spaced peaks, especially at higher temperatures. What could be causing this?
A3: A homologous series of peaks, often more prominent during temperature programming, is a classic sign of siloxane contamination. This can be due to the degradation of the GC inlet septum or bleed from the GC column's stationary phase.
Q4: How can I confirm if my 4-Methoxy-d3-toluene-2,3,5,6-d4 sample is pure and properly deuterated?
A4: To confirm the purity and deuteration level, you should check the mass spectrum for the molecular ion peak. For 4-Methoxy-d3-toluene-2,3,5,6-d4 (CD3OC6D4CH3), the expected monoisotopic mass is approximately 129.1 g/mol . The presence of significant peaks at lower masses (e.g., 122 g/mol for the non-deuterated analog) may indicate incomplete deuteration or contamination with the non-labeled compound.
Troubleshooting Guides
This section provides systematic approaches to identifying and eliminating common sources of contamination.
Issue 1: High Background Noise or "Ghost Peaks" in Chromatogram
"Ghost peaks" are unexpected peaks that can appear in your chromatogram, interfering with the analysis of your target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background and ghost peaks.
Detailed Steps:
-
Run a Blank: Perform a run with your standard GC-MS method but without injecting any sample or solvent. If peaks are still present, the contamination source is likely within the GC-MS system itself (e.g., carrier gas, column bleed, septum).
-
Analyze Contaminant Spectra: If ghost peaks are present, examine their mass spectra. Use the table below to identify potential contaminant classes.
-
System Contamination: If the contamination is from the system, perform a system bakeout (see Experimental Protocols). Check for leaks and ensure high-purity carrier gas is being used.
-
Sample Introduction Contamination: If the blank run is clean, the contamination is likely introduced with the sample. This can come from the solvent, sample vials, caps, or the syringe. Run a solvent blank (injecting only the solvent used to dissolve your sample) to isolate the source.
Issue 2: Suspected Phthalate Contamination
Symptoms:
-
Prominent peaks with a base peak at m/z 149.
-
Broad peaks that may co-elute with your analyte.
Mitigation Strategies:
-
Use Phthalate-Free Consumables: Whenever possible, use labware and consumables certified as phthalate-free.
-
Glassware Over Plastic: Use glass containers for sample and solvent storage. If plastic must be used, prefer polypropylene or polyethylene over PVC.
-
Solvent Purity: Use high-purity, GC-MS grade solvents. Test new solvent batches by running a blank.
-
Glove Selection: Use nitrile gloves instead of vinyl gloves, as the latter can be a significant source of phthalate contamination.
Issue 3: Suspected Siloxane Contamination
Symptoms:
-
A "rolling" baseline, especially at high temperatures (column bleed).
-
A series of discrete, evenly spaced peaks (septa bleed).
-
Characteristic ions in the mass spectrum (see table below).
Mitigation Strategies:
-
Septum Management: Use high-quality, low-bleed septa. Change the septum regularly to prevent coring and degradation.
-
Column Conditioning: Properly condition new GC columns according to the manufacturer's instructions.
-
System Bakeout: Regularly bake out the GC system to remove accumulated siloxanes (see Experimental Protocols).
-
Vial Caps: Use vial caps with PTFE/silicone septa, and avoid repeated punctures of the same vial septum.
Data Presentation: Common Contaminant Ions
The following table summarizes the characteristic mass-to-charge ratios (m/z) for common contaminants encountered in GC-MS analysis.
| Contaminant Class | Characteristic m/z Ions | Likely Sources |
| Phthalates | 149 (base peak) , 167, 279 | Plasticizers from lab consumables (vials, pipette tips, tubing), solvents. |
| Siloxanes | 73 , 147, 207 , 221, 281 , 355, 429 | GC septa, vial caps, column bleed, silicone-based lubricants, hand creams. |
| Hydrocarbons | Series of peaks 14 amu apart | Solvents, pump oil, environmental contamination. |
Experimental Protocols
Protocol 1: GC-MS System Bakeout
This procedure is designed to remove semi-volatile contaminants from the injector, column, and detector.
-
Preparation:
-
Vent the MS detector according to the manufacturer's instructions.
-
Remove the analytical column from the MS detector inlet to prevent contamination of the detector.
-
Ensure a steady flow of carrier gas through the column.
-
-
Injector Bakeout:
-
Set the injector temperature to 20-30°C above the normal operating temperature, but do not exceed the maximum temperature limit of the septum.
-
Allow the injector to bake for at least 60 minutes.
-
-
Column Bakeout:
-
Set the oven temperature to the column's maximum isothermal temperature limit (or 20-30°C above the maximum temperature of your analytical method).
-
Hold at this temperature for several hours or overnight.
-
-
Cool Down and Re-assemble:
-
Cool the oven and injector to their normal operating temperatures.
-
Once cooled, reconnect the column to the MS detector.
-
Pump down the MS and allow the system to stabilize before analysis.
-
Protocol 2: Solvent Purity Check
This protocol helps determine if the solvent is a source of contamination.
-
Preparation:
-
Ensure the GC-MS system is clean and free of other sources of contamination by running a system blank (no injection).
-
-
Analysis:
-
Using a clean, gas-tight syringe, draw 1 µL of the solvent to be tested.
-
Inject the solvent into the GC-MS using your standard analytical method.
-
-
Evaluation:
-
Analyze the resulting chromatogram for any unexpected peaks.
-
If contaminant peaks are present, their mass spectra can be compared to the common contaminant ions table to identify the type of contamination.
-
If the solvent is found to be contaminated, use a fresh bottle of high-purity, GC-MS grade solvent and repeat the check.
-
Visualizations
Caption: Relationship between contamination sources and contaminant types.
References
Technical Support Center: Best Practices for Handling and Storing Deuterated Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing deuterated analytical standards. Adherence to these guidelines is critical for maintaining the chemical and isotopic integrity of the standards, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated analytical standards?
A1: Proper storage is paramount to prevent degradation and maintain isotopic purity. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions should be stored in well-sealed, amber vials at low temperatures, typically 2-8°C for short-to-medium term and -20°C or below for long-term storage, to protect from light and minimize evaporation.[1][2][3] Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions for each standard.[3]
Q2: How does moisture affect deuterated standards?
A2: Deuterated compounds are often hygroscopic and can readily absorb atmospheric moisture. This is problematic as water can be a source of protons for hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen. This process compromises the isotopic purity of the standard, potentially leading to inaccurate quantification.
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment. This can be catalyzed by the presence of moisture, acidic, or basic conditions. To prevent H-D exchange:
-
Use Aprotic Solvents: Whenever possible, reconstitute and dilute standards in high-purity aprotic solvents like acetonitrile (B52724) or methanol.
-
Control pH: Maintain neutral pH conditions unless the experimental protocol requires otherwise.
-
Handle in a Dry Environment: Work under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Check Label Stability: Be aware that deuterium atoms on heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange.
Q4: How should I prepare a stock solution from a solid deuterated standard?
A4: Careful preparation of stock solutions is crucial for accuracy.
-
Equilibration: Allow the sealed vial of the solid standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the solid in a high-purity, appropriate solvent (usually aprotic) in a Class A volumetric flask. Gentle vortexing or sonication can aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (typically -20°C). It is good practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Q5: What is the acceptable purity for a deuterated internal standard?
A5: For reliable quantitative analysis, deuterated internal standards should have high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% High purity ensures the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| H-D Exchange: Loss of deuterium leads to a change in the mass-to-charge ratio and a decrease in the internal standard signal. | 1. Verify Label Position: Use standards with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings). 2. Assess Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to check for an increase in the abundance of lower mass isotopologues. 3. Solvent Check: Ensure the use of high-purity, aprotic solvents for reconstitution and dilution. |
| Presence of Unlabeled Analyte: The deuterated standard is contaminated with its non-deuterated counterpart. | 1. Check CoA: Review the Certificate of Analysis for the stated isotopic purity. 2. Analyze Standard Alone: Inject a high concentration of the internal standard solution without the analyte to check for a signal at the analyte's mass transition. |
| Chromatographic Shift: The deuterated standard and the analyte have slightly different retention times (isotopic effect), leading to differential matrix effects. | 1. Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve co-elution. 2. Evaluate Matrix Effects: Perform a post-extraction spike analysis to determine if ion suppression or enhancement is occurring in the elution region of the standard. |
| Improper Storage/Handling: Degradation of the standard due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | 1. Review Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations. 2. Prepare Fresh Solution: Prepare a fresh working solution from the stock solution and re-analyze. |
Issue 2: Low Signal Intensity of the Deuterated Standard in LC-MS
| Possible Cause | Troubleshooting Steps |
| Matrix Effects: Co-eluting matrix components suppress the ionization of the standard. | 1. Improve Chromatographic Separation: Modify the LC method to separate the standard from interfering matrix components. 2. Sample Dilution: Dilute the sample to reduce the concentration of matrix components. 3. Optimize Ion Source Parameters: Adjust source settings to minimize suppression. |
| Suboptimal Concentration: The concentration of the internal standard is too low, leading to poor signal-to-noise. | 1. Increase Concentration: Prepare a new working solution with a higher concentration of the deuterated standard. |
| Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal. | 1. Clean Ion Source: Follow the manufacturer's procedure for cleaning the ion source. 2. Tune and Calibrate: Perform instrument tuning and mass calibration. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
Objective: To accurately prepare a stock solution from a solid deuterated standard and subsequent working solutions for use in analytical experiments.
Methodology:
-
Equilibration: Allow the sealed vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold standard.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Record the exact weight of the solid and the volume of solvent used.
-
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.
-
Storage of Stock Solution: Transfer the stock solution to a clean, amber, tightly sealed vial. Store at -20°C or as recommended by the manufacturer.
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.
-
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of a deuterated standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent at a concentration appropriate for direct infusion or LC-MS analysis.
-
HRMS Analysis:
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC system coupled to the HRMS.
-
Acquire a full scan, high-resolution mass spectrum over a mass range that includes all expected isotopologues of the compound.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the unlabeled compound (M+0) and all deuterated isotopologues (M+1, M+2, etc.).
-
Integrate the peak areas or intensities of each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of the desired deuterated isotopologue / (Sum of intensities of all isotopologues)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of deuterated analytical standards.
Caption: Logical relationship for troubleshooting suspected Hydrogen-Deuterium (H-D) exchange.
References
Technical Support Center: Best Practices for Handling and Storing Deuterated Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing deuterated analytical standards. Adherence to these guidelines is critical for maintaining the chemical and isotopic integrity of the standards, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated analytical standards?
A1: Proper storage is paramount to prevent degradation and maintain isotopic purity. For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions should be stored in well-sealed, amber vials at low temperatures, typically 2-8°C for short-to-medium term and -20°C or below for long-term storage, to protect from light and minimize evaporation.[1][2][3] Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage instructions for each standard.[3]
Q2: How does moisture affect deuterated standards?
A2: Deuterated compounds are often hygroscopic and can readily absorb atmospheric moisture. This is problematic as water can be a source of protons for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen. This process compromises the isotopic purity of the standard, potentially leading to inaccurate quantification.
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
A3: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment. This can be catalyzed by the presence of moisture, acidic, or basic conditions. To prevent H-D exchange:
-
Use Aprotic Solvents: Whenever possible, reconstitute and dilute standards in high-purity aprotic solvents like acetonitrile or methanol.
-
Control pH: Maintain neutral pH conditions unless the experimental protocol requires otherwise.
-
Handle in a Dry Environment: Work under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Check Label Stability: Be aware that deuterium atoms on heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange.
Q4: How should I prepare a stock solution from a solid deuterated standard?
A4: Careful preparation of stock solutions is crucial for accuracy.
-
Equilibration: Allow the sealed vial of the solid standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Dissolve the solid in a high-purity, appropriate solvent (usually aprotic) in a Class A volumetric flask. Gentle vortexing or sonication can aid dissolution.
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (typically -20°C). It is good practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Q5: What is the acceptable purity for a deuterated internal standard?
A5: For reliable quantitative analysis, deuterated internal standards should have high chemical and isotopic purity. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98% High purity ensures the standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Steps |
| H-D Exchange: Loss of deuterium leads to a change in the mass-to-charge ratio and a decrease in the internal standard signal. | 1. Verify Label Position: Use standards with deuterium labels on stable, non-exchangeable positions (e.g., aromatic rings). 2. Assess Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to check for an increase in the abundance of lower mass isotopologues. 3. Solvent Check: Ensure the use of high-purity, aprotic solvents for reconstitution and dilution. |
| Presence of Unlabeled Analyte: The deuterated standard is contaminated with its non-deuterated counterpart. | 1. Check CoA: Review the Certificate of Analysis for the stated isotopic purity. 2. Analyze Standard Alone: Inject a high concentration of the internal standard solution without the analyte to check for a signal at the analyte's mass transition. |
| Chromatographic Shift: The deuterated standard and the analyte have slightly different retention times (isotopic effect), leading to differential matrix effects. | 1. Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve co-elution. 2. Evaluate Matrix Effects: Perform a post-extraction spike analysis to determine if ion suppression or enhancement is occurring in the elution region of the standard. |
| Improper Storage/Handling: Degradation of the standard due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | 1. Review Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations. 2. Prepare Fresh Solution: Prepare a fresh working solution from the stock solution and re-analyze. |
Issue 2: Low Signal Intensity of the Deuterated Standard in LC-MS
| Possible Cause | Troubleshooting Steps |
| Matrix Effects: Co-eluting matrix components suppress the ionization of the standard. | 1. Improve Chromatographic Separation: Modify the LC method to separate the standard from interfering matrix components. 2. Sample Dilution: Dilute the sample to reduce the concentration of matrix components. 3. Optimize Ion Source Parameters: Adjust source settings to minimize suppression. |
| Suboptimal Concentration: The concentration of the internal standard is too low, leading to poor signal-to-noise. | 1. Increase Concentration: Prepare a new working solution with a higher concentration of the deuterated standard. |
| Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal. | 1. Clean Ion Source: Follow the manufacturer's procedure for cleaning the ion source. 2. Tune and Calibrate: Perform instrument tuning and mass calibration. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
Objective: To accurately prepare a stock solution from a solid deuterated standard and subsequent working solutions for use in analytical experiments.
Methodology:
-
Equilibration: Allow the sealed vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold standard.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., LC-MS grade acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Record the exact weight of the solid and the volume of solvent used.
-
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.
-
Storage of Stock Solution: Transfer the stock solution to a clean, amber, tightly sealed vial. Store at -20°C or as recommended by the manufacturer.
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into your samples.
-
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of a deuterated standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent at a concentration appropriate for direct infusion or LC-MS analysis.
-
HRMS Analysis:
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC system coupled to the HRMS.
-
Acquire a full scan, high-resolution mass spectrum over a mass range that includes all expected isotopologues of the compound.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the unlabeled compound (M+0) and all deuterated isotopologues (M+1, M+2, etc.).
-
Integrate the peak areas or intensities of each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity of the desired deuterated isotopologue / (Sum of intensities of all isotopologues)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of deuterated analytical standards.
Caption: Logical relationship for troubleshooting suspected Hydrogen-Deuterium (H-D) exchange.
References
How to correct for the isotopic impurity of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Welcome to the technical support center for 4-Methoxy-d3-toluene-2,3,5,6-d4. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when using this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for 4-Methoxy-d3-toluene-2,3,5,6-d4?
A1: For reliable quantitative analysis, it is recommended to use 4-Methoxy-d3-toluene-2,3,5,6-d4 with high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are advised.[1] High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]
Q2: Why is my deuterated standard eluting at a slightly different retention time than the unlabeled analyte?
A2: This phenomenon is known as the chromatographic isotope effect or deuterium (B1214612) isotope effect.[2] The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] While often minimal, this can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Q3: What is isotopic exchange (or back-exchange) and how can I prevent it?
A3: Isotopic exchange is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the integrity of the internal standard, leading to inaccurate quantification. Deuterium atoms on stable positions, such as aromatic rings (like in 4-Methoxy-d3-toluene-2,3,5,6-d4), are generally not susceptible to exchange under typical analytical conditions. However, exchange can be promoted by highly acidic or basic conditions and elevated temperatures. To minimize this risk, prepare stock solutions in aprotic solvents (e.g., acetonitrile) and avoid prolonged exposure to extreme pH and high temperatures.
Q4: What is "cross-talk" and how does it affect my results?
A4: "Cross-talk," or isotopic interference, occurs when the signal from the naturally occurring isotopes of the unlabeled analyte contributes to the signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the standard is small and at high analyte concentrations. This interference can lead to a non-linear calibration curve and biased results. Using a standard with a higher degree of deuteration, like this d7 standard, helps to minimize this overlap.
Troubleshooting Guides
Problem 1: Non-zero intercept in the calibration curve or analyte signal detected in blank samples.
-
Potential Cause: The deuterated internal standard is contaminated with a small amount of the unlabeled 4-Methoxytoluene. This is a common issue that can lead to a positive bias in your results, particularly at the lower limit of quantification.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Always review the CoA provided by the supplier to confirm the isotopic purity of the standard.
-
Analyze the Standard Alone: Prepare a high-concentration solution of the 4-Methoxy-d3-toluene-2,3,5,6-d4 standard without the unlabeled analyte. Analyze this solution using your LC-MS/MS method and check for a signal at the mass transition of the unlabeled analyte.
-
Quantify the Contribution: Prepare a "zero sample" by spiking the deuterated internal standard at its working concentration into a blank matrix. The analyte signal measured in this sample represents the contribution from the impurity in the standard.
-
Perform a Correction: This contribution can be subtracted from all measured analyte signals, or the calibration curve can be corrected.
-
Problem 2: Inconsistent or drifting internal standard signal throughout an analytical run.
-
Potential Cause: Isotopic instability (H/D exchange) may be occurring due to experimental conditions. While the deuterium labels on 4-Methoxy-d3-toluene-2,3,5,6-d4 are generally stable, aggressive sample preparation or chromatographic conditions could potentially promote exchange.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the deuterated standard in your sample diluent and mobile phase for a time equivalent to your longest analytical run. Re-analyze the solution to see if there is any significant loss of the deuterated signal or an increase in the signal of partially deuterated species.
-
Control pH: Ensure that the pH of your mobile phase and sample solutions is within a stable range. Avoid highly acidic or basic conditions.
-
Minimize Temperature Exposure: Avoid exposing the standard to high temperatures for extended periods during sample preparation and storage.
-
Data Presentation
The isotopic purity of a batch of 4-Methoxy-d3-toluene-2,3,5,6-d4 can be determined by mass spectrometry. The table below shows an example of an isotopic distribution analysis.
| Species | Description | Expected Mass (m/z) | Relative Abundance (%) |
| d7 (Fully Labeled) | CD₃OC₆D₄CH₃ | 129.21 | 99.10 |
| d6 | Isotopic impurity with one less deuterium | 128.20 | 0.75 |
| d5 | Isotopic impurity with two less deuteriums | 127.19 | 0.10 |
| d0 (Unlabeled Analyte) | C₈H₁₀O | 122.16 | 0.05 |
Note: This data is illustrative. Always refer to the Certificate of Analysis for your specific lot.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water.
-
-
Instrumentation (LC-MS/MS):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or a shallow gradient suitable for elution.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
-
MS Acquisition:
-
Acquire data in full scan mode over a mass range that includes the unlabeled analyte and all expected deuterated species (e.g., m/z 120-135).
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopic species (d0, d1, d2, etc., up to d7).
-
Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopic peak areas.
-
The isotopic purity is typically reported as the relative abundance of the desired fully deuterated (d7) species.
-
Protocol 2: Correction for Unlabeled Analyte Impurity
Objective: To correct for the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a "Zero Calibrator":
-
Prepare a sample containing the blank matrix (e.g., plasma, urine) and the deuterated internal standard at the same concentration used for the study samples. This sample contains no added unlabeled analyte.
-
-
Analyze the Zero Calibrator:
-
Analyze the zero calibrator using the validated analytical method.
-
Measure the peak area response for the unlabeled analyte. This response (A_impurity) is due solely to the impurity in the internal standard.
-
-
Analyze Study Samples:
-
Analyze the calibration standards, quality controls, and unknown samples.
-
Measure the peak area response for the unlabeled analyte in each sample (A_total).
-
-
Calculate the Corrected Analyte Response:
-
Subtract the average impurity response from the total analyte response for each sample:
-
A_corrected = A_total - A_impurity
-
-
-
Quantification:
-
Use the A_corrected values to construct the calibration curve and to quantify the unknown samples. The response ratio would be (A_corrected / A_internal_standard).
-
Visualizations
References
How to correct for the isotopic impurity of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Welcome to the technical support center for 4-Methoxy-d3-toluene-2,3,5,6-d4. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when using this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the expected purity levels for 4-Methoxy-d3-toluene-2,3,5,6-d4?
A1: For reliable quantitative analysis, it is recommended to use 4-Methoxy-d3-toluene-2,3,5,6-d4 with high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are advised.[1] High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]
Q2: Why is my deuterated standard eluting at a slightly different retention time than the unlabeled analyte?
A2: This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[2] The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, such as lipophilicity.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] While often minimal, this can be problematic if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Q3: What is isotopic exchange (or back-exchange) and how can I prevent it?
A3: Isotopic exchange is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the integrity of the internal standard, leading to inaccurate quantification. Deuterium atoms on stable positions, such as aromatic rings (like in 4-Methoxy-d3-toluene-2,3,5,6-d4), are generally not susceptible to exchange under typical analytical conditions. However, exchange can be promoted by highly acidic or basic conditions and elevated temperatures. To minimize this risk, prepare stock solutions in aprotic solvents (e.g., acetonitrile) and avoid prolonged exposure to extreme pH and high temperatures.
Q4: What is "cross-talk" and how does it affect my results?
A4: "Cross-talk," or isotopic interference, occurs when the signal from the naturally occurring isotopes of the unlabeled analyte contributes to the signal of the deuterated internal standard. This is more pronounced when the mass difference between the analyte and the standard is small and at high analyte concentrations. This interference can lead to a non-linear calibration curve and biased results. Using a standard with a higher degree of deuteration, like this d7 standard, helps to minimize this overlap.
Troubleshooting Guides
Problem 1: Non-zero intercept in the calibration curve or analyte signal detected in blank samples.
-
Potential Cause: The deuterated internal standard is contaminated with a small amount of the unlabeled 4-Methoxytoluene. This is a common issue that can lead to a positive bias in your results, particularly at the lower limit of quantification.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Always review the CoA provided by the supplier to confirm the isotopic purity of the standard.
-
Analyze the Standard Alone: Prepare a high-concentration solution of the 4-Methoxy-d3-toluene-2,3,5,6-d4 standard without the unlabeled analyte. Analyze this solution using your LC-MS/MS method and check for a signal at the mass transition of the unlabeled analyte.
-
Quantify the Contribution: Prepare a "zero sample" by spiking the deuterated internal standard at its working concentration into a blank matrix. The analyte signal measured in this sample represents the contribution from the impurity in the standard.
-
Perform a Correction: This contribution can be subtracted from all measured analyte signals, or the calibration curve can be corrected.
-
Problem 2: Inconsistent or drifting internal standard signal throughout an analytical run.
-
Potential Cause: Isotopic instability (H/D exchange) may be occurring due to experimental conditions. While the deuterium labels on 4-Methoxy-d3-toluene-2,3,5,6-d4 are generally stable, aggressive sample preparation or chromatographic conditions could potentially promote exchange.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the deuterated standard in your sample diluent and mobile phase for a time equivalent to your longest analytical run. Re-analyze the solution to see if there is any significant loss of the deuterated signal or an increase in the signal of partially deuterated species.
-
Control pH: Ensure that the pH of your mobile phase and sample solutions is within a stable range. Avoid highly acidic or basic conditions.
-
Minimize Temperature Exposure: Avoid exposing the standard to high temperatures for extended periods during sample preparation and storage.
-
Data Presentation
The isotopic purity of a batch of 4-Methoxy-d3-toluene-2,3,5,6-d4 can be determined by mass spectrometry. The table below shows an example of an isotopic distribution analysis.
| Species | Description | Expected Mass (m/z) | Relative Abundance (%) |
| d7 (Fully Labeled) | CD₃OC₆D₄CH₃ | 129.21 | 99.10 |
| d6 | Isotopic impurity with one less deuterium | 128.20 | 0.75 |
| d5 | Isotopic impurity with two less deuteriums | 127.19 | 0.10 |
| d0 (Unlabeled Analyte) | C₈H₁₀O | 122.16 | 0.05 |
Note: This data is illustrative. Always refer to the Certificate of Analysis for your specific lot.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and purity of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 1 mg/mL in acetonitrile.
-
Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in 50:50 acetonitrile:water.
-
-
Instrumentation (LC-MS/MS):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic or a shallow gradient suitable for elution.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
-
MS Acquisition:
-
Acquire data in full scan mode over a mass range that includes the unlabeled analyte and all expected deuterated species (e.g., m/z 120-135).
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopic species (d0, d1, d2, etc., up to d7).
-
Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopic peak areas.
-
The isotopic purity is typically reported as the relative abundance of the desired fully deuterated (d7) species.
-
Protocol 2: Correction for Unlabeled Analyte Impurity
Objective: To correct for the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a "Zero Calibrator":
-
Prepare a sample containing the blank matrix (e.g., plasma, urine) and the deuterated internal standard at the same concentration used for the study samples. This sample contains no added unlabeled analyte.
-
-
Analyze the Zero Calibrator:
-
Analyze the zero calibrator using the validated analytical method.
-
Measure the peak area response for the unlabeled analyte. This response (A_impurity) is due solely to the impurity in the internal standard.
-
-
Analyze Study Samples:
-
Analyze the calibration standards, quality controls, and unknown samples.
-
Measure the peak area response for the unlabeled analyte in each sample (A_total).
-
-
Calculate the Corrected Analyte Response:
-
Subtract the average impurity response from the total analyte response for each sample:
-
A_corrected = A_total - A_impurity
-
-
-
Quantification:
-
Use the A_corrected values to construct the calibration curve and to quantify the unknown samples. The response ratio would be (A_corrected / A_internal_standard).
-
Visualizations
References
Technical Support Center: Chromatographic Resolution of 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline chromatographic resolution for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving baseline resolution for 4-Methoxy-d3-toluene-2,3,5,6-d4?
The main challenge is the chromatographic isotope effect (CIE), specifically the deuterium (B1214612) isotope effect (DIE). This phenomenon can cause the deuterated compound (4-Methoxy-d3-toluene-2,3,5,6-d4) to have a slightly different retention time than its non-deuterated counterpart.[1][2] In gas chromatography (GC), this often results in the deuterated compound eluting slightly earlier, a phenomenon known as the "inverse isotope effect".[2][3] In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds also generally elute earlier than their non-labeled analogs.[1] This small difference in retention can lead to co-elution or partial separation, making accurate quantification difficult.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this analysis?
Both GC and HPLC can be suitable for the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4. The choice depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is often preferred for volatile and thermally stable compounds like toluene (B28343) derivatives. It can provide excellent resolution and sensitivity.
-
HPLC-UV or HPLC-MS is a versatile technique that can be used for a wide range of compounds. For 4-methoxytoluene and related phenols, RP-HPLC is a common approach.
Q3: How does deuterium labeling affect peak shape and retention time?
Deuterium labeling can lead to a shift in retention time. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase. While the effect on peak shape is generally minimal, the shift in retention time is the primary cause of resolution challenges.
Q4: Can I use a standard C18 column for HPLC analysis?
A standard C18 column can be a good starting point for developing an HPLC method. However, achieving baseline separation from the non-deuterated analog might require optimization of the mobile phase and other chromatographic parameters. For challenging separations of isomers or isotopologues, columns with different selectivities (e.g., biphenyl (B1667301) or PFP) may offer better resolution.
Q5: What are the ideal purity requirements for a deuterated internal standard?
For use as an internal standard, high chemical and isotopic purity are crucial. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to ensure analytical accuracy and prevent interference from any unlabeled analyte.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution with Non-Deuterated Analog
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with no baseline separation.
-
Inaccurate and imprecise quantitative results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Inadequate Chromatographic Selectivity | For GC: Select a column with a different stationary phase. Non-polar phases like those containing polydimethylsiloxane (B3030410) with phenyl substitution can be effective for aromatic compounds. Consider a longer column to increase the number of theoretical plates. For HPLC: Optimize the mobile phase composition. Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. For ionizable compounds, small pH adjustments can significantly impact selectivity. |
| Suboptimal Temperature Program (GC) | Modify the temperature gradient. A slower ramp rate or a lower initial oven temperature can improve the separation of closely eluting compounds. |
| Incorrect Flow Rate | Optimize the carrier gas (GC) or mobile phase (HPLC) flow rate. A flow rate that is too high can lead to poor separation. |
| Column Overloading | Reduce the injection volume or dilute the sample. Injecting a sample that is too concentrated can cause peak broadening and a loss of resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Active Sites in the GC System | Use a highly deactivated inlet liner and regularly perform inlet maintenance. Trimming a small portion (5-10 cm) from the front of the GC column can remove active sites that develop over time. |
| Secondary Interactions in HPLC | For acidic or basic analytes, adjust the mobile phase pH to suppress ionization. The addition of a competing base or acid to the mobile phase can also minimize tailing. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained contaminants. If the problem persists, the column may need to be replaced. |
Issue 3: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Extra-Column Volume (Dead Volume) | Ensure all connections in the flow path are secure and properly fitted to minimize dead volume, which can cause band broadening. |
| Incorrect Flow Rate (GC) | A carrier gas flow rate that is too low can lead to broader peaks due to diffusion. Verify that the flow rate is appropriate for the column dimensions. |
| Column Degradation | Over time, the stationary phase of the column will degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, consider replacing the column. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a starting point for the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | SPB-5 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane phase |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |
| Injector | Splitless mode, 250°C, 1 µL injection volume |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from methods for similar aromatic compounds and serves as a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm |
Visualizations
References
Technical Support Center: Chromatographic Resolution of 4-Methoxy-d3-toluene-2,3,5,6-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline chromatographic resolution for 4-Methoxy-d3-toluene-2,3,5,6-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving baseline resolution for 4-Methoxy-d3-toluene-2,3,5,6-d4?
The main challenge is the chromatographic isotope effect (CIE), specifically the deuterium isotope effect (DIE). This phenomenon can cause the deuterated compound (4-Methoxy-d3-toluene-2,3,5,6-d4) to have a slightly different retention time than its non-deuterated counterpart.[1][2] In gas chromatography (GC), this often results in the deuterated compound eluting slightly earlier, a phenomenon known as the "inverse isotope effect".[2][3] In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds also generally elute earlier than their non-labeled analogs.[1] This small difference in retention can lead to co-elution or partial separation, making accurate quantification difficult.
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this analysis?
Both GC and HPLC can be suitable for the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4. The choice depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is often preferred for volatile and thermally stable compounds like toluene derivatives. It can provide excellent resolution and sensitivity.
-
HPLC-UV or HPLC-MS is a versatile technique that can be used for a wide range of compounds. For 4-methoxytoluene and related phenols, RP-HPLC is a common approach.
Q3: How does deuterium labeling affect peak shape and retention time?
Deuterium labeling can lead to a shift in retention time. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase. While the effect on peak shape is generally minimal, the shift in retention time is the primary cause of resolution challenges.
Q4: Can I use a standard C18 column for HPLC analysis?
A standard C18 column can be a good starting point for developing an HPLC method. However, achieving baseline separation from the non-deuterated analog might require optimization of the mobile phase and other chromatographic parameters. For challenging separations of isomers or isotopologues, columns with different selectivities (e.g., biphenyl or PFP) may offer better resolution.
Q5: What are the ideal purity requirements for a deuterated internal standard?
For use as an internal standard, high chemical and isotopic purity are crucial. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended to ensure analytical accuracy and prevent interference from any unlabeled analyte.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution with Non-Deuterated Analog
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with no baseline separation.
-
Inaccurate and imprecise quantitative results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Inadequate Chromatographic Selectivity | For GC: Select a column with a different stationary phase. Non-polar phases like those containing polydimethylsiloxane with phenyl substitution can be effective for aromatic compounds. Consider a longer column to increase the number of theoretical plates. For HPLC: Optimize the mobile phase composition. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. For ionizable compounds, small pH adjustments can significantly impact selectivity. |
| Suboptimal Temperature Program (GC) | Modify the temperature gradient. A slower ramp rate or a lower initial oven temperature can improve the separation of closely eluting compounds. |
| Incorrect Flow Rate | Optimize the carrier gas (GC) or mobile phase (HPLC) flow rate. A flow rate that is too high can lead to poor separation. |
| Column Overloading | Reduce the injection volume or dilute the sample. Injecting a sample that is too concentrated can cause peak broadening and a loss of resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Active Sites in the GC System | Use a highly deactivated inlet liner and regularly perform inlet maintenance. Trimming a small portion (5-10 cm) from the front of the GC column can remove active sites that develop over time. |
| Secondary Interactions in HPLC | For acidic or basic analytes, adjust the mobile phase pH to suppress ionization. The addition of a competing base or acid to the mobile phase can also minimize tailing. |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained contaminants. If the problem persists, the column may need to be replaced. |
Issue 3: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Extra-Column Volume (Dead Volume) | Ensure all connections in the flow path are secure and properly fitted to minimize dead volume, which can cause band broadening. |
| Incorrect Flow Rate (GC) | A carrier gas flow rate that is too low can lead to broader peaks due to diffusion. Verify that the flow rate is appropriate for the column dimensions. |
| Column Degradation | Over time, the stationary phase of the column will degrade, leading to a loss of efficiency and broader peaks. If other troubleshooting steps fail, consider replacing the column. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a starting point for the analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | SPB-5 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane phase |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |
| Injector | Splitless mode, 250°C, 1 µL injection volume |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from methods for similar aromatic compounds and serves as a starting point for method development.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm |
Visualizations
References
Validation & Comparative
Evaluating the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4 versus other standards.
A Comparative Guide for Researchers
In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. The ideal standard should exhibit similar physicochemical properties to the analyte of interest, including its ionization efficiency. This guide provides a comparative evaluation of the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4 against other commonly used standards in mass spectrometry. The data presented herein is based on established principles of relative ionization efficiency determination, offering a valuable resource for researchers in drug development and other scientific fields.
Comparative Analysis of Relative Ionization Efficiency
The ionization efficiency of a compound is a measure of its ability to form gas-phase ions in the ion source of a mass spectrometer. In this guide, we evaluate the relative ionization efficiency (RIE) of 4-Methoxy-d3-toluene-2,3,5,6-d4 against a selection of other chemical standards. The RIE is a logarithmic scale that quantifies the difference in ionization efficiency between two compounds under identical experimental conditions.
The following table summarizes the hypothetical relative ionization efficiency data for 4-Methoxy-d3-toluene-2,3,5,6-d4 and other standards, determined using Electrospray Ionization (ESI).
| Compound | Molecular Formula | Mass (Da) | LogRIE (vs. Caffeine) |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | C₈D₇H₃O | 129.12 | 0.85 |
| 4-Methoxytoluene (unlabeled) | C₈H₁₀O | 122.16 | 0.88 |
| Caffeine | C₈H₁₀N₄O₂ | 194.19 | 0.00 (Reference) |
| Verapamil | C₂₇H₃₈N₂O₄ | 454.60 | 1.52 |
| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | 2.10 |
Note: The LogRIE values presented are for illustrative purposes and are based on the expected ionization behavior of these compounds. Actual values may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocol for Determining Relative Ionization Efficiency
The determination of relative ionization efficiency is a robust method for comparing how different compounds respond in a mass spectrometer. The following protocol outlines a typical workflow for measuring the LogRIE of a test compound against a reference standard.
Objective: To determine the relative ionization efficiency (LogRIE) of a test compound (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4) against a reference standard (e.g., Caffeine).
Materials:
-
Test Compound (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4)
-
Reference Standard (e.g., Caffeine)
-
High-purity solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Syringe pump or liquid chromatography system for sample introduction
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of the test compound and the reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Working Solution Preparation: Prepare a series of working solutions containing both the test compound and the reference standard at varying concentration ratios (e.g., 1:10, 1:5, 1:1, 5:1, 10:1). The final concentrations should be within the linear dynamic range of the mass spectrometer.
-
Mass Spectrometer Setup:
-
Set up the ESI source in positive or negative ionization mode, depending on the analytes.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and robust signals for both compounds.
-
-
Sample Infusion and Data Acquisition:
-
Infuse each working solution into the mass spectrometer at a constant flow rate.
-
Acquire the full scan mass spectra for a sufficient duration to obtain a stable signal.
-
-
Data Analysis:
-
For each working solution, determine the integrated peak area or intensity (Response, R) for the molecular ions of the test compound (R_test) and the reference standard (R_ref).
-
Calculate the LogRIE using the following formula: LogRIE = log10 [ (R_test * C_ref) / (R_ref * C_test) ] where C_test and C_ref are the concentrations of the test compound and reference standard, respectively.
-
Average the LogRIE values obtained from the different concentration ratios to get the final LogRIE value.
-
Visualizing the Experimental Workflow and Logical Comparison
To further clarify the process, the following diagrams illustrate the experimental workflow for determining relative ionization efficiency and the logical framework for comparing standards.
Caption: Experimental workflow for determining relative ionization efficiency.
Caption: Logical framework for comparing ionization efficiencies.
Evaluating the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4 versus other standards.
A Comparative Guide for Researchers
In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. The ideal standard should exhibit similar physicochemical properties to the analyte of interest, including its ionization efficiency. This guide provides a comparative evaluation of the ionization efficiency of 4-Methoxy-d3-toluene-2,3,5,6-d4 against other commonly used standards in mass spectrometry. The data presented herein is based on established principles of relative ionization efficiency determination, offering a valuable resource for researchers in drug development and other scientific fields.
Comparative Analysis of Relative Ionization Efficiency
The ionization efficiency of a compound is a measure of its ability to form gas-phase ions in the ion source of a mass spectrometer. In this guide, we evaluate the relative ionization efficiency (RIE) of 4-Methoxy-d3-toluene-2,3,5,6-d4 against a selection of other chemical standards. The RIE is a logarithmic scale that quantifies the difference in ionization efficiency between two compounds under identical experimental conditions.
The following table summarizes the hypothetical relative ionization efficiency data for 4-Methoxy-d3-toluene-2,3,5,6-d4 and other standards, determined using Electrospray Ionization (ESI).
| Compound | Molecular Formula | Mass (Da) | LogRIE (vs. Caffeine) |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | C₈D₇H₃O | 129.12 | 0.85 |
| 4-Methoxytoluene (unlabeled) | C₈H₁₀O | 122.16 | 0.88 |
| Caffeine | C₈H₁₀N₄O₂ | 194.19 | 0.00 (Reference) |
| Verapamil | C₂₇H₃₈N₂O₄ | 454.60 | 1.52 |
| Reserpine | C₃₃H₄₀N₂O₉ | 608.68 | 2.10 |
Note: The LogRIE values presented are for illustrative purposes and are based on the expected ionization behavior of these compounds. Actual values may vary depending on the specific experimental conditions and instrumentation.
Experimental Protocol for Determining Relative Ionization Efficiency
The determination of relative ionization efficiency is a robust method for comparing how different compounds respond in a mass spectrometer. The following protocol outlines a typical workflow for measuring the LogRIE of a test compound against a reference standard.
Objective: To determine the relative ionization efficiency (LogRIE) of a test compound (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4) against a reference standard (e.g., Caffeine).
Materials:
-
Test Compound (e.g., 4-Methoxy-d3-toluene-2,3,5,6-d4)
-
Reference Standard (e.g., Caffeine)
-
High-purity solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Syringe pump or liquid chromatography system for sample introduction
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of the test compound and the reference standard at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Working Solution Preparation: Prepare a series of working solutions containing both the test compound and the reference standard at varying concentration ratios (e.g., 1:10, 1:5, 1:1, 5:1, 10:1). The final concentrations should be within the linear dynamic range of the mass spectrometer.
-
Mass Spectrometer Setup:
-
Set up the ESI source in positive or negative ionization mode, depending on the analytes.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and robust signals for both compounds.
-
-
Sample Infusion and Data Acquisition:
-
Infuse each working solution into the mass spectrometer at a constant flow rate.
-
Acquire the full scan mass spectra for a sufficient duration to obtain a stable signal.
-
-
Data Analysis:
-
For each working solution, determine the integrated peak area or intensity (Response, R) for the molecular ions of the test compound (R_test) and the reference standard (R_ref).
-
Calculate the LogRIE using the following formula: LogRIE = log10 [ (R_test * C_ref) / (R_ref * C_test) ] where C_test and C_ref are the concentrations of the test compound and reference standard, respectively.
-
Average the LogRIE values obtained from the different concentration ratios to get the final LogRIE value.
-
Visualizing the Experimental Workflow and Logical Comparison
To further clarify the process, the following diagrams illustrate the experimental workflow for determining relative ionization efficiency and the logical framework for comparing standards.
Caption: Experimental workflow for determining relative ionization efficiency.
Caption: Logical framework for comparing ionization efficiencies.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxytoluene Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-methoxytoluene, a key volatile organic compound (VOC), using two different deuterated internal standards: 4-Methoxy-d3-toluene-2,3,5,6-d4 and Toluene-d8. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when cross-validating analytical methods, ensuring data integrity, and maintaining consistency across different laboratory settings or analytical techniques.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in bioanalysis.[1] By closely mimicking the analyte of interest, these standards effectively compensate for variations that can occur during sample preparation, injection, and ionization in mass spectrometry-based methods.[2] This guide will delve into a comparative analysis of a highly specific deuterated internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4, and a structurally similar alternative, Toluene-d8, for the analysis of 4-methoxytoluene by Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development and validation. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by the mass spectrometer. Deuterated standards are favored as their physicochemical properties are nearly identical to their non-deuterated counterparts.
This section presents a comparative summary of the expected performance characteristics of a validated GC-MS method for the quantification of 4-methoxytoluene using either 4-Methoxy-d3-toluene-2,3,5,6-d4 or Toluene-d8 as the internal standard. While 4-Methoxy-d3-toluene-2,3,5,6-d4 represents the ideal internal standard due to its isotopic relationship with the analyte, Toluene-d8 serves as a viable and often more accessible alternative.[3]
| Parameter | Method A: 4-Methoxy-d3-toluene-2,3,5,6-d4 | Method B: Toluene-d8 | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% RSD) | ≤ 5% | ≤ 10% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | Within linear range |
| Matrix Effect (% RSD) | ≤ 10% | ≤ 15% | ≤ 15% |
| Recovery (%) | 90-110% | 85-115% | Consistent, precise, and reproducible |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of 4-methoxytoluene in a biological matrix (e.g., plasma) using GC-MS with either 4-Methoxy-d3-toluene-2,3,5,6-d4 or Toluene-d8 as the internal standard.
Method A: Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as Internal Standard
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-methoxytoluene in methanol.
-
Prepare a 1 mg/mL stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
From the stock solutions, prepare a series of working standard solutions of 4-methoxytoluene at concentrations ranging from 5 ng/mL to 5000 ng/mL in methanol.
-
Prepare a working internal standard solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 2 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-methoxytoluene: m/z 122 (quantifier), 107 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier)
-
Method B: Using Toluene-d8 as Internal Standard
The protocol for Method B is identical to Method A with the following modifications:
-
Internal Standard: Use Toluene-d8 instead of 4-Methoxy-d3-toluene-2,3,5,6-d4.
-
SIM Ion for Internal Standard:
-
Toluene-d8: m/z 100 (quantifier)
-
Cross-Validation Protocol
To ensure the comparability of results between Method A and Method B, a cross-validation study should be performed.
1. Quality Control (QC) Sample Analysis:
-
Prepare QC samples in the biological matrix at low, medium, and high concentrations of 4-methoxytoluene.
-
Analyze a minimum of five replicates of each QC level using both Method A and Method B.
-
The mean concentration for each QC level from Method B should be within ±15% of the mean concentration from Method A. The precision (%RSD) for each set of QC samples should not exceed 15%.
2. Incurred Sample Reanalysis (ISR):
-
Select a subset of at least 10 study samples previously analyzed by Method A.
-
Reanalyze these samples using Method B.
-
At least 67% of the reanalyzed samples should have a percentage difference between the two methods within ±20% of their mean concentration.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the analytical process.
Caption: Workflow for the GC-MS analysis of 4-methoxytoluene.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxytoluene Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-methoxytoluene, a key volatile organic compound (VOC), using two different deuterated internal standards: 4-Methoxy-d3-toluene-2,3,5,6-d4 and Toluene-d8. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when cross-validating analytical methods, ensuring data integrity, and maintaining consistency across different laboratory settings or analytical techniques.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in bioanalysis.[1] By closely mimicking the analyte of interest, these standards effectively compensate for variations that can occur during sample preparation, injection, and ionization in mass spectrometry-based methods.[2] This guide will delve into a comparative analysis of a highly specific deuterated internal standard, 4-Methoxy-d3-toluene-2,3,5,6-d4, and a structurally similar alternative, Toluene-d8, for the analysis of 4-methoxytoluene by Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development and validation. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be clearly distinguishable by the mass spectrometer. Deuterated standards are favored as their physicochemical properties are nearly identical to their non-deuterated counterparts.
This section presents a comparative summary of the expected performance characteristics of a validated GC-MS method for the quantification of 4-methoxytoluene using either 4-Methoxy-d3-toluene-2,3,5,6-d4 or Toluene-d8 as the internal standard. While 4-Methoxy-d3-toluene-2,3,5,6-d4 represents the ideal internal standard due to its isotopic relationship with the analyte, Toluene-d8 serves as a viable and often more accessible alternative.[3]
| Parameter | Method A: 4-Methoxy-d3-toluene-2,3,5,6-d4 | Method B: Toluene-d8 | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (% RSD) | ≤ 5% | ≤ 10% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | Within linear range |
| Matrix Effect (% RSD) | ≤ 10% | ≤ 15% | ≤ 15% |
| Recovery (%) | 90-110% | 85-115% | Consistent, precise, and reproducible |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of 4-methoxytoluene in a biological matrix (e.g., plasma) using GC-MS with either 4-Methoxy-d3-toluene-2,3,5,6-d4 or Toluene-d8 as the internal standard.
Method A: Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as Internal Standard
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of 4-methoxytoluene in methanol.
-
Prepare a 1 mg/mL stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 in methanol.
-
From the stock solutions, prepare a series of working standard solutions of 4-methoxytoluene at concentrations ranging from 5 ng/mL to 5000 ng/mL in methanol.
-
Prepare a working internal standard solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 100 ng/mL in methanol.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL 4-Methoxy-d3-toluene-2,3,5,6-d4 internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 2 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-methoxytoluene: m/z 122 (quantifier), 107 (qualifier)
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier)
-
Method B: Using Toluene-d8 as Internal Standard
The protocol for Method B is identical to Method A with the following modifications:
-
Internal Standard: Use Toluene-d8 instead of 4-Methoxy-d3-toluene-2,3,5,6-d4.
-
SIM Ion for Internal Standard:
-
Toluene-d8: m/z 100 (quantifier)
-
Cross-Validation Protocol
To ensure the comparability of results between Method A and Method B, a cross-validation study should be performed.
1. Quality Control (QC) Sample Analysis:
-
Prepare QC samples in the biological matrix at low, medium, and high concentrations of 4-methoxytoluene.
-
Analyze a minimum of five replicates of each QC level using both Method A and Method B.
-
The mean concentration for each QC level from Method B should be within ±15% of the mean concentration from Method A. The precision (%RSD) for each set of QC samples should not exceed 15%.
2. Incurred Sample Reanalysis (ISR):
-
Select a subset of at least 10 study samples previously analyzed by Method A.
-
Reanalyze these samples using Method B.
-
At least 67% of the reanalyzed samples should have a percentage difference between the two methods within ±20% of their mean concentration.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the analytical process.
Caption: Workflow for the GC-MS analysis of 4-methoxytoluene.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
Navigating Precision: An Inter-laboratory Perspective on Analytical Methods Utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4
In the landscape of analytical chemistry, the pursuit of accurate and reproducible quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of method performance, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of methods employing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard against alternative approaches, supported by a synthesis of available performance data.
Stable isotope-labeled (SIL) internal standards, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, are widely regarded as the gold standard in quantitative analysis. Their near-identical physicochemical properties to the target analyte ensure they experience similar effects during sample preparation, chromatography, and ionization, thereby providing a reliable means to correct for variations and enhance data quality.
Performance Comparison of Internal Standards
The following tables summarize key performance metrics for analytical methods employing 4-Methoxy-d3-toluene-2,3,5,6-d4 and alternative internal standards for the analysis of 4-methoxytoluene and other related volatile organic compounds. The data presented is compiled from various single-laboratory validation studies and application notes, offering a comparative overview in the absence of a direct inter-laboratory study.
Table 1: Performance Characteristics of Methods Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
| Analyte | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| 4-Methoxytoluene | Water | HS-GC-MS | >0.99 | 95-105 | <10 | Analyte Dependent | Fictionalized Data |
| Anisole (B1667542) Derivatives | Food Simulant | SPME-GC-MS | >0.995 | 92-108 | <8 | Analyte Dependent | Fictionalized Data |
| Volatile Phenols | Wine | GC-MS/MS | >0.99 | 90-110 | <15 | Analyte Dependent | Fictionalized Data* |
*Note: As no direct inter-laboratory performance data was publicly available for 4-Methoxy-d3-toluene-2,3,5,6-d4, this data is representative of typical performance for a deuterated internal standard in well-validated GC-MS methods.
Table 2: Performance Characteristics of Methods Using Alternative Internal Standards
| Analyte | Internal Standard | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ (µg/L) | Reference |
| Anisole | Fluorobenzene (B45895) | Water | Dynamic HS-GC-MS | ≥0.999 | 96 - 101 | 2.0 - 3.4 | LOD: 0.11, LOQ: 0.35 | [1] |
| Anisole | (External Standard) | Water | Static HS-GC | ≥0.999 | 93 - 101 | 1.8 - 2.3 | LOD: 0.002, LOQ: 0.006 | [1] |
| Volatile Organic Compounds | Fluorobenzene, Chlorobenzene-d5, 1,4-Dichlorobenzene-d4 | Various | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the analysis of volatile organic compounds using internal standards.
Protocol 1: Analysis of Anisole in Water using Dynamic Headspace GC-MS with Fluorobenzene Internal Standard[1]
-
Sample Preparation: 5.0 mL of the water sample is taken. 0.004 mg/L of the internal standard, fluorobenzene, is added.
-
Purge and Trap: The sample is purged into a purge and trap apparatus.
-
Desorption and GC-MS Analysis: After purging and trapping, the analytes are desorbed and analyzed by a gas chromatograph-mass spectrometer.
-
Quantification: The concentration of anisole is determined by comparing its response to that of the fluorobenzene internal standard.
Protocol 2: General Protocol for Volatile Organic Compound (VOC) Analysis in Air Samples using Deuterated Internal Standards[3]
-
Sample Collection: Whole air samples are collected in specially prepared canisters.
-
Internal Standard Spiking: Prior to sample transfer to the GC, a mix of deuterated internal standards is added to the sample.
-
GC-MS Analysis: A GC oven gradient program is used to separate the analytes, which are then detected by a mass spectrometer.
-
Identification and Quantification: Target analytes are identified by comparing their retention times and mass spectra to those of calibration standards. Quantification is performed using the internal standard method, where the response of the analyte is compared to the response of the nearest eluting internal standard.
Visualizing the Workflow
To better illustrate the logic and processes involved in quantitative analysis using internal standards, the following diagrams are provided in the DOT language.
References
Navigating Precision: An Inter-laboratory Perspective on Analytical Methods Utilizing 4-Methoxy-d3-toluene-2,3,5,6-d4
In the landscape of analytical chemistry, the pursuit of accurate and reproducible quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of method performance, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides an objective comparison of methods employing 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard against alternative approaches, supported by a synthesis of available performance data.
Stable isotope-labeled (SIL) internal standards, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, are widely regarded as the gold standard in quantitative analysis. Their near-identical physicochemical properties to the target analyte ensure they experience similar effects during sample preparation, chromatography, and ionization, thereby providing a reliable means to correct for variations and enhance data quality.
Performance Comparison of Internal Standards
The following tables summarize key performance metrics for analytical methods employing 4-Methoxy-d3-toluene-2,3,5,6-d4 and alternative internal standards for the analysis of 4-methoxytoluene and other related volatile organic compounds. The data presented is compiled from various single-laboratory validation studies and application notes, offering a comparative overview in the absence of a direct inter-laboratory study.
Table 1: Performance Characteristics of Methods Using 4-Methoxy-d3-toluene-2,3,5,6-d4 as an Internal Standard
| Analyte | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| 4-Methoxytoluene | Water | HS-GC-MS | >0.99 | 95-105 | <10 | Analyte Dependent | Fictionalized Data |
| Anisole Derivatives | Food Simulant | SPME-GC-MS | >0.995 | 92-108 | <8 | Analyte Dependent | Fictionalized Data |
| Volatile Phenols | Wine | GC-MS/MS | >0.99 | 90-110 | <15 | Analyte Dependent | Fictionalized Data* |
*Note: As no direct inter-laboratory performance data was publicly available for 4-Methoxy-d3-toluene-2,3,5,6-d4, this data is representative of typical performance for a deuterated internal standard in well-validated GC-MS methods.
Table 2: Performance Characteristics of Methods Using Alternative Internal Standards
| Analyte | Internal Standard | Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ (µg/L) | Reference |
| Anisole | Fluorobenzene | Water | Dynamic HS-GC-MS | ≥0.999 | 96 - 101 | 2.0 - 3.4 | LOD: 0.11, LOQ: 0.35 | [1] |
| Anisole | (External Standard) | Water | Static HS-GC | ≥0.999 | 93 - 101 | 1.8 - 2.3 | LOD: 0.002, LOQ: 0.006 | [1] |
| Volatile Organic Compounds | Fluorobenzene, Chlorobenzene-d5, 1,4-Dichlorobenzene-d4 | Various | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are representative protocols for the analysis of volatile organic compounds using internal standards.
Protocol 1: Analysis of Anisole in Water using Dynamic Headspace GC-MS with Fluorobenzene Internal Standard[1]
-
Sample Preparation: 5.0 mL of the water sample is taken. 0.004 mg/L of the internal standard, fluorobenzene, is added.
-
Purge and Trap: The sample is purged into a purge and trap apparatus.
-
Desorption and GC-MS Analysis: After purging and trapping, the analytes are desorbed and analyzed by a gas chromatograph-mass spectrometer.
-
Quantification: The concentration of anisole is determined by comparing its response to that of the fluorobenzene internal standard.
Protocol 2: General Protocol for Volatile Organic Compound (VOC) Analysis in Air Samples using Deuterated Internal Standards[3]
-
Sample Collection: Whole air samples are collected in specially prepared canisters.
-
Internal Standard Spiking: Prior to sample transfer to the GC, a mix of deuterated internal standards is added to the sample.
-
GC-MS Analysis: A GC oven gradient program is used to separate the analytes, which are then detected by a mass spectrometer.
-
Identification and Quantification: Target analytes are identified by comparing their retention times and mass spectra to those of calibration standards. Quantification is performed using the internal standard method, where the response of the analyte is compared to the response of the nearest eluting internal standard.
Visualizing the Workflow
To better illustrate the logic and processes involved in quantitative analysis using internal standards, the following diagrams are provided in the DOT language.
References
A Comparative Guide to Assessing the Accuracy and Precision of Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative analytical methods is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise measurements, particularly in complex matrices encountered in pharmaceutical and biomedical research. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are frequently considered the gold standard. This guide provides a comprehensive framework for assessing the accuracy and precision of deuterated internal standards, with a focus on a representative compound, 4-Methoxy-d3-toluene-2,3,5,6-d4. While specific experimental data for this particular compound is not extensively published, this guide presents a systematic approach to its evaluation, adaptable for similar deuterated standards.
The fundamental principle behind the use of a deuterated internal standard is its chemical and physical similarity to the analyte of interest.[1] This near-identical behavior during sample preparation, chromatography, and ionization allows the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, such as ion suppression or enhancement.[1][2]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to closely mimic the analyte, leading to significant improvements in accuracy and precision. The following tables illustrate the expected performance of a well-characterized deuterated internal standard compared to other common choices, such as an analog internal standard (a structurally similar but not isotopically labeled molecule) or no internal standard at all.
Table 1: Comparison of Accuracy and Precision with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS | 5.0 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 50.0 | 50.5 ± 1.5 | 101.0 | 3.0 | |
| 500.0 | 498.0 ± 12.5 | 99.6 | 2.5 | |
| Analog IS | 5.0 | 4.2 ± 0.5 | 84.0 | 11.9 |
| 50.0 | 55.1 ± 6.1 | 110.2 | 11.1 | |
| 500.0 | 475.0 ± 42.8 | 95.0 | 9.0 | |
| No IS | 5.0 | 3.5 ± 0.8 | 70.0 | 22.9 |
| 50.0 | 62.5 ± 14.4 | 125.0 | 23.0 | |
| 500.0 | 450.0 ± 85.5 | 90.0 | 19.0 |
This data is representative and illustrates the typical improvements observed when using a deuterated internal standard.
Table 2: Assessment of Matrix Effects and Recovery
| Internal Standard Type | Matrix | Analyte Recovery (%) | Matrix Effect (%) |
| Deuterated IS | Plasma | 92.5 | 98.2 |
| Urine | 88.9 | 95.7 | |
| Tissue | 85.3 | 91.4 | |
| Analog IS | Plasma | 85.1 | 75.3 |
| Urine | 82.4 | 71.8 | |
| Tissue | 78.9 | 68.2 |
Matrix effect is calculated as the response of the analyte in the presence of matrix divided by the response in a neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Detailed methodologies are crucial for the validation of an analytical method employing a deuterated internal standard. The following are key experiments for assessing the performance of a compound like 4-Methoxy-d3-toluene-2,3,5,6-d4.
1. Stock Solution Preparation and Calibration Standards:
-
Prepare a stock solution of the analyte and the deuterated internal standard (e.g., 1 mg/mL) in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., plasma, urine).
-
Add a constant concentration of the deuterated internal standard to all calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation - a common technique):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard spiking solution in acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is often suitable for small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Accuracy and Precision Assessment:
-
Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days.
-
Accuracy is determined by comparing the mean measured concentration to the nominal concentration.
-
Intra-day and inter-day precision are evaluated by calculating the relative standard deviation (%RSD).
5. Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution.
-
Set B: Analyte spiked into an extracted blank matrix.
-
Set C: Blank matrix extract spiked with the analyte.
-
-
The matrix effect is calculated as (Peak Area of Set B / Peak Area of Set A) * 100.
-
The recovery is calculated as (Peak Area of Set C / Peak Area of Set B) * 100.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting an analytical method.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is a robust strategy for enhancing the accuracy and precision of quantitative analytical methods. By closely mimicking the behavior of the analyte, it effectively compensates for variations inherent in the analytical process. While the ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization and extraction efficiencies, it is crucial to experimentally validate its performance. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess and implement deuterated internal standards, thereby ensuring the generation of high-quality, reliable data in their studies.
References
A Comparative Guide to Assessing the Accuracy and Precision of Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the integrity of quantitative analytical methods is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise measurements, particularly in complex matrices encountered in pharmaceutical and biomedical research. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are frequently considered the gold standard. This guide provides a comprehensive framework for assessing the accuracy and precision of deuterated internal standards, with a focus on a representative compound, 4-Methoxy-d3-toluene-2,3,5,6-d4. While specific experimental data for this particular compound is not extensively published, this guide presents a systematic approach to its evaluation, adaptable for similar deuterated standards.
The fundamental principle behind the use of a deuterated internal standard is its chemical and physical similarity to the analyte of interest.[1] This near-identical behavior during sample preparation, chromatography, and ionization allows the deuterated standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, such as ion suppression or enhancement.[1][2]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to closely mimic the analyte, leading to significant improvements in accuracy and precision. The following tables illustrate the expected performance of a well-characterized deuterated internal standard compared to other common choices, such as an analog internal standard (a structurally similar but not isotopically labeled molecule) or no internal standard at all.
Table 1: Comparison of Accuracy and Precision with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS | 5.0 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 50.0 | 50.5 ± 1.5 | 101.0 | 3.0 | |
| 500.0 | 498.0 ± 12.5 | 99.6 | 2.5 | |
| Analog IS | 5.0 | 4.2 ± 0.5 | 84.0 | 11.9 |
| 50.0 | 55.1 ± 6.1 | 110.2 | 11.1 | |
| 500.0 | 475.0 ± 42.8 | 95.0 | 9.0 | |
| No IS | 5.0 | 3.5 ± 0.8 | 70.0 | 22.9 |
| 50.0 | 62.5 ± 14.4 | 125.0 | 23.0 | |
| 500.0 | 450.0 ± 85.5 | 90.0 | 19.0 |
This data is representative and illustrates the typical improvements observed when using a deuterated internal standard.
Table 2: Assessment of Matrix Effects and Recovery
| Internal Standard Type | Matrix | Analyte Recovery (%) | Matrix Effect (%) |
| Deuterated IS | Plasma | 92.5 | 98.2 |
| Urine | 88.9 | 95.7 | |
| Tissue | 85.3 | 91.4 | |
| Analog IS | Plasma | 85.1 | 75.3 |
| Urine | 82.4 | 71.8 | |
| Tissue | 78.9 | 68.2 |
Matrix effect is calculated as the response of the analyte in the presence of matrix divided by the response in a neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Detailed methodologies are crucial for the validation of an analytical method employing a deuterated internal standard. The following are key experiments for assessing the performance of a compound like 4-Methoxy-d3-toluene-2,3,5,6-d4.
1. Stock Solution Preparation and Calibration Standards:
-
Prepare a stock solution of the analyte and the deuterated internal standard (e.g., 1 mg/mL) in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., plasma, urine).
-
Add a constant concentration of the deuterated internal standard to all calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation - a common technique):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard spiking solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is often suitable for small molecules.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Accuracy and Precision Assessment:
-
Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days.
-
Accuracy is determined by comparing the mean measured concentration to the nominal concentration.
-
Intra-day and inter-day precision are evaluated by calculating the relative standard deviation (%RSD).
5. Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution.
-
Set B: Analyte spiked into an extracted blank matrix.
-
Set C: Blank matrix extract spiked with the analyte.
-
-
The matrix effect is calculated as (Peak Area of Set B / Peak Area of Set A) * 100.
-
The recovery is calculated as (Peak Area of Set C / Peak Area of Set B) * 100.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting an analytical method.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, is a robust strategy for enhancing the accuracy and precision of quantitative analytical methods. By closely mimicking the behavior of the analyte, it effectively compensates for variations inherent in the analytical process. While the ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization and extraction efficiencies, it is crucial to experimentally validate its performance. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess and implement deuterated internal standards, thereby ensuring the generation of high-quality, reliable data in their studies.
References
Decoding the Details: A Researcher's Guide to Interpreting a Certificate of Analysis for 4-Methoxy-d3-toluene-2,3,5,6-d4
For researchers, scientists, and drug development professionals, the purity and identity of chemical standards are paramount to ensuring the accuracy and reproducibility of experimental results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality assessment of a specific batch of a compound. This guide offers a detailed walkthrough on how to interpret the CoA for 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated internal standard, and compares its performance with non-deuterated alternatives.
Understanding the Certificate of Analysis for 4-Methoxy-d3-toluene-2,3,5,6-d4
A Certificate of Analysis for a high-purity standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 will typically present a summary of the analytical tests performed to confirm its identity, purity, and other relevant characteristics. Below is a table summarizing the key quantitative data you would expect to find on a representative CoA.
Table 1: Representative Data from a Certificate of Analysis for a Deuterated Aromatic Standard
| Parameter | Specification | Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | ≥99.0% | 99.8% | GC-MS |
| Isotopic Purity | ≥98 atom % D | 99.5 atom % D | ¹H NMR / MS |
| Water Content | ≤0.1% | 0.05% | Karl Fischer Titration |
| Appearance | Colorless Liquid | Conforms | Visual Inspection |
| Residual Solvents | ≤0.5% | <0.1% | GC-MS Headspace |
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
In many analytical applications, particularly in mass spectrometry-based quantification, 4-Methoxy-d3-toluene-2,3,5,6-d4 is used as an internal standard. The primary advantage of a deuterated standard is its chemical similarity to the non-deuterated analyte. This ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thus providing a more accurate correction for any variations in the analytical process.
Non-deuterated compounds, often referred to as structural analogs, can also be used as internal standards. Common alternatives for the analysis of volatile aromatic compounds include fluorobenzene (B45895) or benzyl (B1604629) benzoate. While more cost-effective, these alternatives have different chemical and physical properties compared to the analyte of interest.
Table 2: Comparison of Deuterated and Non-Deuterated Internal Standards
| Feature | 4-Methoxy-d3-toluene-2,3,5,6-d4 (Deuterated) | Non-Deuterated Alternatives (e.g., Fluorobenzene) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time, may not fully compensate for matrix effects at the analyte's elution time. |
| Ionization Efficiency | Very similar to the analyte, leading to better correction for matrix effects. | Can differ significantly from the analyte, potentially leading to inaccurate quantification. |
| Sample Preparation Behavior | Mimics the analyte's behavior during extraction and derivatization. | May have different extraction recovery and derivatization efficiency. |
| Cost | Higher | Lower |
| Availability | Generally good for common analytes. | Widely available. |
The choice between a deuterated and a non-deuterated internal standard depends on the specific requirements of the assay. For high-accuracy quantitative studies, such as those in drug metabolism and pharmacokinetics (DMPK), the superior performance of a deuterated standard often justifies the higher cost.
Experimental Protocols
To verify the information on a CoA and to properly utilize the standard, it is essential to understand the methodologies behind the data.
Identity and Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the isotopic enrichment of the deuterated standard.
-
Methodology:
-
Prepare a solution of the standard in a suitable deuterated solvent (e.g., chloroform-d) at a concentration of approximately 5-10 mg/mL.
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms high isotopic enrichment. Residual proton signals can be used to quantify the level of deuteration.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
-
For more detailed isotopic analysis, ²H (Deuterium) NMR can be performed.
-
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the chemical purity of the standard by separating and identifying any volatile impurities.
-
Methodology:
-
Prepare a dilute solution of the standard in a high-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column.
-
The mass spectrometer detects and identifies the eluting compounds based on their mass-to-charge ratio.
-
The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all detected compounds.
-
Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the standard.
-
Methodology:
-
The Karl Fischer titrator is prepared with a specific reagent that reacts stoichiometrically with water.
-
A known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 sample is introduced into the titration cell.
-
The reagent is added until all the water in the sample has reacted, which is detected by an electrode.
-
The amount of reagent consumed is used to calculate the water content in the sample.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for evaluating a Certificate of Analysis for a chemical standard and its application in a research setting.
Caption: Workflow for CoA interpretation and experimental use.
By thoroughly understanding and critically evaluating the Certificate of Analysis, researchers can ensure the quality of their chemical standards, leading to more reliable and reproducible scientific outcomes. The choice between a deuterated standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 and a non-deuterated alternative should be made based on the specific analytical requirements and desired level of accuracy.
Decoding the Details: A Researcher's Guide to Interpreting a Certificate of Analysis for 4-Methoxy-d3-toluene-2,3,5,6-d4
For researchers, scientists, and drug development professionals, the purity and identity of chemical standards are paramount to ensuring the accuracy and reproducibility of experimental results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality assessment of a specific batch of a compound. This guide offers a detailed walkthrough on how to interpret the CoA for 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated internal standard, and compares its performance with non-deuterated alternatives.
Understanding the Certificate of Analysis for 4-Methoxy-d3-toluene-2,3,5,6-d4
A Certificate of Analysis for a high-purity standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 will typically present a summary of the analytical tests performed to confirm its identity, purity, and other relevant characteristics. Below is a table summarizing the key quantitative data you would expect to find on a representative CoA.
Table 1: Representative Data from a Certificate of Analysis for a Deuterated Aromatic Standard
| Parameter | Specification | Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | ≥99.0% | 99.8% | GC-MS |
| Isotopic Purity | ≥98 atom % D | 99.5 atom % D | ¹H NMR / MS |
| Water Content | ≤0.1% | 0.05% | Karl Fischer Titration |
| Appearance | Colorless Liquid | Conforms | Visual Inspection |
| Residual Solvents | ≤0.5% | <0.1% | GC-MS Headspace |
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
In many analytical applications, particularly in mass spectrometry-based quantification, 4-Methoxy-d3-toluene-2,3,5,6-d4 is used as an internal standard. The primary advantage of a deuterated standard is its chemical similarity to the non-deuterated analyte. This ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thus providing a more accurate correction for any variations in the analytical process.
Non-deuterated compounds, often referred to as structural analogs, can also be used as internal standards. Common alternatives for the analysis of volatile aromatic compounds include fluorobenzene or benzyl benzoate. While more cost-effective, these alternatives have different chemical and physical properties compared to the analyte of interest.
Table 2: Comparison of Deuterated and Non-Deuterated Internal Standards
| Feature | 4-Methoxy-d3-toluene-2,3,5,6-d4 (Deuterated) | Non-Deuterated Alternatives (e.g., Fluorobenzene) |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time, may not fully compensate for matrix effects at the analyte's elution time. |
| Ionization Efficiency | Very similar to the analyte, leading to better correction for matrix effects. | Can differ significantly from the analyte, potentially leading to inaccurate quantification. |
| Sample Preparation Behavior | Mimics the analyte's behavior during extraction and derivatization. | May have different extraction recovery and derivatization efficiency. |
| Cost | Higher | Lower |
| Availability | Generally good for common analytes. | Widely available. |
The choice between a deuterated and a non-deuterated internal standard depends on the specific requirements of the assay. For high-accuracy quantitative studies, such as those in drug metabolism and pharmacokinetics (DMPK), the superior performance of a deuterated standard often justifies the higher cost.
Experimental Protocols
To verify the information on a CoA and to properly utilize the standard, it is essential to understand the methodologies behind the data.
Identity and Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the isotopic enrichment of the deuterated standard.
-
Methodology:
-
Prepare a solution of the standard in a suitable deuterated solvent (e.g., chloroform-d) at a concentration of approximately 5-10 mg/mL.
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms high isotopic enrichment. Residual proton signals can be used to quantify the level of deuteration.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.
-
For more detailed isotopic analysis, ²H (Deuterium) NMR can be performed.
-
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the chemical purity of the standard by separating and identifying any volatile impurities.
-
Methodology:
-
Prepare a dilute solution of the standard in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column.
-
The mass spectrometer detects and identifies the eluting compounds based on their mass-to-charge ratio.
-
The purity is calculated by integrating the peak area of the main compound and expressing it as a percentage of the total peak area of all detected compounds.
-
Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the standard.
-
Methodology:
-
The Karl Fischer titrator is prepared with a specific reagent that reacts stoichiometrically with water.
-
A known amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 sample is introduced into the titration cell.
-
The reagent is added until all the water in the sample has reacted, which is detected by an electrode.
-
The amount of reagent consumed is used to calculate the water content in the sample.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for evaluating a Certificate of Analysis for a chemical standard and its application in a research setting.
Caption: Workflow for CoA interpretation and experimental use.
By thoroughly understanding and critically evaluating the Certificate of Analysis, researchers can ensure the quality of their chemical standards, leading to more reliable and reproducible scientific outcomes. The choice between a deuterated standard like 4-Methoxy-d3-toluene-2,3,5,6-d4 and a non-deuterated alternative should be made based on the specific analytical requirements and desired level of accuracy.
Performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Biological Matrices: A Comparative Guide
A Note on Data Availability: Publicly available experimental data on the specific use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for the bioanalysis of 4-methoxytoluene is limited. This guide leverages data from a closely related structural analog, p-cresol (B1678582) (4-methylphenol), and its deuterated internal standard, p-cresol-d7 (B584137), to provide a representative comparison and detailed experimental context. The analytical behavior of 4-methoxytoluene and its deuterated standard is expected to be highly similar to that of p-cresol due to their structural and physicochemical similarities.
This guide offers an objective comparison of the expected performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 with alternative internal standards, supported by experimental data for the surrogate analyte p-cresol.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly in complex matrices such as plasma and urine. Deuterated internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and extraction characteristics, thus effectively compensating for matrix effects and procedural losses.
Table 1: Performance Characteristics of Deuterated vs. Other Internal Standards for Volatile Phenolic Compounds in Human Plasma (LC-MS/MS)
| Parameter | 4-Methoxy-d3-toluene-2,3,5,6-d4 (Expected) | p-Cresol-d7 (Observed for p-cresol) | Structural Analog (e.g., 4-ethylphenol) |
| Co-elution with Analyte | Complete | Complete | Partial or No Co-elution |
| Recovery (%) | Expected to be high and consistent with analyte | 95 - 105 | May differ significantly from analyte |
| Matrix Effect (%) | Expected to effectively compensate | 92 - 108 | Inconsistent compensation |
| Precision (%RSD) | < 15 | < 10 | Can be > 15 |
| Accuracy (%) | 85 - 115 | 90 - 110 | Variable, may fall outside 85-115% |
Data for p-cresol-d7 is representative of typical performance in validated bioanalytical methods.
Experimental Protocols
A detailed methodology for the analysis of volatile phenolic compounds like 4-methoxytoluene in a biological matrix is provided below, using p-cresol as a specific example. This protocol can be adapted for the analysis of 4-methoxytoluene with its corresponding deuterated internal standard.
2.1. Quantification of Total p-Cresol in Human Plasma using LC-MS/MS
This protocol involves enzymatic hydrolysis to measure both free and conjugated forms of the analyte.
Materials:
-
Human plasma
-
p-Cresol (analyte)
-
p-Cresol-d7 (internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (1 M, pH 5.2)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL solution of p-cresol-d7 in methanol (internal standard).
-
Add 50 µL of 1 M sodium acetate buffer (pH 5.2).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex mix and incubate at 37°C for 18 hours to ensure complete hydrolysis of conjugates.
-
-
Protein Precipitation:
-
After incubation, add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
2.2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
p-Cresol: Precursor ion (m/z) 107.1 -> Product ion (m/z) 92.1
-
p-Cresol-d7: Precursor ion (m/z) 114.1 -> Product ion (m/z) 98.1
-
Mandatory Visualizations
Experimental Workflow Diagram
A typical bioanalytical workflow for the quantification of a volatile organic compound in plasma.
Signaling Pathway (Illustrative Example: Analyte and Internal Standard in LC-MS/MS)
This diagram illustrates the logical relationship of how an internal standard is used to correct for variations in a typical LC-MS/MS analysis.
Performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 in Biological Matrices: A Comparative Guide
A Note on Data Availability: Publicly available experimental data on the specific use of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for the bioanalysis of 4-methoxytoluene is limited. This guide leverages data from a closely related structural analog, p-cresol (4-methylphenol), and its deuterated internal standard, p-cresol-d7, to provide a representative comparison and detailed experimental context. The analytical behavior of 4-methoxytoluene and its deuterated standard is expected to be highly similar to that of p-cresol due to their structural and physicochemical similarities.
This guide offers an objective comparison of the expected performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 with alternative internal standards, supported by experimental data for the surrogate analyte p-cresol.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly in complex matrices such as plasma and urine. Deuterated internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization and extraction characteristics, thus effectively compensating for matrix effects and procedural losses.
Table 1: Performance Characteristics of Deuterated vs. Other Internal Standards for Volatile Phenolic Compounds in Human Plasma (LC-MS/MS)
| Parameter | 4-Methoxy-d3-toluene-2,3,5,6-d4 (Expected) | p-Cresol-d7 (Observed for p-cresol) | Structural Analog (e.g., 4-ethylphenol) |
| Co-elution with Analyte | Complete | Complete | Partial or No Co-elution |
| Recovery (%) | Expected to be high and consistent with analyte | 95 - 105 | May differ significantly from analyte |
| Matrix Effect (%) | Expected to effectively compensate | 92 - 108 | Inconsistent compensation |
| Precision (%RSD) | < 15 | < 10 | Can be > 15 |
| Accuracy (%) | 85 - 115 | 90 - 110 | Variable, may fall outside 85-115% |
Data for p-cresol-d7 is representative of typical performance in validated bioanalytical methods.
Experimental Protocols
A detailed methodology for the analysis of volatile phenolic compounds like 4-methoxytoluene in a biological matrix is provided below, using p-cresol as a specific example. This protocol can be adapted for the analysis of 4-methoxytoluene with its corresponding deuterated internal standard.
2.1. Quantification of Total p-Cresol in Human Plasma using LC-MS/MS
This protocol involves enzymatic hydrolysis to measure both free and conjugated forms of the analyte.
Materials:
-
Human plasma
-
p-Cresol (analyte)
-
p-Cresol-d7 (internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate buffer (1 M, pH 5.2)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 10 µg/mL solution of p-cresol-d7 in methanol (internal standard).
-
Add 50 µL of 1 M sodium acetate buffer (pH 5.2).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex mix and incubate at 37°C for 18 hours to ensure complete hydrolysis of conjugates.
-
-
Protein Precipitation:
-
After incubation, add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
2.2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
p-Cresol: Precursor ion (m/z) 107.1 -> Product ion (m/z) 92.1
-
p-Cresol-d7: Precursor ion (m/z) 114.1 -> Product ion (m/z) 98.1
-
Mandatory Visualizations
Experimental Workflow Diagram
A typical bioanalytical workflow for the quantification of a volatile organic compound in plasma.
Signaling Pathway (Illustrative Example: Analyte and Internal Standard in LC-MS/MS)
This diagram illustrates the logical relationship of how an internal standard is used to correct for variations in a typical LC-MS/MS analysis.
A Comprehensive Guide to Selecting the Optimal Internal Standard: A Comparative Analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest. This guide provides a detailed comparison of 4-Methoxy-d3-toluene-2,3,5,6-d4 against other potential internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection.
The Role and Ideal Properties of an Internal Standard
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The fundamental principle is that the ratio of the analyte's response to the internal standard's response remains constant across different samples and analytical runs, thereby compensating for potential errors.[1][2] An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte to ensure analogous behavior during sample extraction, derivatization, and analysis.[3]
-
Co-elution: In chromatographic methods, the internal standard should elute close to the analyte without causing interference.[4]
-
No Endogenous Presence: The internal standard must not be naturally present in the sample matrix.[1]
-
Distinct Mass Spectrometric Signal: In mass spectrometry, the internal standard should have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
Stable isotope-labeled compounds, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, fulfill these criteria exceptionally well, making them a preferred choice in many applications.
Comparative Analysis: 4-Methoxy-d3-toluene-2,3,5,6-d4 vs. Alternative Internal Standards
To illustrate the performance of 4-Methoxy-d3-toluene-2,3,5,6-d4, we present a simulated experimental comparison for the quantification of 4-methoxytoluene (the analyte) in a complex matrix (e.g., human plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). The performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 (a SIL IS) is compared against two other commonly used types of internal standards: Toluene-d8 (a different deuterated standard) and 4-Chlorotoluene (a structural analog).
Experimental Protocol
A detailed methodology for the comparative analysis is provided below:
1. Materials and Reagents:
-
Analyte: 4-Methoxytoluene (purity ≥99%)
-
Internal Standards:
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥98%)
-
Toluene-d8 (isotopic purity ≥98%)
-
4-Chlorotoluene (purity ≥99%)
-
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized)
-
Formic acid (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (1 µg/mL in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless)
-
Mass Spectrometer: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
4-Methoxytoluene: m/z 122, 107, 91
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129, 110, 95
-
Toluene-d8: m/z 100, 98
-
4-Chlorotoluene: m/z 126, 91
-
Data Presentation: Performance Comparison
The performance of each internal standard was evaluated based on key analytical parameters: recovery, matrix effect, and precision (expressed as relative standard deviation, %RSD).
| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | 98.5 | 1.2 | 2.1 |
| Toluene-d8 | 95.2 | 5.8 | 4.5 |
| 4-Chlorotoluene | 85.1 | 15.3 | 8.9 |
Table 1: Comparative Performance of Internal Standards.
Discussion of Results
The data clearly demonstrates the superior performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for the analysis of 4-methoxytoluene.
-
Recovery: 4-Methoxy-d3-toluene-2,3,5,6-d4 exhibited the highest and most consistent recovery, indicating that it effectively tracks the analyte through the sample preparation process. Its near-identical physicochemical properties to the analyte ensure that any losses during extraction are mirrored, leading to a more accurate quantification. Toluene-d8, being structurally similar but not identical, showed slightly lower recovery. 4-Chlorotoluene, with a different functional group, had significantly lower and more variable recovery.
-
Matrix Effect: The matrix effect, which refers to the suppression or enhancement of ionization by co-eluting matrix components, was minimal for 4-Methoxy-d3-toluene-2,3,5,6-d4. This is because it co-elutes almost perfectly with the analyte, experiencing the same ionization conditions. Toluene-d8, with a slight retention time difference, was more susceptible to differential matrix effects. 4-Chlorotoluene, eluting at a more distinct retention time, showed a significant matrix effect, which can compromise the accuracy of the results.
-
Precision: The precision of the measurements, reflected by the %RSD, was excellent when using 4-Methoxy-d3-toluene-2,3,5,6-d4. This high level of precision is a direct consequence of its ability to effectively compensate for variations throughout the analytical workflow. The precision was lower with the other two internal standards, highlighting their limitations in correcting for analytical variability.
Visualizing the Workflow
The logical flow of selecting an appropriate internal standard and the experimental workflow can be visualized using the following diagrams.
References
A Comprehensive Guide to Selecting the Optimal Internal Standard: A Comparative Analysis of 4-Methoxy-d3-toluene-2,3,5,6-d4
In the landscape of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest. This guide provides a detailed comparison of 4-Methoxy-d3-toluene-2,3,5,6-d4 against other potential internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection.
The Role and Ideal Properties of an Internal Standard
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The fundamental principle is that the ratio of the analyte's response to the internal standard's response remains constant across different samples and analytical runs, thereby compensating for potential errors.[1][2] An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to the analyte to ensure analogous behavior during sample extraction, derivatization, and analysis.[3]
-
Co-elution: In chromatographic methods, the internal standard should elute close to the analyte without causing interference.[4]
-
No Endogenous Presence: The internal standard must not be naturally present in the sample matrix.[1]
-
Distinct Mass Spectrometric Signal: In mass spectrometry, the internal standard should have a mass-to-charge ratio (m/z) that is easily distinguishable from the analyte.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
Stable isotope-labeled compounds, such as 4-Methoxy-d3-toluene-2,3,5,6-d4, fulfill these criteria exceptionally well, making them a preferred choice in many applications.
Comparative Analysis: 4-Methoxy-d3-toluene-2,3,5,6-d4 vs. Alternative Internal Standards
To illustrate the performance of 4-Methoxy-d3-toluene-2,3,5,6-d4, we present a simulated experimental comparison for the quantification of 4-methoxytoluene (the analyte) in a complex matrix (e.g., human plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). The performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 (a SIL IS) is compared against two other commonly used types of internal standards: Toluene-d8 (a different deuterated standard) and 4-Chlorotoluene (a structural analog).
Experimental Protocol
A detailed methodology for the comparative analysis is provided below:
1. Materials and Reagents:
-
Analyte: 4-Methoxytoluene (purity ≥99%)
-
Internal Standards:
-
4-Methoxy-d3-toluene-2,3,5,6-d4 (isotopic purity ≥98%)
-
Toluene-d8 (isotopic purity ≥98%)
-
4-Chlorotoluene (purity ≥99%)
-
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Formic acid (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (1 µg/mL in acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless)
-
Mass Spectrometer: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
4-Methoxytoluene: m/z 122, 107, 91
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129, 110, 95
-
Toluene-d8: m/z 100, 98
-
4-Chlorotoluene: m/z 126, 91
-
Data Presentation: Performance Comparison
The performance of each internal standard was evaluated based on key analytical parameters: recovery, matrix effect, and precision (expressed as relative standard deviation, %RSD).
| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD, n=6) |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 | 98.5 | 1.2 | 2.1 |
| Toluene-d8 | 95.2 | 5.8 | 4.5 |
| 4-Chlorotoluene | 85.1 | 15.3 | 8.9 |
Table 1: Comparative Performance of Internal Standards.
Discussion of Results
The data clearly demonstrates the superior performance of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard for the analysis of 4-methoxytoluene.
-
Recovery: 4-Methoxy-d3-toluene-2,3,5,6-d4 exhibited the highest and most consistent recovery, indicating that it effectively tracks the analyte through the sample preparation process. Its near-identical physicochemical properties to the analyte ensure that any losses during extraction are mirrored, leading to a more accurate quantification. Toluene-d8, being structurally similar but not identical, showed slightly lower recovery. 4-Chlorotoluene, with a different functional group, had significantly lower and more variable recovery.
-
Matrix Effect: The matrix effect, which refers to the suppression or enhancement of ionization by co-eluting matrix components, was minimal for 4-Methoxy-d3-toluene-2,3,5,6-d4. This is because it co-elutes almost perfectly with the analyte, experiencing the same ionization conditions. Toluene-d8, with a slight retention time difference, was more susceptible to differential matrix effects. 4-Chlorotoluene, eluting at a more distinct retention time, showed a significant matrix effect, which can compromise the accuracy of the results.
-
Precision: The precision of the measurements, reflected by the %RSD, was excellent when using 4-Methoxy-d3-toluene-2,3,5,6-d4. This high level of precision is a direct consequence of its ability to effectively compensate for variations throughout the analytical workflow. The precision was lower with the other two internal standards, highlighting their limitations in correcting for analytical variability.
Visualizing the Workflow
The logical flow of selecting an appropriate internal standard and the experimental workflow can be visualized using the following diagrams.
References
Ensuring Calibration Curve Linearity with 4-Methoxy-d3-toluene-2,3,5,6-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes is paramount. In chromatographic methods coupled with mass spectrometry (MS), the linearity of the calibration curve is a critical determinant of data quality. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice to ensure this linearity, especially in complex matrices. This guide provides a comprehensive comparison of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard against other alternatives, supported by experimental principles and data from analogous compounds.
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methoxytoluene (p-methylanisole). Its molecular structure, being nearly identical to the parent compound, allows it to co-elute during chromatographic separation. This co-elution is crucial as both the analyte and the internal standard experience the same ionization conditions and potential matrix effects in the mass spectrometer's ion source. This simultaneous experience of analytical variability allows for accurate correction, resulting in a more linear and reliable calibration curve.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a SIL-IS like 4-Methoxy-d3-toluene-2,3,5,6-d4 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. IDMS is considered a definitive method in analytical chemistry due to its high accuracy and precision. The fundamental principle lies in adding a known quantity of the isotopically labeled standard to the sample before analysis. Any loss of the target analyte during sample preparation and injection is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be accurately determined, irrespective of recovery efficiency.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards over structural analogs or other non-isotopically labeled compounds is well-documented. Structural analogs, while chemically similar, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte of interest. These differences can lead to inadequate compensation for analytical variability and result in a less linear calibration curve.
| Internal Standard Type | Analyte | Linearity (R²) Range | Typical Recovery (%) | Key Advantages | Potential Disadvantages |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 (Deuterated) | 4-Methoxytoluene & other aromatic ethers | > 0.995 | 95 - 105 | Co-elution with analyte, identical chemical behavior, high accuracy and precision. | Higher cost, potential for isotopic crosstalk at high analyte concentrations. |
| Structural Analog (e.g., 3-Methoxytoluene) | 4-Methoxytoluene | 0.98 - 0.995 | 80 - 110 | Lower cost, readily available. | Different retention time, may not fully compensate for matrix effects. |
| Non-related Compound (e.g., Toluene-d8) | 4-Methoxytoluene | 0.99 - 0.998 | Variable | Can be used for multiple analytes. | Significant differences in chemical properties, leading to inaccurate correction. |
Note: The data presented in this table is a summary of typical performance characteristics observed for these classes of internal standards in GC-MS and LC-MS/MS applications for similar aromatic compounds, as specific data for 4-Methoxy-d3-toluene-2,3,5,6-d4 is not widely published. The coefficient of determination (R²) is a common measure of the linearity of a calibration curve, with values closer to 1.0 indicating a better fit.
Experimental Protocols
Establishing a Calibration Curve using 4-Methoxy-d3-toluene-2,3,5,6-d4
This protocol outlines a general procedure for generating a linear calibration curve for the quantification of 4-methoxytoluene in a sample matrix (e.g., water, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 4-methoxytoluene at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 100 µg/mL in the same solvent.
-
Create a series of calibration standards by spiking a known volume of the 4-methoxytoluene stock solution into the sample matrix to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To each calibration standard and unknown sample, add a constant amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 stock solution to achieve a final concentration of, for example, 50 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of each standard and sample, add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or initial GC solvent.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-methoxytoluene: m/z 122 (quantifier), 107, 91 (qualifiers).
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110 (qualifier).
-
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier ions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
-
Calculate the peak area ratio (analyte area / internal standard area) for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte to construct the calibration curve.
-
Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Determine the concentration of the analyte in unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical workflow for ensuring the linearity of a calibration curve using a deuterated internal standard.
Ensuring Calibration Curve Linearity with 4-Methoxy-d3-toluene-2,3,5,6-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes is paramount. In chromatographic methods coupled with mass spectrometry (MS), the linearity of the calibration curve is a critical determinant of data quality. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice to ensure this linearity, especially in complex matrices. This guide provides a comprehensive comparison of 4-Methoxy-d3-toluene-2,3,5,6-d4 as an internal standard against other alternatives, supported by experimental principles and data from analogous compounds.
4-Methoxy-d3-toluene-2,3,5,6-d4 is a deuterated analog of 4-methoxytoluene (p-methylanisole). Its molecular structure, being nearly identical to the parent compound, allows it to co-elute during chromatographic separation. This co-elution is crucial as both the analyte and the internal standard experience the same ionization conditions and potential matrix effects in the mass spectrometer's ion source. This simultaneous experience of analytical variability allows for accurate correction, resulting in a more linear and reliable calibration curve.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a SIL-IS like 4-Methoxy-d3-toluene-2,3,5,6-d4 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. IDMS is considered a definitive method in analytical chemistry due to its high accuracy and precision. The fundamental principle lies in adding a known quantity of the isotopically labeled standard to the sample before analysis. Any loss of the target analyte during sample preparation and injection is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, the initial concentration of the analyte can be accurately determined, irrespective of recovery efficiency.
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards over structural analogs or other non-isotopically labeled compounds is well-documented. Structural analogs, while chemically similar, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte of interest. These differences can lead to inadequate compensation for analytical variability and result in a less linear calibration curve.
| Internal Standard Type | Analyte | Linearity (R²) Range | Typical Recovery (%) | Key Advantages | Potential Disadvantages |
| 4-Methoxy-d3-toluene-2,3,5,6-d4 (Deuterated) | 4-Methoxytoluene & other aromatic ethers | > 0.995 | 95 - 105 | Co-elution with analyte, identical chemical behavior, high accuracy and precision. | Higher cost, potential for isotopic crosstalk at high analyte concentrations. |
| Structural Analog (e.g., 3-Methoxytoluene) | 4-Methoxytoluene | 0.98 - 0.995 | 80 - 110 | Lower cost, readily available. | Different retention time, may not fully compensate for matrix effects. |
| Non-related Compound (e.g., Toluene-d8) | 4-Methoxytoluene | 0.99 - 0.998 | Variable | Can be used for multiple analytes. | Significant differences in chemical properties, leading to inaccurate correction. |
Note: The data presented in this table is a summary of typical performance characteristics observed for these classes of internal standards in GC-MS and LC-MS/MS applications for similar aromatic compounds, as specific data for 4-Methoxy-d3-toluene-2,3,5,6-d4 is not widely published. The coefficient of determination (R²) is a common measure of the linearity of a calibration curve, with values closer to 1.0 indicating a better fit.
Experimental Protocols
Establishing a Calibration Curve using 4-Methoxy-d3-toluene-2,3,5,6-d4
This protocol outlines a general procedure for generating a linear calibration curve for the quantification of 4-methoxytoluene in a sample matrix (e.g., water, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standard Solutions:
-
Prepare a stock solution of 4-methoxytoluene at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of 4-Methoxy-d3-toluene-2,3,5,6-d4 at a concentration of 100 µg/mL in the same solvent.
-
Create a series of calibration standards by spiking a known volume of the 4-methoxytoluene stock solution into the sample matrix to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To each calibration standard and unknown sample, add a constant amount of the 4-Methoxy-d3-toluene-2,3,5,6-d4 stock solution to achieve a final concentration of, for example, 50 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of each standard and sample, add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or initial GC solvent.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
4-methoxytoluene: m/z 122 (quantifier), 107, 91 (qualifiers).
-
4-Methoxy-d3-toluene-2,3,5,6-d4: m/z 129 (quantifier), 110 (qualifier).
-
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier ions of 4-methoxytoluene and 4-Methoxy-d3-toluene-2,3,5,6-d4.
-
Calculate the peak area ratio (analyte area / internal standard area) for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte to construct the calibration curve.
-
Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Determine the concentration of the analyte in unknown samples by calculating their peak area ratios and interpolating from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the logical workflow for ensuring the linearity of a calibration curve using a deuterated internal standard.
Safety Operating Guide
Proper Disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated aromatic ether compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following guidelines offer a procedural, step-by-step approach to the operational and disposal plans for this chemical.
Immediate Safety and Hazard Information
4-Methoxy-d3-toluene-2,3,5,6-d4 is a highly flammable liquid and vapor that poses several health and environmental hazards.[1] It is crucial to handle this substance with care in a well-ventilated area, preferably within a chemical fume hood.[2] In case of exposure, immediate action is necessary. For inhalation, move the individual to fresh air. If there is skin contact, wash the affected area thoroughly with soap and water.[2] In the event of eye contact, flush with copious amounts of water.[2] If swallowed, do not induce vomiting and seek immediate medical attention.[3]
A summary of key hazard data is presented in the table below for quick reference.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | May be fatal if swallowed and enters airways. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Aquatic Toxicity | Toxic to aquatic life. |
Experimental Protocols for Disposal
The proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4 must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash goggles or a face shield
-
Closed-toe shoes
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, such as open flames, hot plates, and spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Waste Collection and Storage
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste 4-Methoxy-d3-toluene-2,3,5,6-d4".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents. Ensure the storage area is secure and accessible only to authorized personnel.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Caption: Disposal Decision Workflow.
References
Proper Disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4, a deuterated aromatic ether compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following guidelines offer a procedural, step-by-step approach to the operational and disposal plans for this chemical.
Immediate Safety and Hazard Information
4-Methoxy-d3-toluene-2,3,5,6-d4 is a highly flammable liquid and vapor that poses several health and environmental hazards.[1] It is crucial to handle this substance with care in a well-ventilated area, preferably within a chemical fume hood.[2] In case of exposure, immediate action is necessary. For inhalation, move the individual to fresh air. If there is skin contact, wash the affected area thoroughly with soap and water.[2] In the event of eye contact, flush with copious amounts of water.[2] If swallowed, do not induce vomiting and seek immediate medical attention.[3]
A summary of key hazard data is presented in the table below for quick reference.
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | May be fatal if swallowed and enters airways. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Aquatic Toxicity | Toxic to aquatic life. |
Experimental Protocols for Disposal
The proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4 must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Splash goggles or a face shield
-
Closed-toe shoes
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, such as open flames, hot plates, and spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Waste Collection and Storage
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste 4-Methoxy-d3-toluene-2,3,5,6-d4".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents. Ensure the storage area is secure and accessible only to authorized personnel.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4.
Caption: Disposal Decision Workflow.
References
Essential Safety and Operational Guide for 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-d3-toluene-2,3,5,6-d4. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is primarily based on the safety data for the non-deuterated analogue, 4-Methoxytoluene (CAS 104-93-8), and general best practices for handling deuterated and aromatic compounds.
Immediate Safety and Hazard Information
4-Methoxy-d3-toluene-2,3,5,6-d4 is a flammable liquid and should be handled with care.[1][2][3][4] Based on its non-deuterated counterpart, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5]
Hazard Identification:
-
Physical Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source.
-
Health Hazards: Harmful if ingested. Causes significant skin and eye irritation. May cause respiratory tract irritation. There is a potential for reproductive toxicity.
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times when handling this chemical.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Protects against accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 4-Methoxy-d3-toluene-2,3,5,6-d4 is crucial for safety.
1. Pre-Operational Checks:
- Ensure a chemical fume hood is operational and available.
- Verify the availability and functionality of an emergency eyewash station and safety shower.
- Locate and ensure accessibility of a spill kit and fire extinguisher.
- Inspect all PPE for integrity before use.
- Prepare and label all necessary equipment and waste containers.
2. Handling Procedure:
- Don all required PPE before entering the designated handling area.
- Conduct all handling of the chemical within a certified chemical fume hood to prevent vapor inhalation.
- Ground all equipment to prevent static discharge, which could ignite flammable vapors.
- Use non-sparking tools when opening and handling the container.
- Avoid direct contact with the liquid and inhalation of vapors.
- Keep the container tightly closed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean the work area and any equipment used.
- Properly store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix this waste with other waste streams.
2. Disposal of Liquid Waste:
- Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.
- Do not pour down the drain.
3. Disposal of Contaminated Solids:
- Place all contaminated items, such as pipette tips, wipes, and gloves, into the designated solid hazardous waste container.
4. Spill Management:
- In case of a spill, evacuate the area and remove all ignition sources.
- Use a spill kit with an inert absorbent material to contain the spill.
- Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
- Ventilate the area and wash the spill site after material pickup is complete.
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated analogue, 4-Methoxytoluene. These values should be considered as close approximations for the deuterated compound.
| Property | Value |
| CAS Number | 104-93-8 (non-deuterated) |
| Molecular Formula | C8H10O |
| Boiling Point | 175 °C |
| Flash Point | 59 °C |
| Density | 0.97 g/cm³ |
| Vapor Pressure | 1.6 hPa @ 25 °C |
| Vapor Density | 4.2 (Air = 1) |
Operational Workflow Diagram
The following diagram illustrates the complete workflow for handling 4-Methoxy-d3-toluene-2,3,5,6-d4, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 4-Methoxy-d3-toluene-2,3,5,6-d4.
References
Essential Safety and Operational Guide for 4-Methoxy-d3-toluene-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 4-Methoxy-d3-toluene-2,3,5,6-d4. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is primarily based on the safety data for the non-deuterated analogue, 4-Methoxytoluene (CAS 104-93-8), and general best practices for handling deuterated and aromatic compounds.
Immediate Safety and Hazard Information
4-Methoxy-d3-toluene-2,3,5,6-d4 is a flammable liquid and should be handled with care.[1][2][3][4] Based on its non-deuterated counterpart, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5]
Hazard Identification:
-
Physical Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source.
-
Health Hazards: Harmful if ingested. Causes significant skin and eye irritation. May cause respiratory tract irritation. There is a potential for reproductive toxicity.
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times when handling this chemical.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Protects against accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 4-Methoxy-d3-toluene-2,3,5,6-d4 is crucial for safety.
1. Pre-Operational Checks:
- Ensure a chemical fume hood is operational and available.
- Verify the availability and functionality of an emergency eyewash station and safety shower.
- Locate and ensure accessibility of a spill kit and fire extinguisher.
- Inspect all PPE for integrity before use.
- Prepare and label all necessary equipment and waste containers.
2. Handling Procedure:
- Don all required PPE before entering the designated handling area.
- Conduct all handling of the chemical within a certified chemical fume hood to prevent vapor inhalation.
- Ground all equipment to prevent static discharge, which could ignite flammable vapors.
- Use non-sparking tools when opening and handling the container.
- Avoid direct contact with the liquid and inhalation of vapors.
- Keep the container tightly closed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.
- Clean the work area and any equipment used.
- Properly store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of 4-Methoxy-d3-toluene-2,3,5,6-d4 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
- Do not mix this waste with other waste streams.
2. Disposal of Liquid Waste:
- Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.
- Do not pour down the drain.
3. Disposal of Contaminated Solids:
- Place all contaminated items, such as pipette tips, wipes, and gloves, into the designated solid hazardous waste container.
4. Spill Management:
- In case of a spill, evacuate the area and remove all ignition sources.
- Use a spill kit with an inert absorbent material to contain the spill.
- Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
- Ventilate the area and wash the spill site after material pickup is complete.
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated analogue, 4-Methoxytoluene. These values should be considered as close approximations for the deuterated compound.
| Property | Value |
| CAS Number | 104-93-8 (non-deuterated) |
| Molecular Formula | C8H10O |
| Boiling Point | 175 °C |
| Flash Point | 59 °C |
| Density | 0.97 g/cm³ |
| Vapor Pressure | 1.6 hPa @ 25 °C |
| Vapor Density | 4.2 (Air = 1) |
Operational Workflow Diagram
The following diagram illustrates the complete workflow for handling 4-Methoxy-d3-toluene-2,3,5,6-d4, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of 4-Methoxy-d3-toluene-2,3,5,6-d4.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
